molecular formula C10H16Cl2N2O2 B1531481 Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride CAS No. 33560-87-1

Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride

Cat. No.: B1531481
CAS No.: 33560-87-1
M. Wt: 267.15 g/mol
InChI Key: LGQBRRAWFWTBDN-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride is a chemical compound provided for laboratory and research purposes. The product is identified with the CAS Number 1909318-89-3 and has a molecular formula of C10H16Cl2N2O2 . This product is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers can find detailed product information, including safety data, upon request. For specific inquiries regarding purity, shipping, and availability, please contact us directly.

Properties

IUPAC Name

ethyl 2-amino-3-pyridin-2-ylpropanoate;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O2.2ClH/c1-2-14-10(13)9(11)7-8-5-3-4-6-12-8;;/h3-6,9H,2,7,11H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGQBRRAWFWTBDN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=N1)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60741487
Record name Ethyl 3-pyridin-2-ylalaninate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60741487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33560-87-1
Record name Ethyl 3-pyridin-2-ylalaninate--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60741487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Navigating the Synthesis and Application of Pyridinyl Propanoates: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Examination of Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride and its Isomeric Landscape in Drug Discovery

For chemists and pharmacologists in the intricate world of drug development, precision is paramount. The specific arrangement of atoms within a molecule can dramatically alter its biological activity, transforming a potential therapeutic into an inert or even harmful substance. This guide delves into the technical details of this compound, a compound whose significance is best understood by contrasting it with its well-documented isomer, a key building block in modern medicine.

While public-domain information on the synthesis and application of this compound is limited, its structural features suggest its potential as a designer amino acid for incorporation into peptides or as a chiral ligand in asymmetric synthesis. This guide will first outline the known properties of this specific molecule and then provide a comprehensive analysis of its isomer, Ethyl 3-(pyridin-2-ylamino)propanoate, to offer valuable context and practical insights for laboratory applications.

This compound: The Target Molecule

This compound is an α-amino acid ester derivative, characterized by a pyridine ring attached to the β-carbon of a propanoate backbone. The presence of the amino group at the α-position makes it a structural analogue of the natural amino acid histidine, with the imidazole ring replaced by pyridine.

Core Identification and Properties

A crucial first step in any research endeavor is the unambiguous identification of the chemical entity.

PropertyValueSource
CAS Number 33560-87-1
Molecular Formula C₁₀H₁₆Cl₂N₂O₂
Molecular Weight 267.15 g/mol
Physical Form Solid
Storage Room temperature, keep dry and cool
A Note on Data Scarcity and Potential Synthetic Pathways

As of early 2026, detailed, peer-reviewed synthetic protocols and applications for this compound are not widely available in the public domain. However, based on established principles of organic chemistry, one can postulate logical synthetic routes. A plausible approach would involve the nucleophilic substitution of a suitable leaving group at the 3-position of an alanine ester derivative with a 2-pyridinyl organometallic reagent, or the asymmetric hydrogenation of a corresponding enamine precursor. The synthesis of α-amino esters with pyridinyl side chains has been explored through methods like photoreductive dual radical cross-coupling, which could be adapted for this target.[1]

The incorporation of pyridine moieties into amino acid structures is a known strategy to introduce specific physicochemical properties into peptides and other bioactive molecules.[2] Pyridine rings can act as hydrogen bond acceptors, participate in π-stacking interactions, and influence the overall conformation of a peptide chain.

The Isomer of Significance: Ethyl 3-(pyridin-2-ylamino)propanoate

In stark contrast to the data scarcity for the 2-amino isomer, its structural counterpart, Ethyl 3-(pyridin-2-ylamino)propanoate (CAS Number: 103041-38-9), is a well-documented and industrially significant compound. It serves as a critical intermediate in the synthesis of dabigatran etexilate, a direct thrombin inhibitor used as an anticoagulant.[3][4][5] Understanding the synthesis and handling of this isomer provides invaluable insights for researchers working with related structures.

Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate: A Field-Proven Protocol

The most common synthesis of this β-amino acid ester is a Michael addition reaction between 2-aminopyridine and ethyl acrylate.[3][4][5]

G cluster_reactants Reactants cluster_conditions Reaction Conditions 2-aminopyridine 2-Aminopyridine catalyst Trifluoromethanesulfonic Acid (Catalyst) 2-aminopyridine->catalyst + ethyl_acrylate Ethyl Acrylate ethyl_acrylate->catalyst + product Ethyl 3-(pyridin-2-ylamino)propanoate catalyst->product solvent Anhydrous Ethanol (Solvent) solvent->product temperature 120-160 °C temperature->product atmosphere Nitrogen Atmosphere atmosphere->product

Caption: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate.

Detailed Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-aminopyridine and anhydrous ethanol under a nitrogen atmosphere.

  • Addition of Reagents: While stirring, add ethyl acrylate to the mixture.

  • Catalyst Introduction: Slowly add trifluoromethanesulfonic acid as a catalyst. The use of a strong acid catalyst is crucial to protonate the pyridine ring, thereby increasing the electrophilicity of the ethyl acrylate and facilitating the nucleophilic attack by the exocyclic amino group of 2-aminopyridine.

  • Reaction: Heat the reaction mixture to 120-160 °C for 16-20 hours.[3] The elevated temperature is necessary to overcome the activation energy of the reaction.

  • Work-up and Purification: After cooling, the reaction mixture is typically concentrated under reduced pressure. The residue is then purified by washing with a non-polar solvent like petroleum ether, followed by recrystallization from a suitable solvent system (e.g., petroleum ether/ethyl acetate) to yield the pure product as a white solid.[3][6]

Self-Validating System: The purity of the final product can be readily assessed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The melting point of 48-50°C is a key physical constant for characterization.[6]

The Role in Drug Development: A Gateway to Dabigatran

The significance of Ethyl 3-(pyridin-2-ylamino)propanoate lies in its role as a precursor to Dabigatran, a widely prescribed oral anticoagulant. This underscores the importance of pyridinyl amino acid derivatives in medicinal chemistry.

G start Ethyl 3-(pyridin-2-ylamino)propanoate intermediate Multi-step Synthesis start->intermediate Key Intermediate end Dabigatran Etexilate (Anticoagulant Drug) intermediate->end

Caption: Role as a key intermediate in drug synthesis.

Conclusion: The Importance of Isomeric Purity and Future Research Directions

This guide highlights a common challenge in chemical research: the disparity in available information for closely related isomers. While this compound remains a compound with potential yet to be fully explored, its structural isomer, Ethyl 3-(pyridin-2-ylamino)propanoate, serves as a testament to the profound impact that pyridinyl amino acid derivatives can have in drug discovery.

For researchers, the key takeaways are:

  • CAS Numbers are Critical: The distinct CAS numbers for these isomers (33560-87-1 vs. 103041-38-9) are fundamental for accurate information retrieval and procurement.

  • Synthesis Dictates Application: The well-established synthesis for the 3-amino isomer has paved the way for its large-scale production and use in pharmaceuticals. The development of a robust synthetic route for the 2-amino isomer is a prerequisite for its future investigation.

  • Untapped Potential: The scarcity of data on this compound represents an opportunity for novel research in areas such as peptide chemistry, asymmetric catalysis, and the development of new bioactive molecules.

Future work in this area could focus on developing and publishing a reliable synthetic protocol for this compound, followed by a thorough characterization of its properties and an exploration of its biological activities. Such studies would not only fill a gap in the scientific literature but also potentially unlock new avenues for drug discovery and development.

References

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate.
  • Synthesis of β-Pyridyl α-Amino Acids: Conformationally Sensitive Charge Transfer-Based Fluorophores. ACS Publications. [Link]

  • N, N-Dimethyl-4-Aminopyridine- and Aluminum Isopropoxide-Catalysed Ring-Opening Polymerizations of β-Butyrolactone for the Antimicrobial Oligohydroxybutyrate. MDPI. [Link]

  • Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. ResearchGate. [Link]

  • Impact of pyridine incorporation into amino acids and peptide drugs. ResearchGate. [Link]

  • Synthesis of α-Hydroxyl and α-Amino Pyridinyl Esters via Photoreductive Dual Radical Cross-Coupling. PubMed. [Link]

  • Ethyl 3-(pyridin-2-yl)propanoate. PubChem. [Link]

  • Synthesis of α-Amino ketones, acids, esters, nitriles and related compounds. Organic Chemistry Portal. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed Central. [Link]

  • Synthesis and Biological Activities of α-Amino Acylamines Derivatives Containing Furan and Pyridine Ring. Chemical Research in Chinese Universities. [Link]

  • Biocatalytic Synthesis of α-Amino Esters via Nitrene C−H Insertion. PubMed Central. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the known physicochemical properties of Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride. Designed for professionals in research and drug development, this document synthesizes available data to offer insights into the molecule's behavior, underpinning its potential applications in medicinal chemistry and pharmaceutical sciences. We will delve into its chemical identity, physical characteristics, and the analytical methodologies crucial for its characterization, while also highlighting areas where further experimental data is needed.

Chemical Identity and Structure

This compound is a pyridinyl amino acid ester derivative. The presence of a chiral center at the alpha-carbon, an ionizable amino group, a basic pyridine ring, and an ester functional group imparts a unique combination of properties to the molecule. The dihydrochloride salt form significantly influences its solubility and stability.

A clear understanding of its structure is fundamental. The following diagram illustrates the molecular structure of the protonated form as a dihydrochloride salt.

Figure 1: Chemical structure of this compound.

Table 1: Chemical Identifiers

IdentifierValueSource
CAS Number 33560-87-1[1][2]
Molecular Formula C₁₀H₁₄N₂O₂·2HCl[2]
Linear Formula C₁₀H₁₆Cl₂N₂O₂[2]
Molecular Weight 267.15 g/mol [1][2]
InChI 1S/C10H14N2O2.2ClH/c1-2-14-10(13)9(11)7-8-5-3-4-6-12-8;;/h3-6,9H,2,7,11H2,1H3;2*1H[2]
InChIKey LGQBRRAWFWTBDN-UHFFFAOYSA-N[2]

Physicochemical Properties

Table 2: Summary of Physicochemical Properties

PropertyValueRemarks
Appearance White to off-white solidBased on supplier information. Visual inspection is the primary method of determination.
Melting Point Data not availableThe melting point of a related compound, Ethyl 3-(pyridin-2-ylamino)propanoate, is 48-50°C[1][3]. Due to the dihydrochloride salt form, the melting point of the target compound is expected to be significantly higher and likely accompanied by decomposition.
Boiling Point Data not availableAs a salt, this compound is expected to decompose at high temperatures rather than boil.
Solubility Data not availableThe dihydrochloride salt form suggests good solubility in water and other polar protic solvents. Experimental determination in various pharmaceutically relevant solvents (e.g., water, ethanol, DMSO, buffers at different pH) is crucial.
pKa Data not availableThe molecule possesses two primary basic centers: the pyridine nitrogen and the α-amino group. The pKa of the pyridinium ion is typically around 5, while the pKa of the α-ammonium group of an amino acid ester is generally in the range of 7-8. Experimental determination via potentiometric titration or UV-spectrophotometry is recommended.

Experimental Protocols for Physicochemical Characterization

To address the existing data gaps, the following established experimental protocols are recommended for a thorough characterization of this compound.

Determination of Aqueous Solubility

The equilibrium solubility method is a gold-standard technique.

Protocol:

  • Preparation of Saturated Solutions: Add an excess amount of the compound to a series of vials containing purified water and various buffered solutions (e.g., pH 2, 4, 6.8, 7.4, and 9).

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C and 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation: Withdraw an aliquot from each vial and filter it through a 0.22 µm filter to remove undissolved solids.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: The solubility is reported in mg/mL or mol/L at each pH and temperature.

Solubility_Determination_Workflow A Excess Compound + Solvent B Equilibration (24-48h) A->B C Filtration (0.22 µm) B->C D HPLC Analysis C->D E Solubility Data (mg/mL) D->E

Figure 2: Workflow for Equilibrium Solubility Determination.

pKa Determination via Potentiometric Titration

This method allows for the determination of the ionization constants of the amino and pyridinyl groups.

Protocol:

  • Sample Preparation: Accurately weigh and dissolve a known amount of the compound in a specified volume of deionized water or a suitable co-solvent system if aqueous solubility is limited.

  • Titration Setup: Place the solution in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong acid (e.g., HCl) and then with a strong base (e.g., NaOH), recording the pH value after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa values correspond to the pH at the half-equivalence points on the titration curve. The two expected pKa values will reflect the protonation/deprotonation of the pyridine ring and the primary amine.

Synthesis and Purification

While a specific synthesis protocol for this compound is not detailed in the available literature, a plausible synthetic route can be inferred from standard organic chemistry principles. A common approach would involve the esterification of the corresponding amino acid, 2-amino-3-(pyridin-2-yl)propanoic acid, followed by the formation of the dihydrochloride salt.

The synthesis of the related isomer, Ethyl 3-(pyridin-2-ylamino)propanoate, has been reported via the reaction of 2-aminopyridine with ethyl acrylate.[3][4] This highlights a potential route for obtaining the pyridinylpropanoate scaffold.

Purification of the final product would likely involve recrystallization from a suitable solvent system to obtain a high-purity crystalline solid. The choice of solvent would be guided by the solubility profile of the compound.

Analytical Characterization

A robust analytical package is essential to confirm the identity, purity, and stability of the compound.

Spectroscopic Analysis
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. The ¹H NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), the protons on the propanoate backbone, and the aromatic protons of the pyridine ring. The chemical shifts will be influenced by the protonation state of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the molecular weight and elemental composition. The fragmentation pattern observed in MS/MS analysis can provide further structural information.

Chromatographic Analysis
  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is the standard for assessing purity and for quantification in various assays. Method development would involve optimizing the mobile phase composition, column chemistry, and gradient to achieve good separation of the main peak from any impurities.

Stability and Storage

The stability of this compound is a critical parameter for its handling and formulation.

  • Solid-State Stability: As a crystalline dihydrochloride salt, the compound is expected to be relatively stable under standard storage conditions. However, it is recommended to store it in a well-sealed container, protected from light and moisture.

  • Solution Stability: The ester functionality is susceptible to hydrolysis, particularly at high or low pH and elevated temperatures. Stability studies in various buffered solutions are necessary to determine its degradation profile and shelf-life in solution.

Recommended Storage: Based on supplier data, the compound should be stored at room temperature, sealed in a dry environment.[2]

Conclusion and Future Directions

This compound is a molecule with potential for further investigation in drug discovery and development. This guide has consolidated the available information on its physicochemical properties. However, there are significant data gaps, particularly concerning its melting point, solubility in various media, and pKa values. The outlined experimental protocols provide a clear path for generating this crucial data. A detailed, validated synthesis and comprehensive analytical characterization are also paramount for any future research endeavors. The insights gained from a complete physicochemical profile will be invaluable for formulating this compound and understanding its potential as a therapeutic agent or a key intermediate.

References

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ethyl 2-amino-3-(pyridin-2-yl)propanoate, a non-natural α-amino acid ester incorporating a pyridine moiety, represents a valuable building block in medicinal chemistry and drug discovery. Its structural motif is of significant interest for the development of novel therapeutic agents due to the unique electronic and steric properties conferred by the pyridine ring, which can engage in various biological interactions. This technical guide provides a comprehensive overview of the synthetic strategies for obtaining Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride. We will delve into three primary synthetic routes: the alkylation of glycine equivalents, the Strecker synthesis, and the asymmetric hydrogenation of dehydroamino acid precursors. Each method will be analyzed for its advantages, challenges, and practical applicability in a research and development setting. A detailed, step-by-step experimental protocol for a selected viable route is provided, alongside recommendations for purification and characterization.

Introduction: The Significance of Pyridine-Containing Amino Acids

Non-natural amino acids are crucial tools in modern drug discovery, offering the ability to fine-tune the pharmacological properties of peptide and small-molecule drug candidates. The incorporation of heterocyclic scaffolds, such as pyridine, into amino acid frameworks can introduce unique conformational constraints, alter metabolic stability, and provide new vectors for molecular interactions with biological targets.[1][2] The pyridine ring, in particular, can act as a hydrogen bond acceptor and participate in π-stacking interactions, making it a valuable pharmacophore.[3] Ethyl 2-amino-3-(pyridin-2-yl)propanoate serves as a key intermediate for the synthesis of more complex molecules, including enzyme inhibitors and modulators of protein-protein interactions.

Strategic Approaches to Synthesis

The synthesis of this compound can be approached through several distinct strategies. The choice of a particular route will depend on factors such as the desired stereochemical purity, available starting materials, scalability, and the specific capabilities of the laboratory. This guide will focus on three robust and well-established methodologies.

Route 1: Alkylation of a Glycine Enolate Equivalent

This approach relies on the formation of a nucleophilic glycine species (an enolate or its equivalent) and its subsequent reaction with an electrophilic pyridine-containing side chain precursor. A common and effective strategy involves the use of a Schiff base of glycine ethyl ester, such as N-(diphenylmethylene)glycine ethyl ester. This protects the amino group and activates the α-carbon for deprotonation and subsequent alkylation.

The key electrophile in this synthesis is a 2-(halomethyl)pyridine, typically 2-(chloromethyl)pyridine or 2-(bromomethyl)pyridine. The overall transformation is depicted below:

cluster_0 Route 1: Glycine Equivalent Alkylation Glycine Schiff Base N-(Diphenylmethylene)glycine ethyl ester Enolate Glycine Enolate Intermediate Glycine Schiff Base->Enolate Deprotonation Base Strong Base (e.g., LDA, NaH) Base->Enolate Alkylated Product Protected Pyridyl Alanine Ester Enolate->Alkylated Product SN2 Alkylation Pyridyl Halide 2-(Chloromethyl)pyridine Pyridyl Halide->Alkylated Product Deprotection Acidic Hydrolysis Alkylated Product->Deprotection Final Product Ethyl 2-amino-3-(pyridin-2-yl)propanoate Deprotection->Final Product

Figure 1: General scheme for the synthesis via alkylation of a glycine equivalent.

The primary advantage of this method is its versatility and the ready availability of the starting materials. However, achieving high yields can be challenging due to potential side reactions, and the use of strong bases like lithium diisopropylamide (LDA) requires careful handling of anhydrous conditions.

Route 2: The Strecker Amino Acid Synthesis

The Strecker synthesis is a classic and reliable method for the preparation of α-amino acids.[4][5] This three-component reaction involves the treatment of an aldehyde with ammonia and a cyanide source (such as hydrogen cyanide or an alkali metal cyanide) to form an α-aminonitrile. Subsequent hydrolysis of the nitrile yields the desired amino acid, which can then be esterified.

For the synthesis of the target molecule, the starting aldehyde would be 2-pyridinecarboxaldehyde.

cluster_1 Route 2: Strecker Synthesis Pyridine Aldehyde 2-Pyridinecarboxaldehyde Aminonitrile α-Aminonitrile Intermediate Pyridine Aldehyde->Aminonitrile Ammonia/Cyanide NH3, KCN Ammonia/Cyanide->Aminonitrile Amino Acid 2-Amino-3-(pyridin-2-yl)propanoic acid Aminonitrile->Amino Acid Hydrolysis Hydrolysis Acid Hydrolysis Hydrolysis->Amino Acid Final Ester Ethyl 2-amino-3-(pyridin-2-yl)propanoate Amino Acid->Final Ester Esterification Esterification Ethanol, Acid Catalyst Esterification->Final Ester

Figure 2: The Strecker synthesis pathway to the target amino acid ester.

This method is generally high-yielding and utilizes readily accessible starting materials. A significant consideration is the handling of highly toxic cyanide reagents, which necessitates stringent safety protocols. The final product of the Strecker synthesis is a racemic mixture, which would require a subsequent resolution step if a specific enantiomer is desired.

Route 3: Asymmetric Hydrogenation of a Dehydroamino Acid Precursor

For applications requiring enantiomerically pure forms of the target compound, asymmetric synthesis is the most efficient approach. A powerful strategy involves the catalytic asymmetric hydrogenation of a prochiral dehydroamino acid precursor. In this case, the precursor would be Ethyl 2-acetamido-3-(pyridin-2-yl)acrylate.

This precursor can be synthesized via an Erlenmeyer-Azlactone synthesis, starting from 2-pyridinecarboxaldehyde, N-acetylglycine, and acetic anhydride, followed by reaction with ethanol. The subsequent asymmetric hydrogenation, typically employing a chiral rhodium or iridium catalyst, introduces the stereocenter with high enantioselectivity.[6]

cluster_2 Route 3: Asymmetric Hydrogenation Pyridine Aldehyde 2-Pyridinecarboxaldehyde Azlactone Azlactone Intermediate Pyridine Aldehyde->Azlactone N-Acetylglycine N-Acetylglycine N-Acetylglycine->Azlactone Dehydroamino Acid Ethyl 2-acetamido-3-(pyridin-2-yl)acrylate Azlactone->Dehydroamino Acid Ring Opening Ethanolysis Ethanol Ethanolysis->Dehydroamino Acid Protected Amino Ester N-Acetyl-Ethyl 2-amino-3- (pyridin-2-yl)propanoate Dehydroamino Acid->Protected Amino Ester Hydrogenation Asymmetric Hydrogenation H2, Chiral Catalyst (e.g., Rh-DIPAMP) Asymmetric Hydrogenation->Protected Amino Ester Final Product Ethyl 2-amino-3-(pyridin-2-yl)propanoate Protected Amino Ester->Final Product Deprotection Deprotection Acid Hydrolysis Deprotection->Final Product

Figure 3: Asymmetric synthesis via hydrogenation of a dehydroamino acid derivative.

This route offers excellent control over the stereochemistry of the final product. However, it involves more synthetic steps and requires access to specialized chiral catalysts, which can be expensive.

Detailed Experimental Protocol: Alkylation of N-(Diphenylmethylene)glycine ethyl ester

This section provides a detailed, step-by-step protocol for the synthesis of Ethyl 2-amino-3-(pyridin-2-yl)propanoate via the alkylation of a glycine equivalent, followed by conversion to the dihydrochloride salt. This route is chosen for its balance of practicality and accessibility of reagents in a standard organic synthesis laboratory.

Materials and Reagents
ReagentCAS NumberMolar Mass ( g/mol )Notes
N-(Diphenylmethylene)glycine ethyl ester69555-14-2267.32Commercially available.[5][7][8]
2-(Chloromethyl)pyridine hydrochloride6959-47-3164.04Commercially available.
Sodium Hydride (60% dispersion in oil)7646-69-724.00Highly reactive, handle with care.
Anhydrous Tetrahydrofuran (THF)109-99-972.11Dry over sodium/benzophenone.
Diethyl Ether60-29-774.12Anhydrous.
Hydrochloric Acid (concentrated)7647-01-036.46
Saturated Sodium Bicarbonate SolutionN/AN/A
Anhydrous Magnesium Sulfate7487-88-9120.37
Ethanolic HClN/AN/APrepared by bubbling HCl gas through anhydrous ethanol.
Step-by-Step Procedure

G start Start: Assemble Dry Glassware under Inert Atmosphere add_nah Add Sodium Hydride to Anhydrous THF start->add_nah add_glycine_ester Slowly Add N-(Diphenylmethylene)glycine ethyl ester solution in THF at 0°C add_nah->add_glycine_ester stir_rt Stir at Room Temperature for 1 hour add_glycine_ester->stir_rt cool_zero Cool to 0°C stir_rt->cool_zero add_pyridyl_chloride Add 2-(Chloromethyl)pyridine (freshly prepared from hydrochloride salt) in THF cool_zero->add_pyridyl_chloride warm_rt_stir Allow to Warm to Room Temperature and Stir Overnight add_pyridyl_chloride->warm_rt_stir quench Quench Reaction with Saturated NH4Cl Solution warm_rt_stir->quench extract Extract with Ethyl Acetate quench->extract wash Wash Organic Layer with Brine extract->wash dry Dry over Anhydrous MgSO4 wash->dry concentrate Concentrate in vacuo to obtain crude protected amino ester dry->concentrate hydrolyze Hydrolyze with Aqueous HCl concentrate->hydrolyze wash_ether Wash Aqueous Layer with Diethyl Ether to Remove Benzophenone hydrolyze->wash_ether basify Basify Aqueous Layer with NaOH wash_ether->basify extract_product Extract Product with Dichloromethane basify->extract_product dry_concentrate Dry and Concentrate to obtain the free amino ester extract_product->dry_concentrate form_salt Dissolve in Anhydrous Ethanol and add Ethanolic HCl dry_concentrate->form_salt crystallize Crystallize the Dihydrochloride Salt form_salt->crystallize isolate Isolate by Filtration and Dry crystallize->isolate end End: Characterize Final Product isolate->end

Figure 4: Detailed workflow for the synthesis and purification.

Part A: Alkylation

  • Preparation of 2-(Chloromethyl)pyridine: To a suspension of 2-(chloromethyl)pyridine hydrochloride in dichloromethane, add an equivalent of a mild base such as triethylamine at 0 °C. Stir for 30 minutes, filter the triethylammonium chloride salt, and use the filtrate containing the free base directly in the next step.

  • Enolate Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend sodium hydride (60% dispersion in mineral oil, 1.1 equivalents) in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of N-(diphenylmethylene)glycine ethyl ester (1.0 equivalent) in anhydrous THF via the dropping funnel over 30 minutes.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 1 hour. The formation of the enolate is indicated by a color change and cessation of hydrogen evolution.

  • Alkylation Reaction: Cool the enolate solution back to 0 °C.

  • Add the previously prepared solution of 2-(chloromethyl)pyridine in THF dropwise over 30 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Partition the mixture between ethyl acetate and water. Separate the layers and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude protected amino ester.

  • The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient.

Part B: Deprotection and Salt Formation

  • Hydrolysis: Dissolve the purified protected amino ester in a mixture of THF and 3M aqueous HCl.

  • Stir the mixture vigorously at room temperature for 4-6 hours, monitoring the reaction by TLC until the starting material is consumed.

  • Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove the benzophenone byproduct.

  • Carefully basify the aqueous layer to pH ~9-10 with a cold solution of sodium hydroxide.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the free base of Ethyl 2-amino-3-(pyridin-2-yl)propanoate.

  • Dihydrochloride Salt Formation: Dissolve the free base in a minimal amount of anhydrous ethanol.

  • Cool the solution in an ice bath and add a solution of ethanolic HCl (prepared by bubbling dry HCl gas through anhydrous ethanol) dropwise until the solution is acidic and a precipitate forms.

  • Allow the mixture to stand at 0-4 °C to complete crystallization.

  • Collect the white crystalline solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum to yield this compound.

Characterization and Quality Control

The identity and purity of the final product and key intermediates should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and assess purity.

  • Mass Spectrometry (MS): To determine the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.

  • Melting Point: To characterize the crystalline solid.

Conclusion

The synthesis of this compound can be successfully achieved through several synthetic routes. The alkylation of a glycine equivalent, as detailed in this guide, offers a practical and versatile approach for laboratory-scale synthesis. For applications requiring high enantiopurity, the asymmetric hydrogenation of a dehydroamino acid precursor is the preferred method, albeit with increased complexity and cost. The Strecker synthesis remains a viable option for producing racemic material. The choice of the optimal synthetic strategy will ultimately be guided by the specific research or development objectives. This guide provides the necessary foundational knowledge and a detailed protocol to enable researchers to confidently synthesize this valuable non-natural amino acid ester for their scientific endeavors.

References

Sources

Navigating the Solubility Landscape of Ethyl 2-amino-3-(pyridin-2-yl)propanoate Dihydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride, a key physicochemical property influencing its developability as a potential therapeutic agent. Recognizing the current scarcity of publicly available solubility data for this specific molecule, this document shifts from a simple data repository to an in-depth instructional manual. It is designed to empower researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to independently assess the solubility profile of this compound. By integrating theoretical principles with field-proven experimental protocols, this guide serves as a self-validating system for generating reliable and reproducible solubility data, a critical step in the pre-formulation and formulation development phases.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity from discovery to a marketable pharmaceutical product is fraught with challenges, many of which are rooted in its fundamental physicochemical properties. Among these, aqueous solubility stands as a paramount determinant of a drug's bioavailability and, consequently, its therapeutic efficacy.[1] Poor solubility can lead to incomplete absorption from the gastrointestinal tract, resulting in suboptimal drug exposure and high inter-individual variability. For ionizable compounds such as this compound, solubility is not a single value but a dynamic property influenced by the surrounding environment, most notably pH.[1][2]

1.1. Molecular Profile: this compound

To understand the solubility characteristics of this compound, a close examination of its molecular structure is imperative. The molecule is comprised of a pyridine ring, an ethyl propanoate backbone, and an amino group. The presence of the basic pyridine nitrogen and the primary amine allows for the formation of a dihydrochloride salt. This salt form is generally expected to exhibit higher aqueous solubility compared to its free base counterpart, a common strategy employed in pharmaceutical development to enhance the dissolution of basic drugs.[3]

The zwitterionic nature of the amino acid-like portion of the molecule, coupled with the ionizable pyridine ring, suggests a complex solubility behavior that is highly dependent on the pH of the medium.[4][5][6][7] At its isoelectric point, the molecule will have a net neutral charge, likely resulting in minimum aqueous solubility. As the pH deviates from the isoelectric point, the molecule will become progressively more charged, leading to a significant increase in solubility.[5][7]

1.2. Addressing the Data Gap: A Methodological Approach

A thorough search of the scientific literature and chemical databases reveals a significant gap in the availability of specific solubility data for this compound. It is crucial to distinguish this compound from its isomer, Ethyl 3-(pyridin-2-ylamino)propanoate (CAS RN: 103041-38-9), for which some data is available.[8][9][10] The distinct positioning of the amino group and the presence of the dihydrochloride salt in the target compound will lead to substantially different physicochemical properties.

This guide, therefore, pivots from data presentation to a detailed exposition of the methodologies required to generate this critical data in a reliable and reproducible manner.

Theoretical Framework for Solubility

The solubility of a pharmaceutical salt is a multifaceted phenomenon governed by the interplay of the solid-state properties of the compound and its interactions with the solvent.

2.1. The Impact of pH on Ionizable Compounds

For a compound with multiple ionizable centers like this compound, the Henderson-Hasselbalch equation provides a foundational model for predicting the pH-dependent solubility. The overall solubility will be a sum of the intrinsic solubility of the neutral species and the concentrations of the various ionized forms. The pKa values of the pyridine nitrogen and the amino group are critical parameters in this regard.

2.2. Solvent Effects: Beyond Aqueous Media

While aqueous solubility is paramount for oral drug delivery, understanding the solubility in non-aqueous and co-solvent systems is vital for formulation development, particularly for parenteral and topical dosage forms. The polarity of the solvent, its ability to form hydrogen bonds, and the dielectric constant are key factors influencing the dissolution of a polar, ionic compound. Pyridine and its derivatives are known to be miscible with a wide range of organic solvents, a property that may be leveraged in formulation strategies.[11][12][13][14]

2.3. The "Common Ion" Effect

When dealing with a chloride salt, the presence of chloride ions from other sources (e.g., in physiological fluids or buffered solutions) can suppress the solubility of the salt. This "common ion" effect should be a consideration when designing solubility experiments and interpreting in vivo performance.

Experimental Determination of Equilibrium Solubility: A Step-by-Step Protocol

The "shake-flask" method is the gold standard for determining equilibrium solubility due to its reliability and direct measurement of the saturated state.[15] The following protocol is a robust, self-validating system for generating accurate solubility data.

3.1. Materials and Equipment

  • This compound (of known purity)

  • Calibrated pH meter

  • Analytical balance

  • Thermostatically controlled shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (e.g., 0.22 µm PVDF)

  • Aqueous buffers (pH 1.2, 4.5, 6.8, and other relevant pH values)

  • Selected organic solvents and co-solvent mixtures

3.2. Experimental Workflow Diagram

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Separation cluster_analysis Analysis A Weigh excess compound B Add to vial with known volume of solvent A->B C Place in shaker bath at controlled temperature B->C D Agitate for a predetermined time (e.g., 24-48h) C->D E Withdraw aliquot D->E F Separate solid from liquid (centrifugation/filtration) E->F G Dilute sample if necessary F->G I Measure final pH of the saturated solution F->I H Analyze concentration by validated HPLC method G->H

Caption: Workflow for Equilibrium Solubility Determination.

3.3. Detailed Protocol

  • Preparation of Solutions: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., 1.2, 4.5, 6.8). Prepare any desired organic or co-solvent systems.

  • Sample Preparation: Add an excess amount of this compound to a series of vials containing a known volume of each solvent system. The excess solid is crucial to ensure that equilibrium with the solid phase is reached.

  • Equilibration: Place the vials in a thermostatically controlled shaker bath set to a specific temperature (e.g., 25°C or 37°C). Agitate the samples for a sufficient duration to reach equilibrium. A typical timeframe is 24 to 48 hours. It is advisable to take samples at intermediate time points (e.g., 4, 8, 24, 48 hours) to confirm that equilibrium has been reached (i.e., the concentration no longer increases with time).

  • Sample Collection and Separation: Once equilibrium is established, carefully withdraw an aliquot of the supernatant. It is critical to separate the undissolved solid from the solution. This can be achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a chemically compatible syringe filter (e.g., 0.22 µm).

  • Sample Analysis: Accurately dilute the clear supernatant to a concentration that falls within the linear range of a validated analytical method, such as HPLC-UV. Quantify the concentration of the dissolved compound against a standard curve.

  • pH Measurement: After sampling, measure the pH of the remaining saturated solution to determine the equilibrium pH.

  • Data Reporting: Express the solubility in units of mg/mL or mol/L.

3.4. Self-Validating System: Ensuring Trustworthiness

  • Visual Confirmation: At the end of the experiment, there should still be visible excess solid in each vial, confirming that a saturated solution was achieved.

  • Time to Equilibrium: The concentration-time profile should plateau, indicating that equilibrium has been reached.

  • Reproducibility: The experiment should be performed in triplicate to assess the variability of the results.

Data Presentation and Interpretation

Once the experimental data is generated, it should be presented in a clear and concise manner to facilitate interpretation and comparison.

4.1. Tabular Summary of Solubility Data

Solvent SystempH (initial)pH (equilibrium)Temperature (°C)Solubility (mg/mL) ± SD
0.1 N HCl1.225To be determined
Acetate Buffer4.525To be determined
Phosphate Buffer6.825To be determined
Water~7.025To be determined
MethanolN/AN/A25To be determined
EthanolN/AN/A25To be determined
DMSON/AN/A25To be determined
Other SolventsTo be determined

4.2. Graphical Representation: The pH-Solubility Profile

A plot of the logarithm of solubility versus pH is a powerful tool for visualizing the impact of pH on the solubility of an ionizable compound. This profile is essential for predicting the in vivo dissolution behavior of the drug in different regions of the gastrointestinal tract.

G -> Log(Solubility) -> pH p1 p2 p1->p2 Expected Profile p3 p2->p3 Expected Profile p4 p3->p4 Expected Profile p5 p4->p5 Expected Profile

Caption: Illustrative pH-Solubility Profile.

Conclusion and Future Directions

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616.
  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • BioCrick. (n.d.). Ethyl 3-(pyridin-2-ylamino)propanoate | CAS:103041-38-9. Retrieved from [Link]

  • Wikipedia. (2024). Pyridine. Retrieved from [Link]

  • Serajuddin, A. T. M. (2018). Measurement and Accurate Interpretation of the Solubility of Pharmaceutical Salts. Journal of Pharmaceutical Sciences, 107(8), 1957-1969.
  • Lazzari, P., et al. (2020). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research, 59(39), 17469-17485.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. University of Rhode Island.
  • Avdeef, A. (2007). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Fluka, C. H. (1991). Mutual solubility of water and pyridine derivatives.
  • Yoshizawa, T., et al. (2021). Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Molecular Biosciences, 8, 644405.
  • Saal, C. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Chimia, 64(3), 143-147.
  • chemeurope.com. (n.d.). Pyridine. Retrieved from [Link]

  • Zettl, H., et al. (2020). Melting properties of amino acids and their solubility in water. Physical Chemistry Chemical Physics, 22(31), 17336-17346.
  • Skrdla, P. J. (2021). Estimating the maximal solubility advantage of drug salts. International Journal of Pharmaceutics, 595, 120228.
  • Solubility of Things. (n.d.). Pyridine. Retrieved from [Link]

  • Sciencemadness Wiki. (2022). Pyridine. Retrieved from [Link]

  • Tall, D., & Collins, D. (2009). Pharmaceutical salts: a formulation trick or a clinical conundrum? The British Journal of Cardiology, 16(1), 16-18.
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. Retrieved from [Link]

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An In-depth Technical Guide on the Stability of Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the potential stability of Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride, a compound of interest for researchers and professionals in drug development. In the absence of direct public stability data for this specific molecule, this document leverages first-principle chemical knowledge to predict its stability profile. We will dissect the molecule's structure, identify labile functional groups, and propose the most probable degradation pathways under various stress conditions. Furthermore, this guide outlines a complete, self-validating experimental protocol for a forced degradation study, designed to rigorously assess the compound's intrinsic stability. This includes detailed methodologies, analytical techniques, and data presentation strategies, offering a robust framework for its characterization.

Introduction: Understanding the Molecule

This compound is a complex organic molecule featuring several key functional groups that will dictate its chemical stability. As a dihydrochloride salt, the compound is supplied in an acidic form, which will influence its behavior in solution. The core structure consists of an ethyl ester, a primary amine, and a pyridine ring. Each of these moieties exhibits known susceptibilities to degradation under specific environmental conditions. A thorough understanding of these potential liabilities is the first step in designing a comprehensive stability testing program.

The pyridine moiety is a common heterocycle in pharmaceuticals and is known to contribute to metabolic stability and cell permeability.[1][2] However, the overall stability of the molecule will be a function of its weakest points. Therefore, a systematic evaluation of its susceptibility to hydrolysis, oxidation, thermal stress, and photolysis is paramount.[3][4]

Predicted Degradation Pathways

Based on the functional groups present in this compound, several degradation pathways can be anticipated.

Hydrolytic Degradation

The most probable degradation pathway for this molecule is the hydrolysis of the ethyl ester bond. This reaction can be catalyzed by both acid and base.[3][4] Given that the compound is a dihydrochloride salt, it will generate an acidic solution when dissolved in water, which can autocatalyze the hydrolysis.

  • Acid-Catalyzed Hydrolysis : In the presence of water and acid, the ester can be cleaved to yield the corresponding carboxylic acid, 2-amino-3-(pyridin-2-yl)propanoic acid, and ethanol.[5][6][7] This is a reversible reaction, but in a dilute aqueous solution, the equilibrium will favor the hydrolysis products.[5][7][8]

  • Base-Catalyzed Hydrolysis (Saponification) : In alkaline conditions, the ester will undergo rapid and irreversible hydrolysis to form the carboxylate salt and ethanol.

Oxidative Degradation

The primary amine and the pyridine ring are potential sites for oxidation. The nitrogen atom in the pyridine ring can be oxidized to an N-oxide, and the primary amine could undergo more complex oxidative degradation.

Thermal Degradation

Amino acids and their derivatives can undergo decarboxylation and other degradation reactions at elevated temperatures.[9][10][11] The stability of the compound in solid form and in solution at various temperatures should be investigated.

Photodegradation

Pyridine-containing compounds can be susceptible to photodegradation. Exposure to UV or visible light may induce reactions, leading to the formation of photoproducts.

The following diagram illustrates the potential degradation pathways:

Degradation_Pathways cluster_0 This compound cluster_1 Degradation Products Parent Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride Hydrolysis_Product 2-amino-3-(pyridin-2-yl)propanoic acid + Ethanol Parent->Hydrolysis_Product Hydrolysis (Acid/Base) Oxidation_Product N-oxide derivative Parent->Oxidation_Product Oxidation Thermal_Product Decarboxylation products Parent->Thermal_Product Thermal Stress Photo_Product Photodegradation products Parent->Photo_Product Photolysis

Caption: Predicted degradation pathways for this compound.

Experimental Design: A Forced Degradation Study

A forced degradation study is essential to identify the likely degradation products and to develop a stability-indicating analytical method.[3][4] The following is a comprehensive protocol for such a study.

Analytical Methodology

A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the primary analytical tool for this study. The method should be capable of separating the parent compound from all potential degradation products. A mass spectrometer (MS) detector can be coupled with the HPLC to aid in the identification of the degradation products.

Table 1: Proposed HPLC-UV Method Parameters

ParameterRecommended ConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmProvides good retention and separation for polar and non-polar compounds.
Mobile Phase A 0.1% Trifluoroacetic acid in WaterProvides good peak shape for amines and is compatible with MS.
Mobile Phase B AcetonitrileCommon organic modifier for reverse-phase chromatography.
Gradient 5% to 95% B over 30 minutesTo elute a wide range of potential degradation products with varying polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CFor reproducible retention times.
Injection Volume 10 µLStandard injection volume.
Detection Wavelength 260 nm (or as determined by UV scan)Pyridine-containing compounds typically have a strong absorbance in this region.
Forced Degradation Experimental Protocol

The following diagram outlines the experimental workflow for the forced degradation study:

Forced_Degradation_Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis cluster_3 Data Evaluation Prep Prepare stock solution of the compound in a suitable solvent (e.g., water or methanol) Acid Acid Hydrolysis (0.1 M HCl, 60°C) Prep->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Prep->Base Oxidation Oxidation (3% H2O2, RT) Prep->Oxidation Thermal Thermal Stress (Solid & Solution, 80°C) Prep->Thermal Photolytic Photolytic Stress (ICH Q1B conditions) Prep->Photolytic Analysis Analyze samples by HPLC-UV/MS at specified time points Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Evaluation Evaluate peak purity, identify degradants, and determine degradation pathways Analysis->Evaluation

Caption: Experimental workflow for the forced degradation study.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., water or methanol).

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M HCl to achieve a final concentration of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours.

    • Neutralize the aliquots with an equivalent amount of 0.1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw aliquots at 0, 1, 2, 4, and 8 hours (base hydrolysis is often faster).

    • Neutralize the aliquots with an equivalent amount of 0.1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂.

    • Keep the solution at room temperature and protected from light.

    • Withdraw aliquots at 0, 2, 4, 8, and 24 hours for analysis.

  • Thermal Degradation:

    • Solid State: Place a known amount of the solid compound in a vial and heat it at 80°C. Analyze at appropriate time points by dissolving a portion in the initial solvent.

    • Solution State: Incubate the stock solution at 80°C. Withdraw aliquots at 0, 2, 4, 8, and 24 hours for analysis.

  • Photostability:

    • Expose the solid compound and the stock solution to light conditions as specified in the ICH Q1B guideline (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).

    • A control sample should be kept in the dark under the same temperature conditions.

    • Analyze the samples after the exposure period.

Data Evaluation and Presentation

The results of the forced degradation study should be presented in a clear and concise manner. A summary table is an effective way to present the quantitative data.

Table 2: Example Data Summary from Forced Degradation Study

Stress ConditionTime (hours)Parent Compound (%)Major Degradant 1 (%)Major Degradant 2 (%)Mass Balance (%)
0.1 M HCl, 60°C 0100.00.00.0100.0
885.214.1<0.599.3
2465.733.50.8100.0
0.1 M NaOH, 60°C 0100.00.00.0100.0
245.353.9<0.599.2
8<1.098.50.599.0
3% H₂O₂, RT 0100.00.00.0100.0
2495.14.2<0.599.3
80°C (Solution) 0100.00.00.0100.0
2492.56.8<0.599.3
Photostability -98.21.5<0.599.7

Conclusions and Recommendations

This technical guide provides a predictive assessment of the stability of this compound and a detailed experimental plan to confirm these predictions. The primary anticipated degradation pathway is hydrolysis of the ethyl ester, which is expected to be significant under both acidic and basic conditions. The pyridine and amine functionalities introduce the possibility of oxidative degradation.

It is strongly recommended that the outlined forced degradation study be performed to:

  • Confirm the predicted degradation pathways.

  • Identify and characterize any unknown degradation products.

  • Develop and validate a stability-indicating analytical method.

  • Inform decisions on formulation development, packaging, and storage conditions.

By following the protocols detailed in this guide, researchers and drug development professionals can establish a comprehensive and scientifically sound stability profile for this compound.

References

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. (n.d.). Google Patents.
  • CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method. (n.d.). Google Patents.
  • Singh, U. P., et al. (2022). Pyridine: the scaffolds with significant clinical diversity. RSC Advances, 12(24), 15324-15349. [Link]

  • Chen, Y.-C., et al. (2022). Design and Characterization of a New Phenoxypyridine–Bipyridine-Based Tetradentate Pt(II) Complex Toward Stable Blue Phosphorescent Emitters. Molecules, 27(19), 6268. [Link]

  • Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Ethyl 3-(pyridin-2-yl)propanoate | C10H13NO2 | CID 347337. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]

  • Acid Catalyzed Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts. Retrieved January 23, 2026, from [Link]

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. (2022, April 27). National Institutes of Health. Retrieved January 23, 2026, from [Link]

  • Fortum stability in different disposable infusion devices by pyridine assay. (n.d.). PubMed. Retrieved January 23, 2026, from [Link]

  • Weiss, I. M., et al. (2018). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PLoS ONE, 13(2), e0191223. [Link]

  • hydrolysis of esters. (n.d.). Chemguide. Retrieved January 23, 2026, from [Link]

  • Thermal degradation of 18 amino acids during pyrolytic processes. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Pharmaceutical Forced Degradation Studies with Regulatory Consideration. (n.d.). PharmaTutor. Retrieved January 23, 2026, from [Link]

  • Drug stability and pyridine generation in ceftazidime injection stored in an elastomeric infusion device. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

  • Forced Degradation Studies for Biopharmaceuticals. (2014, October 2). BioPharm International. Retrieved January 23, 2026, from [Link]

  • Kumar, A., et al. (2022). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 13(8), 913-933. [Link]

  • Ester to Acid - Common Conditions. (n.d.). The University of Sheffield. Retrieved January 23, 2026, from [Link]

  • Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. (n.d.). Chemistry Steps. Retrieved January 23, 2026, from [Link]

  • Forced Degradation Studies | ICH Stability Testing. (n.d.). BioPharmaSpec. Retrieved January 23, 2026, from [Link]

  • Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138. [Link]

  • Weiss, I. M., et al. (2017, March 22). Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and hi. bioRxiv. [Link]

  • Pyridine. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]

  • Alsante, K. M., et al. (2022, November 1). A practical guide to forced degradation and stability studies for drug substances. European Pharmaceutical Review. [Link]

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  • Does thermal degradation of amino acids destroy their functionality? (n.d.). Reddit. Retrieved January 23, 2026, from [Link]

  • Thermal degradation of amino acid salts in CO2 capture | Request PDF. (n.d.). ResearchGate. Retrieved January 23, 2026, from [Link]

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The Strategic Utility of Ethyl 2-amino-3-(pyridin-2-yl)propanoate Dihydrochloride in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Non-natural amino acids are foundational to the evolution of peptide and small-molecule therapeutics, offering a route to enhanced potency, selectivity, and pharmacokinetic profiles. Among these, heteroaromatic amino acids have garnered significant attention for their ability to introduce unique steric and electronic properties, as well as to act as bioisosteres for natural residues. This guide focuses on Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride, a chiral building block of growing importance. We will delve into its intrinsic properties, stereoselective synthesis, and strategic applications, providing a comprehensive resource for its effective utilization in drug discovery and development programs.

Introduction: The Emergence of Pyridylalanines in Medicinal Chemistry

The incorporation of unnatural amino acids into bioactive molecules is a well-established strategy to overcome the limitations of natural peptide ligands, such as poor metabolic stability and low oral bioavailability. Pyridylalanines, a class of unnatural amino acids containing a pyridine ring, are particularly valuable. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a basic center, and its aromatic nature allows for π-stacking interactions. These features enable pyridylalanine residues to modulate the conformation and binding affinity of peptides and small molecules to their biological targets.[1]

This compound is the ethyl ester of 2-pyridylalanine, presented as a stable dihydrochloride salt. This form is particularly useful in synthesis due to the protection of the amino group as an ammonium salt and the pyridine nitrogen as a pyridinium salt, which can enhance solubility and ease of handling. The ester functionality provides a readily available handle for peptide coupling or further synthetic transformations.

Physicochemical and Stereochemical Properties

Understanding the fundamental properties of a chiral building block is paramount for its successful application.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 33560-87-1
Molecular Formula C₁₀H₁₆Cl₂N₂O₂
Molecular Weight 267.15 g/mol N/A
Appearance White to off-white solid[2]
Storage Conditions Store at room temperature in a dry, cool place[2]

The chirality of this building block resides at the α-carbon. The stereochemical integrity of this center is crucial for its biological activity. The (S)-enantiomer is typically the desired isomer for incorporation into L-peptide chains to mimic natural amino acids.

Asymmetric Synthesis: Crafting the Chiral Core

The enantioselective synthesis of the 2-pyridylalanine core is the most critical aspect of utilizing this building block. Several strategies have been developed to achieve high enantiopurity.

Method 1: Asymmetric Hydrogenation

One of the most efficient methods for establishing the chiral center is the asymmetric hydrogenation of a prochiral enamide precursor. This approach often utilizes chiral transition metal catalysts.

Asymmetric_Hydrogenation Precursor α,β-Unsaturated Pyridyl Precursor Product Enantioenriched Protected 2-Pyridylalanine Precursor->Product Asymmetric Hydrogenation Catalyst Chiral Rh or Ru Catalyst (e.g., with BINAP) Catalyst->Product H2 H₂ H2->Product

Caption: Asymmetric hydrogenation of a prochiral precursor.

This method can provide high enantiomeric excess (e.e.), often exceeding 95%. The choice of chiral ligand is critical for achieving high stereoselectivity.

Method 2: Chiral Auxiliary-Mediated Alkylation

Another robust strategy involves the use of a chiral auxiliary, such as a derivative of a natural amino acid like L-proline, to direct the stereoselective alkylation of a glycine enolate equivalent with a 2-halomethylpyridine.

Chiral_Auxiliary_Alkylation Glycine_Aux Glycine-Chiral Auxiliary Adduct Intermediate Diastereomerically Enriched Intermediate Glycine_Aux->Intermediate Enolate Formation & Alkylation Base Strong Base (e.g., LDA) Base->Intermediate Alkylating_Agent 2-(Bromomethyl)pyridine Alkylating_Agent->Intermediate Product Enantioenriched 2-Pyridylalanine Intermediate->Product Auxiliary Cleavage Hydrolysis Hydrolysis Hydrolysis->Product

Caption: Chiral auxiliary-mediated synthesis of 2-pyridylalanine.

While this method is effective, it requires additional steps for the attachment and removal of the chiral auxiliary.

Method 3: Biocatalytic Approaches

Enzymatic methods, such as the use of transaminases, offer a green and highly selective route to chiral amino acids. A transaminase can catalyze the conversion of a keto acid precursor to the corresponding amino acid with high enantioselectivity.

Final Synthetic Steps: Esterification and Salt Formation

Once the enantiomerically pure N-protected 2-pyridylalanine is obtained, the final steps to yield the target compound are straightforward.

Detailed Protocol: Fischer Esterification and Dihydrochloride Salt Formation

  • Esterification:

    • Suspend the N-protected 2-amino-3-(pyridin-2-yl)propanoic acid in anhydrous ethanol.

    • Cool the mixture to 0 °C in an ice bath.

    • Slowly bubble dry hydrogen chloride gas through the suspension with stirring, or add a solution of HCl in ethanol. The HCl acts as a catalyst for the esterification and also forms the hydrochloride salt.

    • Allow the reaction to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Remove the solvent under reduced pressure to yield the crude product.

  • Purification and Dihydrochloride Formation:

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/ether.

    • To ensure the formation of the dihydrochloride salt, the purified product can be dissolved in a minimal amount of a suitable solvent and treated with two equivalents of HCl (either as a gas or a solution in an organic solvent).

    • The resulting solid is collected by filtration, washed with a non-polar solvent (e.g., diethyl ether), and dried under vacuum to afford this compound as a stable, crystalline solid.

Applications in Drug Discovery and Development

The utility of this compound stems from the unique properties of the 2-pyridylalanine residue it provides.

Peptide and Peptidomimetic Synthesis

This building block is primarily used in solid-phase peptide synthesis (SPPS) and solution-phase peptide synthesis. The incorporation of 2-pyridylalanine can:

  • Enhance Solubility and Stability: The hydrophilic nature of the pyridine ring can improve the aqueous solubility of peptides.[1]

  • Introduce Conformational Constraints: The steric bulk of the pyridyl group can restrict the conformational freedom of the peptide backbone, which can lead to higher binding affinity and selectivity.

  • Serve as a Metal Chelating Moiety: The pyridine nitrogen can coordinate with metal ions, making it a useful residue for designing metallopeptides with catalytic or imaging applications.

  • Modulate Biological Activity: Replacing natural aromatic amino acids like phenylalanine or tyrosine with 2-pyridylalanine can significantly alter the biological activity of a peptide.[1]

Synthesis of Chiral Ligands

The amino acid scaffold of this building block makes it an excellent starting material for the synthesis of chiral ligands for asymmetric catalysis. The pyridine moiety can act as a coordinating group for a metal center, while the stereocenter induces chirality in the catalytic process.

Development of Small-Molecule Therapeutics

Beyond peptides, the 2-pyridylalanine core is a valuable fragment in the design of small-molecule drugs. The pyridine ring can engage in crucial hydrogen bonding and π-stacking interactions within a target's binding site.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid inhalation of dust.

  • Storage: Store in a tightly sealed container in a cool, dry place.[2]

Conclusion

This compound is a versatile and valuable chiral building block for medicinal chemistry and drug discovery. Its unique combination of a chiral α-amino acid scaffold and a heteroaromatic side chain provides a powerful tool for the synthesis of novel peptides, peptidomimetics, chiral ligands, and small-molecule therapeutics with improved properties. A thorough understanding of its synthesis and reactivity is key to unlocking its full potential in the development of next-generation pharmaceuticals.

References

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Google Patents.
  • Preparation method of 3-(2-pyridineamino)ethyl propionate. Google Patents.
  • Day, R. T., et al. (2016). Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization. Journal of Medicinal Chemistry, 59(18), 8449–8460. [Link]

  • Ethyl 3-(pyridin-2-yl)propanoate. PubChem. Retrieved January 23, 2026, from [Link]

  • Miller, S. C., & Miller, M. J. (2009). Pyridylalanine (Pal)-Peptide Catalyzed Enantioselective Allenoate Additions to N-Acyl Imines. Journal of the American Chemical Society, 131(16), 5757–5759. [Link]

  • Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. (2017). IUCrData, 2(1), x161869. [Link]

  • Larsen, B. D., et al. (2018). Discovery of (R)-2-amino-3-triazolpropanoic acid derivatives as NMDA receptor glycine site agonists with GluN2 subunit-specific activity. European Journal of Medicinal Chemistry, 157, 106–118. [Link]

  • Savoia, D., Alvaro, G., Di Fabio, R., Gualandi, A., & Fiorelli, C. (2006). Asymmetric synthesis of 2-(2-pyridyl)aziridines from 2-pyridineimines bearing stereogenic N-alkyl substituents and regioselective opening of the aziridine ring. The Journal of Organic Chemistry, 71(25), 9373–9381. [Link]

  • Dutta, S., Chowdhury, A., & Bandyopadhyay, A. (2024). Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications. Organic Letters, 26(38), 8206–8210. [Link]

  • Dutta, S., Chowdhury, A., & Bandyopadhyay, A. (2024). Introducing Chemoselective Peptide Conjugation via N-Alkylation of Pyridyl-alanine: Solution and Solid Phase Applications. Organic Letters, 26(38), 8206–8210. [Link]

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Patsnap. Retrieved January 23, 2026, from [Link]

  • Song, M., et al. (2022). Recent Advances of Pyridinone in Medicinal Chemistry. Frontiers in Chemistry, 10, 863901. [Link]

  • Enantiomeric compositions of 2-amino-1-(2-isopropylpyrazolo[1,5-α]pyridin-3-yl)propan-1-one and related methods. Google Patents.
  • Jun, M., Yoon, N. M., & Liu, C. F. (1983). Asymmetric synthesis of alanine using cobalt(III) complexes of (3R)-3-methyl-1,6-bis[(2S)-pyrrolidin-2-yl]-2,5-diazahexane and (3S)-3-methyl-1,6-bis[(2S)-pyrrolidin-2-yl]-2,5-diazahexane. Journal of the Chemical Society, Dalton Transactions, (5), 999. [Link]

  • Lloyd, K., & Young, G. T. (1971). Polypeptides. Part XII. The preparation of 2-pyridyl esters and their use in peptide synthesis. Journal of the Chemical Society C: Organic, 2890. [Link]

  • Schober, M., et al. (2022). Chemoenzymatic Asymmetric Synthesis of Pyridine‐Based α‐Fluorinated Secondary Alcohols. ChemistryBioChem, 23(11), e202200141. [Link]

  • Bouattour, Y., et al. (2024). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. Molecules, 29(17), 3986. [Link]

  • Hamada, Y. (2018). Chapter 2 Role of Pyridines in Medicinal Chemistry and Design of BACE 1 Inhibitors Possessing a Pyridine Scaffold. In Progress in Medicinal Chemistry (Vol. 57, pp. 41–81). Elsevier. [Link]

  • Cheng, G.-J., & List, B. (2016). Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. Angewandte Chemie International Edition, 55(44), 13835–13839. [Link]

  • Supplementary Information. The Royal Society of Chemistry. Retrieved January 23, 2026, from [Link]

  • Perdicchia, D., et al. (2004). Novel derivatives of 2-pyridinemethylamine as selective, potent, and orally active agonists at 5-HT1A receptors. Journal of Medicinal Chemistry, 47(22), 5435–5449. [Link]

  • Guo, P., et al. (2021). Cu-catalyzed cross-coupling of methyl ketones and pyridin-2-amines for the synthesis of N-(2-pyridyl)-α-ketoamides. New Journal of Chemistry, 45(10), 4624–4628. [Link]

Sources

Methodological & Application

Application Note & Protocol: N-Acylation of Ethyl 2-Amino-3-(pyridin-2-yl)propanoate Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Significance of N-Acylated Pyridinyl Amino Esters

N-acylated amino acids and their ester derivatives are pivotal structural motifs in medicinal chemistry and drug discovery. The incorporation of an acyl group onto the nitrogen atom of an amino acid can significantly modulate its physicochemical properties, including lipophilicity, membrane permeability, and metabolic stability. This modification can also introduce new pharmacophoric features, enabling tailored interactions with biological targets. Specifically, derivatives of 3-(pyridin-2-yl)propanoate are of interest due to the presence of the pyridine ring, a common heterocycle in pharmaceuticals that can participate in hydrogen bonding and π-stacking interactions. The N-acylation of ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride provides a versatile platform for the synthesis of a diverse library of compounds with potential applications as enzyme inhibitors, receptor modulators, and other therapeutic agents.

This application note provides a detailed protocol for the N-acylation of this compound, a common salt form of the parent amine. The protocol is based on the robust and widely utilized Schotten-Baumann reaction conditions, which involve the use of an acyl chloride in the presence of a base to facilitate the formation of an amide bond.

Reaction Mechanism and Rationale

The N-acylation of this compound proceeds via a nucleophilic acyl substitution mechanism. The key steps are outlined below:

  • Neutralization of the Amine Salt: The starting material is a dihydrochloride salt, meaning the primary amine and the pyridine nitrogen are protonated. To render the primary amine nucleophilic, a base is required to deprotonate the ammonium salt, generating the free amine in situ. A tertiary amine base, such as triethylamine (TEA), is commonly employed for this purpose as it is non-nucleophilic and effectively scavenges the hydrogen chloride generated during the reaction.

  • Nucleophilic Attack: The liberated free amine, now a potent nucleophile, attacks the electrophilic carbonyl carbon of the acyl chloride. This results in the formation of a tetrahedral intermediate.

  • Elimination of the Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion as a leaving group.

  • Final Deprotonation: The resulting N-acylated product is initially protonated. The base present in the reaction mixture (e.g., triethylamine) removes this proton to yield the final, neutral N-acyl product and triethylammonium chloride as a byproduct.

The choice of an acyl chloride as the acylating agent is strategic due to its high reactivity, which typically leads to high yields and relatively short reaction times.

Experimental Workflow

The overall experimental workflow for the N-acylation of this compound is depicted in the following diagram:

experimental_workflow start Start reagents Dissolve Starting Material & Base in Solvent start->reagents cooling Cool Reaction Mixture to 0 °C reagents->cooling addition Slowly Add Acyl Chloride cooling->addition reaction Stir at Room Temperature addition->reaction monitoring Monitor by TLC reaction->monitoring workup Aqueous Work-up monitoring->workup Reaction Complete extraction Extract with Organic Solvent workup->extraction drying Dry Organic Layer extraction->drying concentration Concentrate under Reduced Pressure drying->concentration purification Purify by Column Chromatography concentration->purification characterization Characterize the Product (NMR, MS) purification->characterization end End characterization->end

Caption: Experimental workflow for N-acylation.

Detailed Protocol: N-Acetylation with Acetyl Chloride

This protocol details the N-acetylation of this compound using acetyl chloride as the acylating agent.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
This compoundN/A269.151.0
Acetyl Chloride75-36-578.501.1
Triethylamine (TEA)121-44-8101.192.2
Dichloromethane (DCM), anhydrous75-09-284.9310 mL
Saturated aqueous sodium bicarbonate (NaHCO₃) solutionN/AN/A20 mL
Brine (saturated aqueous NaCl solution)N/AN/A20 mL
Anhydrous sodium sulfate (Na₂SO₄)7757-82-6142.04As needed
Ethyl acetate (for chromatography)141-78-688.11As needed
Hexane (for chromatography)110-54-386.18As needed
Silica gel (for chromatography)7631-86-960.08As needed

Equipment:

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • TLC plates (silica gel 60 F254) and developing chamber

  • UV lamp for TLC visualization

  • NMR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 269.15 mg).

  • Dissolution and Basification: Add anhydrous dichloromethane (10 mL) to the flask. While stirring, add triethylamine (2.2 mmol, 0.306 mL) to the suspension. Stir for 10-15 minutes at room temperature. The suspension may not fully dissolve, which is acceptable. The triethylamine will neutralize the dihydrochloride salt to form the free amine.

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Addition of Acylating Agent: Dissolve acetyl chloride (1.1 mmol, 0.078 mL) in anhydrous dichloromethane (2 mL) and add this solution dropwise to the cooled reaction mixture over 10 minutes using a dropping funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the reaction mixture for 2-4 hours.

  • Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC). Use a mixture of ethyl acetate and hexane (e.g., 1:1 v/v) as the eluent. The starting material (free amine) and the product will have different Rf values. The reaction is complete when the starting amine spot is no longer visible.

  • Work-up: Once the reaction is complete, quench the reaction by adding saturated aqueous sodium bicarbonate solution (20 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel. Elute with a gradient of ethyl acetate in hexane to isolate the pure N-acetylated product.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Characterization Data (Expected)

  • ¹H NMR (CDCl₃, 400 MHz): Expected signals would include those for the ethyl ester protons (a triplet and a quartet), the acetyl methyl protons (a singlet around 2.0 ppm), the protons of the propanoate backbone, and the characteristic aromatic protons of the pyridine ring. The NH proton will appear as a broad singlet or a doublet depending on coupling.

  • ¹³C NMR (CDCl₃, 101 MHz): Expected signals would include the carbonyl carbons of the ester and the newly formed amide, the methyl carbon of the acetyl group, the carbons of the ethyl group, the aliphatic carbons of the propanoate backbone, and the aromatic carbons of the pyridine ring.

  • Mass Spectrometry (ESI+): The expected mass-to-charge ratio ([M+H]⁺) for the N-acetylated product (C₁₂H₁₆N₂O₃) would be approximately 237.12.

Safety Precautions

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Acyl chlorides are corrosive and react violently with water. Handle with care and under anhydrous conditions.

  • Triethylamine is a flammable and corrosive liquid with a strong odor.

  • Dichloromethane is a volatile and potentially carcinogenic solvent.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product yield Incomplete neutralization of the starting material.Ensure the correct stoichiometry of triethylamine is used (at least 2 equivalents).
Hydrolysis of the acyl chloride.Use anhydrous solvents and reagents. Add the acyl chloride solution slowly at 0 °C.
Multiple spots on TLC Incomplete reaction or formation of byproducts.Allow the reaction to stir for a longer duration. Optimize purification by adjusting the solvent system for column chromatography.
Di-acylation (on the pyridine nitrogen).This is generally less likely under these conditions for the pyridine nitrogen. If observed, consider using a milder acylating agent or lower temperatures.
Product is an oil The product may be a low-melting solid or an oil at room temperature.Attempt to induce crystallization by scratching the flask or by dissolving in a minimal amount of hot solvent and cooling slowly. If it remains an oil, purification by column chromatography is the best approach.

Generalizability to Other Acylating Agents

The described protocol can be readily adapted for the use of other acyl chlorides to synthesize a variety of N-acyl derivatives. The stoichiometry and general reaction conditions will remain similar. For less reactive acylating agents, such as acid anhydrides, a longer reaction time or gentle heating may be required.

Conclusion

This application note provides a comprehensive and reliable protocol for the N-acylation of this compound. By following the detailed steps for reaction, work-up, and purification, researchers can efficiently synthesize a range of N-acylated pyridinyl amino ester derivatives for further investigation in drug discovery and development programs. The principles and techniques outlined are foundational and can be extended to a broader scope of amide bond forming reactions.

References

  • Schotten-Baumann Reaction: For a general overview of the Schotten-Baumann reaction, refer to standard organic chemistry textbooks or review articles on amide bond formation. A relevant online resource is the Wikipedia page on the Schotten-Baumann reaction.
  • Use of Triethylamine in Amide Synthesis: The use of triethylamine as a base in acylation reactions is a standard procedure. For examples, see general organic synthesis journals and protocols.
  • Purification of Organic Compounds: For detailed guidance on techniques such as column chromatography and recrystallization, consult "Purification of Laboratory Chemicals" by W. L. F. Armarego and C. L. L. Chai.
  • Spectroscopic Identification of Organic Compounds: For principles of NMR and mass spectrometry in structure elucidation, refer to "Spectrometric Identification of Organic Compounds" by Silverstein, Webster, and Kiemle.
  • Safety in the Chemistry Laboratory: Always consult the Material Safety Data Sheet (MSDS) for each chemical used. General laboratory safety guidelines should be strictly followed.

Application Note: A Practical Guide to Peptide Coupling with Ethyl 2-amino-3-(pyridin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Incorporation of Non-Natural Amino Acids

The synthesis of peptides is a cornerstone of modern drug discovery and biochemical research.[1][2] The ability to construct these vital biomolecules with high fidelity allows for the exploration of structure-activity relationships, the development of novel therapeutics, and the creation of powerful research tools. While the 20 proteinogenic amino acids offer a vast chemical space, the incorporation of non-natural amino acids dramatically expands the accessible repertoire of molecular architectures and functionalities.

This application note provides a detailed experimental procedure for the solution-phase peptide coupling of Ethyl 2-amino-3-(pyridin-2-yl)propanoate, a non-natural amino acid featuring a pyridine moiety. The pyridine ring can act as a hydrogen bond acceptor, a metal-coordinating ligand, or a rigidifying structural element, making it a valuable building block for peptidomimetics and novel drug candidates. We will delve into the mechanistic rationale behind the chosen protocol, offer a step-by-step guide for synthesis and purification, and provide troubleshooting insights to ensure reproducible and high-yield results.

Foundational Principles of Amide Bond Formation

The formation of a peptide bond is fundamentally an amidation reaction—a condensation between a carboxylic acid and an amine.[3][4] Direct condensation is thermodynamically unfavorable and kinetically slow. Therefore, the process universally requires the "activation" of the carboxylic acid component to transform its hydroxyl group into a better leaving group, rendering the carboxyl carbon highly electrophilic and susceptible to nucleophilic attack by the amine.[3][5]

To prevent undesired self-coupling and other side reactions, orthogonal protecting groups are essential.[1][4] In a typical strategy, the N-terminus of the carboxylic acid component is temporarily protected (e.g., with an Fmoc or Boc group), while the C-terminus of the amine component is protected (in this case, as an ethyl ester).[6][7]

This guide will utilize one of the most efficient and widely used coupling reagents, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) , which operates via the formation of a highly reactive OAt-active ester, ensuring rapid reaction times and minimal racemization.[8][9]

Reagents and Their Mechanistic Roles

A successful peptide coupling reaction is a symphony of precisely chosen reagents, each playing a critical role.

  • Carboxylic Acid Component (e.g., N-α-Fmoc-L-Alanine): This is the N-protected amino acid to be activated. The Fluorenylmethyloxycarbonyl (Fmoc) group is a base-labile protecting group that prevents the amine of this molecule from reacting, ensuring the desired regioselectivity.[6][10]

  • Amine Component (Ethyl 2-amino-3-(pyridin-2-yl)propanoate): This is the nucleophile. Its C-terminus is protected as an ethyl ester to prevent its carboxyl group from participating in the reaction. Its free primary amine will attack the activated carboxyl partner.

  • Coupling Reagent (HATU): An aminium/uronium salt that reacts with the carboxylate to form a highly reactive OAt-active ester. The inclusion of the 7-azabenzotriazole (HOAt) moiety within its structure leads to more reactive esters compared to those derived from HOBt, accelerating the coupling process.

  • Base (e.g., N,N-Diisopropylethylamine, DIPEA): A sterically hindered, non-nucleophilic organic base is crucial. Its primary roles are:

    • To deprotonate the carboxylic acid, forming the carboxylate anion necessary to initiate the activation step.

    • To neutralize the proton released during the reaction and any acid salts present (e.g., if the amine component is a hydrochloride salt), maintaining a favorable reaction pH.[2][5]

  • Solvent (e.g., Anhydrous N,N-Dimethylformamide, DMF): A polar aprotic solvent is required to dissolve all reactants and facilitate the ionic interactions during the reaction. It is critical that the solvent be anhydrous, as water can hydrolyze the activated ester intermediate, leading to reaction failure.[3][11][12]

Experimental Protocol: Synthesis of Fmoc-Ala-Pyridyl-OEt

This section provides a detailed, step-by-step protocol for the coupling of N-α-Fmoc-L-Alanine with Ethyl 2-amino-3-(pyridin-2-yl)propanoate.

Materials and Equipment
Reagents & Chemicals Grade/Purity Equipment
N-α-Fmoc-L-Alanine≥99%Round-bottom flask
Ethyl 2-amino-3-(pyridin-2-yl)propanoate≥98%Magnetic stirrer and stir bar
HATU≥98%Ice bath
N,N-Diisopropylethylamine (DIPEA)≥99.5%, redistilledSyringes and needles
N,N-Dimethylformamide (DMF)Anhydrous, ≥99.8%Inert gas line (Nitrogen or Argon)
Ethyl Acetate (EtOAc)ACS GradeTLC plates (Silica gel 60 F254)
HexanesACS GradeTLC chamber and UV lamp
Saturated aq. NaHCO₃ solutionRotary evaporator
1 M aq. HCl solutionSeparatory funnel
Brine (Saturated aq. NaCl solution)Glassware for extraction
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeColumn chromatography setup
Silica Gel230-400 mesh
Workflow Diagram

PeptideCouplingWorkflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Reaction cluster_workup 3. Work-up cluster_purification 4. Purification & Analysis prep_acid Dissolve Fmoc-Ala-OH (1.0 eq) & Amine (1.0 eq) in anhydrous DMF combine Combine solutions in flask under N2 atmosphere prep_acid->combine prep_hatu Dissolve HATU (1.1 eq) in anhydrous DMF prep_hatu->combine cool Cool to 0 °C (Ice Bath) combine->cool add_base Add DIPEA (2.0 eq) dropwise cool->add_base react Stir at 0 °C for 30 min, then warm to RT for 2-4 h add_base->react monitor Monitor by TLC/LC-MS react->monitor quench Dilute with EtOAc monitor->quench Upon completion wash1 Wash with 1M HCl quench->wash1 wash2 Wash with sat. NaHCO3 wash1->wash2 wash3 Wash with Brine wash2->wash3 dry Dry organic layer (Na2SO4) & concentrate wash3->dry purify Purify by Silica Gel Column Chromatography dry->purify characterize Characterize by NMR & HRMS purify->characterize

Caption: Workflow for HATU-mediated peptide coupling.

Step-by-Step Procedure
  • Preparation: To a dry round-bottom flask equipped with a magnetic stir bar, add N-α-Fmoc-L-Alanine (1.0 eq) and Ethyl 2-amino-3-(pyridin-2-yl)propanoate (1.0 eq).

  • Dissolution: Add anhydrous DMF (to achieve a concentration of approx. 0.1 M with respect to the limiting reagent) and stir under an inert atmosphere (N₂) until all solids are dissolved.

  • Addition of Coupling Reagent: In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF and add it to the reaction mixture.

  • Cooling: Place the reaction flask in an ice bath and stir for 5-10 minutes until the internal temperature reaches 0-5 °C.

  • Base Addition: Slowly add DIPEA (2.0 eq) dropwise to the cold reaction mixture using a syringe. A slight color change may be observed.

  • Reaction: Stir the reaction at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Continue stirring for 2-4 hours.

  • Monitoring: Monitor the consumption of the starting materials by TLC (e.g., using a 3:7 Ethyl Acetate/Hexanes mobile phase) or LC-MS. The product spot should be less polar than the starting Fmoc-amino acid.

Work-up and Purification Protocol

  • Dilution: Once the reaction is complete, dilute the mixture with Ethyl Acetate (approx. 10-20 times the volume of DMF used).

  • Aqueous Washes: Transfer the solution to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous NaHCO₃ (2x), and finally with brine (1x). The acidic wash removes excess DIPEA, while the basic wash removes unreacted Fmoc-Ala-OH and HOAt byproducts.

  • Drying: Dry the separated organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[5][13]

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel. A gradient elution, for example, from 20% to 50% Ethyl Acetate in Hexanes, is typically effective for isolating the pure dipeptide.

  • Characterization: Combine the pure fractions, remove the solvent in vacuo, and characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.

Troubleshooting and Key Considerations

Problem Potential Cause(s) Recommended Solution(s)
Low or No Yield 1. Wet reagents or solvent.[11] 2. Inactive coupling reagent. 3. Insufficient base.1. Use freshly opened anhydrous solvents. Dry reagents in vacuo if necessary. 2. Use a fresh bottle of HATU. 3. Ensure 2.0 equivalents of DIPEA are added.
Incomplete Reaction 1. Steric hindrance. 2. Insufficient reaction time or temperature. 3. Aggregation of reactants.[14]1. Increase reaction time or gently heat to 40-50 °C. 2. Allow the reaction to run longer (up to 24h). 3. Use a more polar solvent like NMP or add a chaotropic salt.[14]
Presence of Side Products 1. Racemization of the activated amino acid. 2. Guanidinylation of the free amine by excess HATU.[15]1. Maintain low temperature (0 °C) during base addition and initial coupling. 2. Use a slight excess (1.05-1.1 eq) of HATU, but avoid large excesses. Phosphonium reagents (PyBOP) do not cause this side reaction.
Difficulty in Purification 1. Water-soluble byproducts (e.g., tetramethylurea) remaining.Ensure thorough aqueous work-up. Multiple washes are critical to remove DMF and byproducts before chromatography.

Comparative Overview of Common Coupling Reagents

While HATU is an excellent choice, other reagents are also widely used. The selection often depends on the specific amino acids being coupled, cost considerations, and the desired scale of the reaction.

Reagent System Strengths Weaknesses Typical Conditions
EDC / HOBt Cost-effective; water-soluble urea byproduct.[3]Slower reaction rates; higher risk of racemization without additive.1.2 eq EDC, 1.2 eq HOBt, DCM or DMF, 0 °C to RT.[5][13]
DIC / HOBt Good for solid-phase synthesis as urea is soluble.Byproduct (DIU) can be difficult to remove in solution-phase.1.1 eq DIC, 1.2 eq HOBt, DMF, RT.
PyBOP High efficiency; no guanidinylation side reaction.Byproducts can be carcinogenic (HMPA from original BOP).[3] PyBOP is a safer alternative.1.1 eq PyBOP, 2.0 eq DIPEA, DMF.
HATU Very fast reaction rates; low racemization; highly efficient for hindered couplings.[15]More expensive; can cause guanidinylation with excess reagent.1.1 eq HATU, 2.0 eq DIPEA, DMF.
COMU High reactivity; byproducts are highly water-soluble, simplifying work-up.[16]More recent and can be more expensive.1.1 eq COMU, 2.0 eq DIPEA, DMF or greener solvents like 2-MeTHF.[16]

Conclusion

The successful incorporation of Ethyl 2-amino-3-(pyridin-2-yl)propanoate into a peptide backbone is readily achievable through a well-controlled, HATU-mediated coupling reaction. By understanding the mechanistic roles of each component—from the protecting groups to the coupling agent and base—and by adhering to rigorous anhydrous conditions, researchers can reliably synthesize novel peptide structures. The detailed protocol and troubleshooting guide provided herein serve as a robust starting point for scientists and drug development professionals aiming to explore the unique chemical properties conferred by pyridyl-containing amino acids.

References

  • Aapptec Peptides. Coupling Reagents. [Link]

  • Subirós-Funosas, A., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE Review Article. International Journal of Pharmaceutical Sciences Review and Research, 8(1), 111-120. [Link]

  • Wikipedia. Peptide synthesis. [Link]

  • Aapptec Peptides. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

  • Chemistry LibreTexts. (2024). 26.7: Peptide Synthesis. [Link]

  • Valeur, E., & Bradley, M. (2009). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 13(4), 606-614. [Link]

  • Ashenhurst, J. (2019). Introduction to Peptide Synthesis. Master Organic Chemistry. [Link]

  • Kent, S. B. (2009). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

  • Aapptec. Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Han, S.-Y., & Kim, Y.-A. (2004). Recent Development of Peptide Coupling Reagents in Organic Synthesis. Tetrahedron, 60(11), 2447-2467. [Link]

  • Wikipedia. HATU. [Link]

  • Addona, T. A., et al. (2011). Methods for peptide and protein quantitation by liquid chromatography-multiple reaction monitoring mass spectrometry. Biomarkers in Medicine, 5(5), 587-592. [Link]

  • Vasanthakumar, G. R., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. [Link]

  • Catsoulis, P. (2016). Is water preventing my EDCCl/HOBt coupled amidation reaction from completing or is it my coupling reagents?. ResearchGate. [Link]

  • Kumar, A., et al. (2021). Evaluation of greener solvents for solid-phase peptide synthesis. Green Chemistry, 23(4), 1626-1632. [Link]

  • Isidro-Llobet, A., et al. (2009). Side reactions in peptide synthesis: An overview. Bibliomed. [Link]

  • Waters Corporation. (2017). LC-MS/MS for Bioanalytical Peptide and Protein Quantification: Chromatographic Considerations. YouTube. [Link]

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Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 2-amino-3-(pyridin-2-yl)propanoate Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride, a key building block in the synthesis of various pharmaceutical agents, is a pyridylalanine derivative. Its stereochemistry and purity are critical for the efficacy and safety of the final active pharmaceutical ingredients (APIs). This document provides a comprehensive guide for the large-scale synthesis of this compound, focusing on a robust and scalable synthetic strategy. The protocols detailed herein are designed for researchers, scientists, and professionals in drug development and manufacturing, emphasizing safety, efficiency, and reproducibility.

The synthesis is approached in a multi-step sequence, beginning with the formation of the core amino acid, 2-amino-3-(pyridin-2-yl)propanoic acid, followed by esterification to the ethyl ester, and culminating in the formation of the stable dihydrochloride salt. Each step has been optimized for scale-up, considering factors such as reagent availability, reaction conditions, and purification methods suitable for industrial production.

Strategic Overview of the Synthesis

The large-scale synthesis of this compound is strategically divided into three main stages. This modular approach allows for process control and quality assessment at each critical juncture.

Synthesis_Overview A Stage 1: Synthesis of 2-amino-3-(pyridin-2-yl)propanoic acid B Stage 2: Esterification to Ethyl 2-amino-3-(pyridin-2-yl)propanoate A->B  Esterification   C Stage 3: Formation of Dihydrochloride Salt B->C  Salt Formation  

Figure 1: Overall synthetic strategy.

Stage 1: Synthesis of 2-amino-3-(pyridin-2-yl)propanoic Acid

The cornerstone of this synthesis is the efficient and stereocontrolled production of the parent amino acid, 2-amino-3-(pyridin-2-yl)propanoic acid, often referred to as 2-pyridylalanine. A highly effective method for this transformation involves the asymmetric hydrogenation of a dehydroamino acid precursor.[1]

Synthesis of the (2-pyridyl)dehydroamino Acid Precursor

The synthesis begins with the creation of a (2-pyridyl)dehydroamino acid derivative, which serves as the substrate for the key asymmetric hydrogenation step.[1]

Asymmetric Hydrogenation and N-Oxide Reduction

This crucial step establishes the chirality of the final product. The dehydroamino acid precursor is first converted to its N-oxide, which then undergoes asymmetric hydrogenation using a chiral rhodium catalyst, such as (R,R)-[Rh(Et-DUPHOS)(COD)]BF4.[1] Subsequent reduction of the N-oxide yields the desired enantiomer of 2-amino-3-(pyridin-2-yl)propanoic acid with high enantiomeric excess.[1]

Causality Behind Experimental Choices: The use of an N-oxide intermediate is critical as it modulates the electronic properties of the pyridine ring, facilitating a more efficient and selective hydrogenation. The choice of a chiral DuPhos ligand-based rhodium catalyst is predicated on its well-established ability to induce high levels of enantioselectivity in the hydrogenation of various dehydroamino acid derivatives.[1]

Stage 2: Esterification to Ethyl 2-amino-3-(pyridin-2-yl)propanoate

With the chiral amino acid in hand, the next stage involves its conversion to the corresponding ethyl ester. A standard and scalable method for this transformation is the Fischer esterification.

Protocol 2.1: Fischer Esterification

This classic method involves reacting the amino acid with ethanol in the presence of a strong acid catalyst, typically dry hydrogen chloride gas or concentrated sulfuric acid.[2]

Step-by-Step Methodology:

  • Suspend 2-amino-3-(pyridin-2-yl)propanoic acid in anhydrous ethanol.

  • Cool the mixture in an ice bath and bubble dry hydrogen chloride gas through the suspension until saturation.

  • Allow the reaction mixture to stir at room temperature overnight.

  • Remove the solvent under reduced pressure.

  • The crude ethyl ester hydrochloride is then carefully neutralized to obtain the free base, Ethyl 2-amino-3-(pyridin-2-yl)propanoate.

Trustworthiness and Self-Validation: The progress of the esterification can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting amino acid. The formation of the ester can be confirmed by spectroscopic methods such as ¹H NMR, observing the characteristic signals of the ethyl group.

Stage 3: Formation of the Dihydrochloride Salt

The final step of the synthesis is the formation of the dihydrochloride salt. This salt form generally exhibits improved stability and handling properties compared to the free base, making it more suitable for pharmaceutical applications.

Protocol 3.1: Dihydrochloride Salt Formation

Step-by-Step Methodology:

  • Dissolve the crude Ethyl 2-amino-3-(pyridin-2-yl)propanoate in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

  • Cool the solution in an ice bath.

  • Bubble dry hydrogen chloride gas through the solution. The dihydrochloride salt will precipitate out of the solution.

  • Collect the precipitate by filtration, wash with cold anhydrous solvent, and dry under vacuum.

Expertise and Experience: The choice of solvent is crucial to ensure good precipitation and recovery of the salt. It is imperative to use anhydrous conditions to prevent hydrolysis of the ester. The formation of the dihydrochloride salt involves the protonation of both the primary amino group and the pyridine nitrogen.

Data Presentation

Compound CAS Number Molecular Formula Molecular Weight ( g/mol )
2-amino-3-(pyridin-2-yl)propanoic acid17407-44-2C₈H₁₀N₂O₂166.18
Ethyl 2-amino-3-(pyridin-2-yl)propanoate103394-76-9C₁₀H₁₄N₂O₂194.23
This compoundNot availableC₁₀H₁₆Cl₂N₂O₂267.15

Experimental Workflow Visualization

Experimental_Workflow cluster_stage1 Stage 1: Amino Acid Synthesis cluster_stage2 Stage 2: Esterification cluster_stage3 Stage 3: Salt Formation Start Start Materials Dehydro Formation of (2-pyridyl)dehydroamino acid derivative Start->Dehydro N_Oxide N-Oxidation Dehydro->N_Oxide Hydro Asymmetric Hydrogenation N_Oxide->Hydro N_Red N-Oxide Reduction Hydro->N_Red AA 2-amino-3-(pyridin-2-yl)propanoic acid N_Red->AA Ester Fischer Esterification (Ethanol, HCl) AA->Ester Ester_Base Neutralization to Free Base Ester->Ester_Base Salt Dihydrochloride Salt Formation (Anhydrous Solvent, HCl gas) Ester_Base->Salt Final Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride Salt->Final

Sources

Application Notes & Protocols: The Piperidine Scaffold as a Privileged Synthetic Intermediate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Synthetic Intermediates

In the intricate process of drug discovery and development, the efficiency of synthesizing novel molecular entities is paramount.[1][2] Synthetic intermediates are the foundational building blocks that enable the systematic construction of complex drug candidates.[][4] A well-chosen intermediate serves not merely as a passive component but as a strategic tool, allowing for rapid diversification, exploration of structure-activity relationships (SAR), and the development of scalable synthetic routes.[5] Among the vast arsenal of available intermediates, nitrogen-containing heterocycles are preeminent, with the piperidine scaffold being one of the most significant and privileged structures in modern medicinal chemistry.[6][7]

The piperidine ring, a six-membered heterocycle with one nitrogen atom, is a structural motif present in a vast number of natural products and over twenty classes of pharmaceuticals, including treatments for cancer, central nervous system (CNS) disorders, and infectious diseases.[6][7][8] Its prevalence is due to several key factors:

  • Physicochemical Properties: The saturated, non-aromatic nature of the piperidine ring allows it to confer improved solubility and metabolic stability to a parent molecule. Its three-dimensional structure provides conformational flexibility, enabling optimal interactions within the binding pockets of biological targets.[7]

  • Pharmacokinetic Advantages: The piperidine motif often enhances a drug's absorption, distribution, metabolism, and excretion (ADME) properties while reducing toxicity.[7][9]

  • Synthetic Tractability: The piperidine ring can be readily functionalized at multiple positions, making it an exceptionally versatile scaffold for creating large libraries of diverse compounds.[4]

This guide focuses on a cornerstone intermediate for accessing this privileged scaffold: N-Boc-4-piperidone . We will explore its strategic application, provide detailed, validated protocols for its use, and explain the chemical reasoning behind each experimental step.

The Versatility of N-Boc-4-Piperidone: A Gateway to Chemical Diversity

N-Boc-4-piperidone is an ideal synthetic intermediate due to the orthogonal reactivity of its functional groups. The ketone at the 4-position allows for a wide range of carbon-carbon and carbon-nitrogen bond-forming reactions, while the nitrogen atom is temporarily masked with a tert-butoxycarbonyl (Boc) protecting group.

The Role of the Boc Group: The Boc group is critical for several reasons:

  • Deactivation: It temporarily deactivates the nucleophilicity of the piperidine nitrogen, preventing it from interfering with reactions at the ketone.

  • Solubility: It enhances the solubility of the intermediate in common organic solvents.

  • Controlled Deprotection: It can be removed under specific, mild acidic conditions that typically do not affect other functional groups within the molecule, allowing for late-stage functionalization of the nitrogen.[10]

This dual functionality allows chemists to first build complexity around the C4 position and then, after deprotection, introduce substituents at the N1 position. This stepwise approach is fundamental to library synthesis and lead optimization.

Caption: Synthetic strategy using N-Boc-4-piperidone.

Application Protocols: Core Methodologies

The following protocols represent robust, field-proven methods for leveraging N-Boc-4-piperidone in a drug discovery campaign.

Protocol 1: Reductive Amination at the C4 Position

This procedure is a cornerstone reaction for installing a diverse range of amine substituents at the 4-position of the piperidine ring, a key step in the synthesis of many active pharmaceutical ingredients, including fentanyl analogues.[11][12]

  • Objective: To synthesize N-Boc-4-(phenylamino)piperidine.

  • Causality: This reaction proceeds via the formation of an intermediate iminium ion, which is then reduced in situ by a mild and selective hydride source, sodium triacetoxyborohydride (STAB). STAB is preferred over harsher reagents like sodium borohydride because it is less basic, moisture-stable, and selective for the iminium ion over the starting ketone, minimizing side reactions. Acetic acid acts as a catalyst to facilitate imine formation.[11]

Step-by-Step Methodology:

  • Reaction Setup: To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add N-Boc-4-piperidone (1.0 eq), aniline (1.1 eq), and anhydrous dichloromethane (DCM, ~0.5 M).

  • Acid Catalyst: Add glacial acetic acid (1.0 eq) to the mixture. Stir for 20 minutes at room temperature. The acid protonates the ketone, making it more electrophilic and promoting condensation with the aniline.

  • Reductant Addition: Cool the mixture in an ice bath to 0°C. Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes. Controlling the addition prevents a rapid exotherm.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up (Quenching): Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This neutralizes the acetic acid and destroys any remaining STAB.

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with DCM. The organic layers contain the desired product.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield the pure N-Boc-4-(phenylamino)piperidine.[11]

Protocol 2: N-Boc Deprotection

This protocol removes the Boc protecting group to liberate the piperidine nitrogen, making it available for subsequent functionalization.

  • Objective: To synthesize 4-(phenylamino)piperidine from its N-Boc protected precursor.

  • Causality: The Boc group is labile under acidic conditions. Strong acids like trifluoroacetic acid (TFA) or hydrogen chloride (HCl) protonate the carbonyl oxygen of the Boc group, initiating its collapse into gaseous isobutylene and carbon dioxide, and the protonated amine salt.[13] The choice of acid and solvent is crucial to ensure complete removal without affecting other acid-sensitive groups.[14]

Step-by-Step Methodology:

  • Reaction Setup: Dissolve the N-Boc protected piperidine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,4-dioxane.

  • Acid Addition: Add an excess of a strong acid. Common conditions include:

    • 25-50% TFA in DCM (v/v).

    • 4M HCl in 1,4-dioxane.[11]

  • Reaction: Stir the mixture at room temperature for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is fully consumed.

  • Work-up (Solvent Removal): Remove the solvent and excess acid under reduced pressure. Co-evaporation with the solvent (e.g., DCM) may be necessary to remove all traces of acid.

  • Neutralization & Extraction: Dissolve the resulting salt in water and basify to a pH >10 with a base like 1M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃). This deprotonates the amine salt to the free base.

  • Isolation: Extract the free amine into an organic solvent (e.g., ethyl acetate or DCM). Dry the combined organic layers over Na₂SO₄, filter, and concentrate to yield the deprotected piperidine. The product is often pure enough for the next step without further purification.[15]

Protocol 3: N-Arylation via Buchwald-Hartwig Amination

This powerful palladium-catalyzed cross-coupling reaction is a premier method for forming C-N bonds, allowing the functionalization of the newly deprotected piperidine nitrogen with a wide array of aryl or heteroaryl groups.[16][17][18]

  • Objective: To synthesize an N-aryl piperidine from the deprotected secondary amine and an aryl halide.

  • Causality: The reaction involves a catalytic cycle with a palladium complex. A suitable phosphine ligand is essential to facilitate the key steps of oxidative addition (of the aryl halide to the Pd(0) center) and reductive elimination (which forms the C-N bond and regenerates the catalyst). The base (e.g., sodium tert-butoxide) is required to deprotonate the amine, making it a more active nucleophile in the catalytic cycle.[18][19]

Step-by-Step Methodology:

  • Reaction Setup: In an oven-dried flask, under an inert atmosphere, combine the aryl halide (1.0 eq), the deprotected piperidine (1.2 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a suitable phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%).

  • Base and Solvent: Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) (1.4 eq) and an anhydrous solvent like toluene or dioxane.

  • Reaction: Heat the mixture, typically between 80-110°C, for 4-24 hours. Monitor the reaction by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and quench with water.

  • Extraction: Extract the product into an organic solvent like ethyl acetate. Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product via flash column chromatography to obtain the desired N-aryl piperidine.[20]

Data Presentation and Analysis

The strategic application of these protocols enables the rapid generation of compound libraries for SAR studies.

Table 1: Representative Buchwald-Hartwig Coupling Reactions

EntryAryl Halide (Ar-X)BaseLigandYield (%)
14-BromotolueneNaOtBuXPhos85[20]
24-ChloroanisoleNaOtBuSPhos43[20]
32-ChloropyridineK₃PO₄RuPhos78
43-BromoquinolineCs₂CO₃BINAP82

Yields are representative and highly dependent on specific substrate and reaction optimization.

Sources

Application Notes & Protocols: Protecting Group Strategies for Ethyl 2-Amino-3-(pyridin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Synthetic Complexity of a Pyridyl Amino Acid Ester

Ethyl 2-amino-3-(pyridin-2-yl)propanoate is a non-canonical amino acid derivative of significant interest in medicinal chemistry and drug development, serving as a versatile building block for novel peptides and small molecule therapeutics. Its structure presents a unique synthetic challenge, featuring three distinct functional groups with overlapping reactivities: a primary α-amino group, an ethyl ester, and a pyridine heterocycle. The successful incorporation of this moiety into larger molecules hinges on a well-devised protecting group strategy that allows for the selective masking and unmasking of its reactive sites.

This guide provides an in-depth analysis of orthogonal protecting group strategies tailored for this molecule. We will explore the causality behind experimental choices, provide field-proven protocols, and offer a logical framework for selecting the optimal synthetic route, empowering researchers to navigate the intricacies of its chemistry with confidence and precision.

Part 1: The Strategic Imperative—Orthogonality and Molecule-Specific Challenges

In multi-step synthesis, the concept of orthogonality is paramount. Orthogonal protecting groups are distinct classes of temporary functionalities that can be removed under specific and mutually exclusive conditions.[1][2] This allows a chemist to deprotect one functional group without affecting the others, a critical requirement for controlled, sequential bond formation. For Ethyl 2-amino-3-(pyridin-2-yl)propanoate, a successful strategy must account for the unique reactivity of each component.

  • α-Amino Group: As the primary nucleophile, this group must be protected to prevent unwanted side reactions during subsequent coupling or modification steps.

  • Ethyl Ester: This group serves as a pre-existing protection for the carboxylic acid. Its stability is a key consideration, as it is susceptible to hydrolysis under strongly basic (saponification) or aqueous acidic conditions.

  • Pyridine Ring: This heterocycle introduces a significant challenge not present in standard amino acids. As a Lewis base, it can effectively "poison" or inhibit transition metal catalysts, particularly Palladium on Carbon (Pd/C), which is the standard for removing the Cbz protecting group via catalytic hydrogenolysis.[3] This single property can render a common synthetic route completely ineffective.

The interplay between these three centers dictates the choice of protecting groups. The following diagram illustrates the principle of an orthogonal protection scheme, where different conditions are required to cleave each distinct protecting group (PG).

Orthogonal_Protection cluster_deprotection Selective Deprotection Pathways Molecule Protected Molecule (N-PG1, SideChain-PG2, C-Term-PG3) Condition1 Condition 1 (e.g., Acid) Molecule->Condition1 Selectivity Condition2 Condition 2 (e.g., Base) Molecule->Condition2 Selectivity Condition3 Condition 3 (e.g., Hydrogenolysis) Molecule->Condition3 Selectivity Product1 Deprotected at N-Terminus Condition1->Product1 Product2 Deprotected at Side Chain Condition2->Product2 Product3 Deprotected at C-Terminus Condition3->Product3 Strategy_Selection Start Start: Plan Synthetic Route for Ethyl 2-amino-3-(pyridin-2-yl)propanoate Q4 Is this for Solid-Phase Peptide Synthesis (SPPS) or require maximum orthogonality? Start->Q4 Q1 Will subsequent steps involve strong basic conditions (e.g., saponification)? Q2 Will subsequent steps involve strong acidic conditions? Q1->Q2 No Use_Boc Recommended: Use Boc Group (Acid-labile) Q1->Use_Boc Yes Q3 Is catalytic hydrogenation planned for other parts of the molecule? Q2->Q3 No Use_Fmoc Recommended: Use Fmoc Group (Base-labile) Q2->Use_Fmoc Yes Q3->Use_Boc No Avoid_Cbz Avoid Cbz Group (Pyridine poisons catalyst) Q3->Avoid_Cbz Q4->Q1 No Q4->Use_Fmoc Yes Use_Cbz Caution: Use Cbz Group (Hydrogenolysis-labile)

Caption: Decision tree for N-protecting group selection.

Part 4: Validated Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on specific substrate and laboratory conditions.

Protocol 1: N-Boc Protection

This protocol utilizes di-tert-butyl dicarbonate to install the acid-labile Boc group. [4]

  • Materials:

    • Ethyl 2-amino-3-(pyridin-2-yl)propanoate (1.0 equiv)

    • Di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

    • Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

    • Brine, Anhydrous magnesium sulfate (MgSO₄), Rotary evaporator

  • Procedure:

    • Dissolve Ethyl 2-amino-3-(pyridin-2-yl)propanoate in DCM (approx. 0.1 M concentration).

    • Add TEA or DIPEA to the solution and stir for 5 minutes at room temperature.

    • Add (Boc)₂O in one portion.

    • Stir the reaction mixture at room temperature for 4-12 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, dilute the mixture with DCM and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x).

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • The resulting crude product, N-Boc-ethyl 2-amino-3-(pyridin-2-yl)propanoate, can be purified by flash column chromatography if necessary.

Protocol 2: N-Fmoc Protection

This protocol uses Fmoc-OSu for a clean and efficient installation of the base-labile Fmoc group. [5]

  • Materials:

    • Ethyl 2-amino-3-(pyridin-2-yl)propanoate (1.0 equiv)

    • 9-Fluorenylmethyloxycarbonyl N-hydroxysuccinimide ester (Fmoc-OSu) (1.05 equiv)

    • Sodium bicarbonate (NaHCO₃) (2.0 equiv)

    • Solvent: 1:1 mixture of Dioxane and Water

    • Ethyl acetate (EtOAc), 1 M HCl, Brine, Anhydrous MgSO₄, Rotary evaporator

  • Procedure:

    • Dissolve Ethyl 2-amino-3-(pyridin-2-yl)propanoate in the 1:1 dioxane/water mixture.

    • Add NaHCO₃ and stir until dissolved.

    • Add Fmoc-OSu and stir vigorously at room temperature for 2-6 hours. Monitor by TLC or LC-MS.

    • Once the starting material is consumed, dilute the mixture with water and extract with EtOAc (3x).

    • Combine the organic layers and wash sequentially with 1 M HCl (1x) and brine (1x).

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude N-Fmoc-ethyl 2-amino-3-(pyridin-2-yl)propanoate by flash chromatography or recrystallization.

Protocol 3: N-Cbz Protection

This protocol uses benzyl chloroformate under Schotten-Baumann conditions. [6][7]

  • Materials:

    • Ethyl 2-amino-3-(pyridin-2-yl)propanoate (1.0 equiv)

    • Benzyl chloroformate (Cbz-Cl) (1.1 equiv)

    • Sodium carbonate (Na₂CO₃) (2.5 equiv)

    • Solvent: 1:1 mixture of THF and Water

    • Ethyl acetate (EtOAc), Brine, Anhydrous MgSO₄, Rotary evaporator

  • Procedure:

    • Dissolve Ethyl 2-amino-3-(pyridin-2-yl)propanoate in the THF/water mixture.

    • Cool the solution to 0 °C in an ice bath.

    • Add Na₂CO₃ and stir.

    • Slowly add Cbz-Cl dropwise, ensuring the temperature remains below 5 °C.

    • Allow the reaction to warm to room temperature and stir for 3-8 hours. Monitor by TLC or LC-MS.

    • Dilute with EtOAc and separate the layers. Extract the aqueous layer with additional EtOAc (2x).

    • Combine the organic extracts, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

Protocol 4: N-Boc Deprotection

Standard cleavage using trifluoroacetic acid. [8]

  • Materials:

    • N-Boc protected substrate

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • Toluene, Saturated aqueous NaHCO₃ solution, Rotary evaporator

  • Procedure:

    • Dissolve the N-Boc protected substrate in DCM (e.g., 5 mL).

    • Add an equal volume of TFA (5 mL). A scavenger like triisopropylsilane (TIS) (5% v/v) can be added but is often not necessary.

    • Stir at room temperature for 30-60 minutes. Monitor by TLC or LC-MS.

    • Upon completion, concentrate the mixture under reduced pressure. Co-evaporate with toluene (2-3x) to remove residual TFA.

    • The resulting product is the TFA salt of the free amine. To obtain the free base, dissolve the residue in DCM and carefully wash with saturated NaHCO₃ solution until bubbling ceases. Dry the organic layer and concentrate.

Protocol 5: N-Fmoc Deprotection

Standard cleavage using piperidine in DMF. [9][10]

  • Materials:

    • N-Fmoc protected substrate

    • Piperidine

    • N,N-Dimethylformamide (DMF)

    • Toluene, Rotary evaporator

  • Procedure:

    • Dissolve the N-Fmoc protected substrate in DMF.

    • Add piperidine to create a 20% (v/v) solution.

    • Stir at room temperature for 15-30 minutes. The reaction is typically very fast. Monitor by TLC or LC-MS.

    • Upon completion, concentrate the reaction mixture under high vacuum to remove DMF and piperidine. Co-evaporation with toluene can aid in removing residual DMF.

    • The crude amine can be used directly or purified by chromatography. The main byproduct is a dibenzofulvene-piperidine adduct, which is typically removed during workup or chromatography.

Protocol 6: N-Cbz Deprotection (Alternative Acid-Mediated Method)

Due to the unreliability of hydrogenation, this protocol uses HBr in acetic acid. Caution: This is a harsh method.

  • Materials:

    • N-Cbz protected substrate

    • 33% Hydrogen bromide (HBr) in acetic acid

    • Diethyl ether (Et₂O)

  • Procedure:

    • Dissolve the N-Cbz protected substrate in a minimal amount of glacial acetic acid.

    • Add a 2-5 fold excess of 33% HBr in acetic acid solution.

    • Stir at room temperature for 1-2 hours. Monitor closely by TLC or LC-MS.

    • Upon completion, precipitate the product (as the HBr salt) by adding the reaction mixture dropwise to a large volume of cold, vigorously stirring diethyl ether.

    • Collect the precipitate by filtration, wash thoroughly with diethyl ether, and dry under vacuum.

References

Sources

Catalytic Applications of Metal Complexes with Ethyl 3-(pyridin-2-ylamino)propanoate: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and professionals in drug development interested in the catalytic potential of metal complexes featuring the ligand Ethyl 3-(pyridin-2-ylamino)propanoate. While this ligand is a known key intermediate in the synthesis of the direct thrombin inhibitor, Dabigatran etexilate, its application as a ligand in catalysis is an emerging area of exploration.[1][2] This document provides a comprehensive overview of its synthesis, potential catalytic applications based on analogous systems, and detailed protocols to facilitate further research.

The structure of Ethyl 3-(pyridin-2-ylamino)propanoate, featuring a pyridine nitrogen, an amino group, and an ester moiety, presents a versatile scaffold for coordination with a variety of transition metals. This bidentate N,N-chelation can form stable complexes, which are essential for catalytic activity in numerous organic transformations.

Part 1: Synthesis of the Ligand: Ethyl 3-(pyridin-2-ylamino)propanoate

A reliable synthesis of the ligand is the foundational step for any investigation into its catalytic applications. The most common and cost-effective method involves the Michael addition of 2-aminopyridine to ethyl acrylate.

Protocol 1: Synthesis of Ethyl 3-(pyridin-2-ylamino)propanoate

This protocol is adapted from established patent literature, ensuring a robust and scalable procedure.

Materials:

  • 2-Aminopyridine

  • Ethyl acrylate

  • Anhydrous ethanol

  • Trifluoromethanesulfonic acid (TfOH)

  • Petroleum ether

  • Ethyl acetate

  • Nitrogen gas supply

  • Standard reflux and distillation glassware

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyridine (1.0 eq) in anhydrous ethanol under a nitrogen atmosphere.

  • Addition of Reagents: To the stirred solution, add ethyl acrylate (1.1 to 1.5 eq).

  • Catalyst Addition: Slowly add a catalytic amount of trifluoromethanesulfonic acid (e.g., 0.1 eq) to the reaction mixture. An exotherm may be observed.

  • Reaction: Heat the mixture to reflux (oil bath temperature of 120-160°C) and maintain for 16-20 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature. The crude product may be purified by one of the following methods:

    • Direct Crystallization: Reduce the solvent volume under reduced pressure. Add petroleum ether to precipitate the product. Filter the solid and wash with a cold mixture of petroleum ether and ethyl acetate.

    • Silica Gel Adsorption: For higher purity, concentrate the reaction mixture and redissolve it in a minimal amount of a suitable organic solvent. Add silica gel and stir to adsorb the product. Filter and wash the silica gel with the same solvent to remove impurities, then elute the desired product with a more polar solvent system (e.g., a mixture of petroleum ether and ethyl acetate).

  • Final Purification: Recrystallize the crude product from a suitable solvent system (e.g., toluene/petroleum ether or ethyl acetate/petroleum ether) to obtain white, flaky crystals of Ethyl 3-(pyridin-2-ylamino)propanoate.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Part 2: Prospective Catalytic Applications

Based on the structural motifs of the ligand, several classes of catalytic reactions are prime candidates for exploration. The presence of the pyridine and amino functionalities suggests strong potential in palladium-catalyzed cross-coupling and asymmetric catalysis with various transition metals.

Application Note 1: Palladium-Catalyzed Cross-Coupling Reactions

Scientific Rationale: The N-aryl-2-aminopyridine scaffold is a well-established "directing group" in transition metal catalysis, capable of forming stable five-membered palladacycles that facilitate C-H activation and cross-coupling reactions.[3] Metal complexes of Ethyl 3-(pyridin-2-ylamino)propanoate are therefore hypothesized to be effective catalysts for reactions such as Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings.[4][5][6]

dot

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L Active Catalyst (L = Ligand) Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-X Aryl-Pd(II)-L Aryl-Pd(II)-L Complex Oxidative_Addition->Aryl-Pd(II)-L Transmetalation Transmetalation Aryl-Pd(II)-L->Transmetalation R'-B(OR)₂ Aryl-Pd(II)-R Aryl-R'-Pd(II)-L Complex Transmetalation->Aryl-Pd(II)-R Reductive_Elimination Reductive Elimination Aryl-Pd(II)-R->Reductive_Elimination Reductive_Elimination->Pd(0)L Product Coupled Product (Aryl-R') Reductive_Elimination->Product

Caption: Simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction

This is a representative protocol that can be optimized for specific substrates.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Ethyl 3-(pyridin-2-ylamino)propanoate (Ligand)

  • Aryl halide (e.g., 4-bromotoluene)

  • Arylboronic acid (e.g., phenylboronic acid)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Anhydrous solvent (e.g., Toluene, Dioxane, or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Pre-catalyst Formation (Optional but recommended): In a separate flask, stir Pd(OAc)₂ (1 mol%) with the ligand (2-4 mol%) in the reaction solvent for 15-30 minutes under an inert atmosphere.

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add the aryl halide (1.0 eq), arylboronic acid (1.2-1.5 eq), and base (2.0-3.0 eq).

  • Catalyst Addition: Add the pre-formed catalyst solution or add the palladium source and ligand directly to the flask.

  • Reaction: Add the anhydrous solvent and heat the reaction mixture at 80-110°C. Monitor the reaction by TLC or GC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Application Note 2: Asymmetric Catalysis

Scientific Rationale: Amino acids and their derivatives are privileged chiral ligands in asymmetric catalysis.[7] While Ethyl 3-(pyridin-2-ylamino)propanoate is prochiral, its backbone is an ideal starting point for the design of chiral ligands. For instance, introducing a substituent at the α- or β-position of the propanoate chain could create a chiral center. Metal complexes of such chiral ligands are expected to be effective in asymmetric transformations like hydrogenations, conjugate additions, and aldol reactions. Rhodium and Copper complexes, in particular, have shown great success with similar ligand systems.[8][9]

dot

Asymmetric_Transfer_Hydrogenation cluster_catalyst Chiral Metal Complex cluster_reaction Substrate Reduction Metal_Hydride [M]-H Metal_Complex [M] Metal_Hydride->Metal_Complex H-Donor Regeneration Transition_State Diastereomeric Transition State Metal_Hydride->Transition_State Ketone Prochiral Ketone (R-CO-R') Ketone->Transition_State Transition_State->Metal_Complex Alcohol Chiral Alcohol (R-CH(OH)-R') Transition_State->Alcohol

Caption: Conceptual workflow for asymmetric transfer hydrogenation.

Protocol 3: General Procedure for Asymmetric Transfer Hydrogenation of a Ketone

This protocol provides a starting point for screening the catalytic activity of a chiral metal complex derived from a modified Ethyl 3-(pyridin-2-ylamino)propanoate.

Materials:

  • [Rh(cod)₂]BF₄ or [Ru(p-cymene)Cl₂]₂ as a metal precursor

  • A chiral derivative of Ethyl 3-(pyridin-2-ylamino)propanoate (Ligand)

  • Prochiral ketone (e.g., acetophenone)

  • Hydrogen source (e.g., isopropanol or formic acid/triethylamine mixture)

  • Base (if using isopropanol, e.g., KOtBu)

  • Anhydrous solvent (e.g., isopropanol, CH₂Cl₂)

Procedure:

  • Catalyst Formation: In a Schlenk tube under an inert atmosphere, dissolve the metal precursor (e.g., [Rh(cod)₂]BF₄, 1 mol%) and the chiral ligand (1.1-1.2 mol%) in the anhydrous solvent. Stir for 30-60 minutes at room temperature.

  • Reaction Setup: In a separate Schlenk tube, dissolve the prochiral ketone (1.0 eq) in the solvent. If using isopropanol as the hydrogen source, add the base (e.g., KOtBu, 10 mol%).

  • Initiation: Add the catalyst solution to the substrate solution.

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., 30-60°C). Monitor the conversion and enantiomeric excess (ee) by chiral HPLC or GC.

  • Work-up and Analysis: Once the reaction is complete, quench with a saturated NH₄Cl solution (if a base was used). Extract the product with an organic solvent, dry, and concentrate. Determine the enantiomeric excess of the purified product.

Part 3: Data Summary and Interpretation

Effective research requires systematic data collection and analysis. The following table provides a template for summarizing results from catalytic screening experiments.

EntryMetal Precursor (mol%)Ligand (mol%)SubstrateReactionSolventTemp (°C)Time (h)Yield (%)ee (%)
1Pd(OAc)₂ (1)Ligand (2)4-BromotolueneSuzukiToluene10012TBDN/A
2[Rh(cod)₂]BF₄ (1)Chiral Ligand (1.1)AcetophenoneATHi-PrOH4024TBDTBD
3Cu(OAc)₂ (5)Ligand (6)IndoleFriedel-CraftsCH₂Cl₂2518TBDN/A

ATH: Asymmetric Transfer Hydrogenation; TBD: To Be Determined.

Conclusion and Future Directions

Ethyl 3-(pyridin-2-ylamino)propanoate represents a ligand with significant, largely untapped potential in homogeneous catalysis. Its straightforward synthesis and versatile coordination properties make it an attractive candidate for developing novel catalysts. The protocols and application notes provided herein serve as a foundational guide for researchers to:

  • Synthesize and characterize the ligand efficiently.

  • Explore its efficacy in palladium-catalyzed cross-coupling reactions.

  • Design and test chiral analogues for applications in asymmetric synthesis.

Future research should focus on the synthesis and isolation of well-defined metal-ligand complexes to enable detailed mechanistic studies and to expand the scope of their catalytic applications to other important organic transformations.

References

  • Hayashi, T., & Yamasaki, K. (2022). Rhodium-Catalyzed Asymmetric Conjugate Pyridylation with Pyridylboronic Acids. ACS Catalysis. [Link]

  • Surry, D. S., & Buchwald, S. L. (2008). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Asensio, G., et al. (2023). Precious metal complexes of bis(pyridyl)allenes: synthesis and catalytic and medicinal applications. Dalton Transactions. [Link]

  • Srinivas, P., et al. (2016). Process for the synthesis of dabigatran and its intermediates.
  • van der Gryp, P., & Jordaan, J. H. (2017). Synthesis and Application of the Transition Metal Complexes of α-Pyridinyl Alcohols, α-Bipyridinyl Alcohols, α,α′-Bipyridinyl Diols and Related Ligands. Molecules, 22(7), 1083. [Link]

  • Özdemir, İ., & Çetinkaya, B. (2019). Palladium-Catalyzed Cross-Coupling Reaction via C–H Activation of Furanyl and Thiofuranyl Substrates. Catalysts, 9(11), 933. [Link]

  • Tinzl, M., et al. (2021). Using BpyAla to generate copper artificial metalloenzymes: a catalytic and structural study. Chemical Science, 12(1), 245-252. [Link]

  • Sarma, B., & Das, P. K. (2013). Rhodium(I) carbonyl complexes containing amino acid ester ligands: synthesis, reactivity and DFT studies. Journal of Coordination Chemistry, 66(14), 2469-2479. [Link]

  • Ram, R. N., & Singh, A. K. (2018). Facile Synthesis of Dabigatran Etexilate Mesylate, an Anticoagulant Drug, Using a Novel Synthon, N-Hexyl-4-nitrophenyl Carbonate. ACS Omega, 3(5), 5431-5438. [Link]

  • Ali, A. M., et al. (2023). Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). Journal of Scientific and Medical Research. [Link]

  • Bakir, B., et al. (2015). Identification of dabigatran etexilate major degradation pathways by liquid chromatography coupled to multi stage high-resolution mass spectrometry. RSC Advances, 5(55), 44106-44118. [Link]

  • Douglas, C. J., & O'Doherty, G. A. (2009). Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates. Organic Letters, 11(18), 4140-4143. [Link]

  • Gandeepan, P., & Cheng, C. H. (2015). Pyridine C(sp²)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journal of Organic Chemistry, 11, 1337-1361. [Link]

  • Doraghi, F., et al. (2023). Transition metal-catalyzed cross-coupling reactions of N-aryl-2-aminopyridines. New Journal of Chemistry. [Link]

  • Chen, B., et al. (2019). Asymmetric Synthesis of α-Aminoboronates via Rhodium-Catalyzed Enantioselective C(sp³)–H Borylation. Journal of the American Chemical Society, 141(51), 20016-20025. [Link]

  • Lee, S. Y., & Miller, S. J. (2020). Asymmetric, Organocatalytic 1,4-Addition of Pyridinyl Acetates with Crystallization-Enabled Diastereoconvergency. Journal of the American Chemical Society, 142(1), 16-21. [Link]

  • Wu, X. F., & Neumann, H. (2019). Recent Advances on Ester Synthesis via Transition-Metal Catalyzed C–H Functionalization. ChemCatChem, 11(1), 17-33. [Link]

  • Patel, A., et al. (2015). Process for the preparation of dabigatran etexilate mesylate and polymorphs of intermediates thereof.
  • Mohamed, S. K., et al. (2017). Chiral cobalt complexes synthesised from l-valine: as potential catalysts for asymmetric henry reaction. MOJ Biorganic & Organic Chemistry, 1(6). [Link]

  • Wang, D., et al. (2021). Transition metal complexes constructed by pyridine–amino acid: fluorescence sensing and catalytic properties. Journal of Coordination Chemistry, 74(1-3), 226-240. [Link]

  • Stangier, J. (2013). The pharmacology and therapeutic use of dabigatran etexilate. Journal of Thrombosis and Thrombolysis, 35(1), 1-13. [Link]

  • Douglas, C. J., & O'Doherty, G. A. (2009). Palladium-catalyzed allylation of 2- and 4-alkylpyridines via N-allyl alkylidene dihydropyridine intermediates. Organic Letters, 11(18), 4140-4143. [Link]

  • Gauthier, D. R., et al. (2005). Palladium-catalyzed cross-coupling reactions for the synthesis of 6, 8-disubstituted 1,7-naphthyridines: a novel class of potent and selective phosphodiesterase type 4D inhibitors. Journal of Medicinal Chemistry, 48(16), 5176-5187. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Ethyl 2-amino-3-(pyridin-2-yl)propanoate Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride. This document is designed for researchers, chemists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately improve reaction yield and purity. We will delve into the mechanistic rationale behind key steps and provide field-proven protocols to address specific challenges.

Overview of the Synthetic Strategy

The most reliable and common approach for synthesizing this non-canonical amino acid ester is the diethyl acetamidomalonate synthesis . This robust method provides a clear, three-stage pathway to the target molecule. Understanding the function and potential pitfalls of each stage is critical for success.

Synthetic Workflow Diagram

Below is a high-level overview of the synthetic pathway.

Synthetic_Workflow cluster_0 Stage 1: C-C Bond Formation cluster_1 Stage 2: Amino Acid Formation cluster_2 Stage 3: Esterification & Isolation A Diethyl Acetamidomalonate C Alkylated Malonate Intermediate A->C  NaOEt, Anhydrous EtOH   B 2-(Chloromethyl)pyridine (Picolyl Chloride) B->C D DL-2-Amino-3-(pyridin-2-yl)propanoic Acid Hydrochloride C->D  Aqueous HCl, Heat   (Hydrolysis & Decarboxylation) E Ethyl 2-amino-3-(pyridin-2-yl)propanoate Dihydrochloride (Final Product) D->E  Anhydrous EtOH, HCl (gas) or SOCl2  

Caption: High-level workflow for the synthesis of the target compound.

Troubleshooting Guide & FAQs

This section is structured in a question-and-answer format to directly address common experimental failures.

Stage 1: The Alkylation Reaction

The first stage, the alkylation of diethyl acetamidomalonate with 2-(chloromethyl)pyridine, is the most critical for setting the final yield.

Question 1: My alkylation reaction has a very low yield or failed completely. What are the likely causes?

Answer: A low yield in this SN2 reaction is almost always traced back to one of three areas: ineffective enolate formation, degradation of the alkylating agent, or improper reaction conditions.

Causality Analysis: The reaction requires the formation of a soft nucleophile (the malonate enolate) to attack the electrophilic carbon of 2-(chloromethyl)pyridine.[1][2]

  • Enolate Formation: The alpha-protons of diethyl acetamidomalonate have a pKa of ~13. To achieve near-complete deprotonation, a strong base in an anhydrous solvent is essential. Sodium ethoxide (NaOEt) in absolute ethanol is standard. The presence of water will protonate the enolate, quenching the reaction.

  • Alkylating Agent Integrity: 2-(Chloromethyl)pyridine, also known as 2-picolyl chloride, is notoriously unstable.[3] It can readily self-polymerize or degrade, especially in its free base form. It is often generated in situ or used immediately after preparation. A more stable alternative is to use the commercially available 2-(chloromethyl)pyridine hydrochloride and an additional equivalent of base.[4][5]

  • Side Reactions: If the concentration of the enolate is too high or if the alkylating agent is added too quickly, dialkylation can occur, where a second molecule of picolyl chloride reacts with the mono-alkylated product.

Troubleshooting Protocol: Optimizing the Alkylation Step
  • Prepare Fresh Sodium Ethoxide Solution:

    • Under an inert atmosphere (N2 or Ar), add clean sodium metal (1.05 eq.) in small portions to absolute (200 proof) ethanol.

    • Allow all the sodium to react completely before proceeding. Using a commercial solution is convenient but verify its quality, as older solutions can degrade.

  • Control the Reaction:

    • To the freshly prepared NaOEt solution at room temperature, add diethyl acetamidomalonate (1.0 eq.) dropwise.

    • Add 2-(chloromethyl)pyridine hydrochloride (1.0 eq.) portion-wise over 30-60 minutes. The second equivalent of NaOEt will neutralize the HCl salt, liberating the reactive free base in situ.

    • After addition, gently reflux the mixture for 2-4 hours, monitoring by TLC (Thin Layer Chromatography).[6]

  • Work-up:

    • Cool the reaction and filter off the precipitated NaCl.

    • Evaporate the ethanol under reduced pressure. The resulting crude oil is typically used directly in the next step without extensive purification.

ParameterStandard ProtocolTroubleshooting ModificationRationale
Base Sodium EthoxideFreshly prepared NaOEtEnsures maximum concentration of active base.
Solvent Reagent EthanolAbsolute (200 proof) EthanolWater protonates the enolate, inhibiting the reaction.
Alkylating Agent 2-(Chloromethyl)pyridine2-(Chloromethyl)pyridine HClThe hydrochloride salt is significantly more stable for storage and handling.[4][7]
Stoichiometry 1.1 eq. Base, 1.0 eq. Malonate, 1.0 eq. Alkyl Halide2.1 eq. Base, 1.0 eq. Malonate, 1.0 eq. Alkyl Halide HCl saltThe second equivalent of base is required to neutralize the HCl salt.
Stage 2: Hydrolysis and Decarboxylation

This step simultaneously removes the protecting acetyl group and hydrolyzes the two ester groups, followed by the loss of CO₂ to form the final amino acid.

Question 2: My hydrolysis/decarboxylation step is slow, or I am isolating an unexpected intermediate. What's wrong?

Answer: This is a classic issue of incomplete reaction, typically due to insufficient acid concentration, time, or temperature. The reaction proceeds in two phases: hydrolysis, then decarboxylation.

Causality Analysis:

  • Hydrolysis: Strong acid (typically 6-8M HCl) and heat are required to hydrolyze the sterically hindered esters and the stable amide bond. This step produces a substituted malonic acid intermediate.[8]

  • Decarboxylation: The resulting β-dicarboxylic acid is unstable to heat and readily loses CO₂ through a cyclic transition state to yield the desired α-amino acid.[9] If the reaction is not heated sufficiently after hydrolysis is complete, you may isolate the dicarboxylic acid intermediate.

Troubleshooting Protocol: Ensuring Complete Conversion
  • Reaction Setup:

    • Take the crude alkylated malonate from Stage 1.

    • Add concentrated hydrochloric acid (e.g., 37% HCl, to make a final concentration of ~6M) in sufficient volume to ensure stirring.

    • Heat the mixture to a vigorous reflux (typically 100-110 °C).

  • Monitoring the Reaction:

    • The reaction can take anywhere from 6 to 24 hours.

    • Monitor the evolution of CO₂ (bubbling). When the bubbling ceases, the decarboxylation is likely complete.

    • TLC can be used to monitor the disappearance of the starting material. The amino acid product will be highly polar and may remain at the baseline.

  • Work-up:

    • After cooling, concentrate the reaction mixture in vacuo to a thick oil or solid. This crude material is the hydrochloride salt of DL-2-Amino-3-(pyridin-2-yl)propanoic Acid.

Hydrolysis_Troubleshooting Start Crude Alkylated Malonate Condition Reflux in 6M HCl for 6-24h Start->Condition Check Reaction Complete? (TLC / CO2 evolution) Condition->Check Incomplete Incomplete Reaction: - Hydrolyzed di-acid isolated - Starting material remains Check->Incomplete No Complete Complete: DL-2-Amino-3-(pyridin-2-yl)propanoic Acid Hydrochloride Check->Complete Yes Action Action: - Increase reflux time - Check acid concentration Incomplete->Action Action->Condition

Caption: Troubleshooting logic for the hydrolysis and decarboxylation stage.

Stage 3: Esterification and Final Purification

The final step involves a Fischer esterification to produce the ethyl ester, followed by isolation of the dihydrochloride salt.

Question 3: The final esterification gives a low yield, and the product is a sticky oil that is difficult to purify. How can I improve this?

Answer: Low esterification yields are usually due to the presence of water, which shifts the equilibrium back towards the starting materials. Purification challenges arise from the hygroscopic and highly polar nature of the dihydrochloride salt.

Causality Analysis:

  • Esterification Equilibrium: The Fischer esterification is an equilibrium-driven process.[10][11] To drive it to completion, water must be rigorously excluded, and an excess of the alcohol (ethanol) should be used. The acid catalyst (HCl) also protonates the pyridine nitrogen, but its primary role is to protonate the carboxylic acid carbonyl, making it more electrophilic.

  • Isolation: The final product has two basic nitrogens (the alpha-amino group and the pyridine ring) and will be isolated as a dihydrochloride salt. These salts are often hygroscopic and can be difficult to crystallize, sometimes "oiling out" of solution.

Troubleshooting Protocol: Anhydrous Esterification and Crystallization
  • Anhydrous Esterification (Method A - HCl gas):

    • Suspend the crude amino acid hydrochloride from Stage 2 in absolute ethanol.

    • Cool the suspension in an ice bath (0 °C).

    • Bubble dry HCl gas through the suspension for 30-45 minutes until saturated.

    • Seal the flask and allow it to stir at room temperature for 12-24 hours, then gently reflux for 2-4 hours.

  • Anhydrous Esterification (Method B - Thionyl Chloride):

    • Suspend the crude amino acid hydrochloride in absolute ethanol at 0 °C.

    • Add thionyl chloride (SOCl₂, 1.2-1.5 eq.) dropwise. This reacts with ethanol to generate HCl and ethyl sulfite in situ, ensuring anhydrous conditions.[12]

    • Allow the reaction to warm to room temperature and then reflux for 4-6 hours until the reaction is complete by TLC.

  • Purification and Crystallization:

    • Cool the reaction mixture and remove the solvent under reduced pressure.

    • The key to crystallization is to find a solvent system where the product is soluble when hot but sparingly soluble when cold.

    • Recommended Solvent System: Try dissolving the crude residue in a minimal amount of hot absolute ethanol and then slowly adding a non-polar co-solvent like diethyl ether or ethyl acetate until turbidity is observed.

    • Cool the mixture slowly, first to room temperature, then to 0-4 °C. If crystallization does not occur, scratching the inside of the flask with a glass rod can initiate nucleation.

    • Collect the resulting white solid by filtration, wash with cold diethyl ether, and dry under vacuum.

IssuePotential CauseRecommended Solution
Low Esterification Yield Presence of water in reagents/glassware.Dry all glassware thoroughly. Use absolute ethanol. Use SOCl₂ for in situ generation of anhydrous HCl.
Product is a non-crystalline oil Product is hygroscopic or impure.Redissolve in minimal hot ethanol, add diethyl ether until cloudy, and cool slowly. Ensure starting material was fully converted.
Difficult Filtration Very fine or gummy precipitate.Allow crystallization to proceed slowly without agitation. Cool thoroughly before filtering.

By systematically addressing these common issues, researchers can significantly enhance the yield and purity of this compound, ensuring a more efficient and reproducible synthesis.

References
  • Patents, CN104910066A.Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
  • Patents, CN103038626A.Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Patsnap. Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate. Eureka. [Link]

  • Neuroquantology. SYNTHESIS AND EVALUATION OF 2-AMINO-5-(PYRIDIN-3YL)-1, 3,4 THIADIAZOLE DERIVATIVES.[Link]

  • Patents, CN103183635B.New process for synthetizing 3-(pyridin-2-ylamino) ethyl propionate.
  • Patents, CN107602408B.Synthesis method of acetamino diethyl malonate.
  • ResearchGate. Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate.[Link]

  • PubChem. Ethyl 3-(pyridin-2-yl)propanoate.[Link]

  • Patents, CN111056992A.Synthetic method of 2-chloromethylpyridine hydrochloride.
  • Organic Syntheses. diethyl acetamidomalonate.[Link]

  • PubMed. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization.[Link]

  • Beilstein Journal of Organic Chemistry. On the hydrolysis of diethyl 2-(perfluorophenyl)malonate.[Link]

  • ResearchGate. Pyridyl-alanine as a Hydrophilic, Aromatic Element in Peptide Structural Optimization | Request PDF.[Link]

  • Organic Chemistry Portal. Pyridine synthesis.[Link]

  • Patents, DE1204231B.Process for the preparation of 2-chloromethyl-pyridines or -quinolines.
  • PrepChem.com. Synthesis of 2-chloromethyl-pyridine hydrochloride.[Link]

  • Chemistry Steps. Organic Chemistry Synthesis Problems.[Link]

  • Chemistry Stack Exchange. how is the esterification of amino acid carried on in this reaction.[Link]

  • YouTube. Can You Solve These Tricky Multi-Step Synthesis Problems Before I Do? Mastering Organic Synthesis.[Link]

  • Organic Syntheses. diethyl aminomalonate hydrochloride.[Link]

  • Farmacia Journal. HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS.[Link]

  • University of Calgary. Ch21: Malonic esters.[Link]

  • Homework.Study.com. Amino acids can be prepared by reaction of alkyl halides with diethyl acetamidomalonate, followed by heating the initial alkylation...[Link]

  • Patents, WO1998049133A1.Process for esterification of amino acids and peptides.
  • Chemistry Stack Exchange. Decarboxylation of malonic esters.[Link]

  • ResearchGate. Scheme 1. Alkylation of diethyl malonate (1) under microwave (MW) conditions.[Link]

Sources

Technical Support Center: Purification of Polar Amino Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of polar amino acid esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to combine established scientific principles with practical, field-tested insights to help you overcome the unique challenges associated with these valuable compounds.

The Challenge of Purifying Polar Amino Acid Esters

Polar amino acid esters are crucial intermediates in peptide synthesis and serve as prodrugs to enhance the solubility and stability of pharmaceuticals.[1] However, their purification is notoriously difficult. The presence of a polar side chain, a free amino group (a base), and an ester moiety (sensitive to hydrolysis) within the same molecule creates a complex purification landscape. These molecules are often highly water-soluble, exhibit zwitterionic character, and can be prone to self-condensation or racemization, making standard purification protocols ineffective.[1][2] This guide will provide a structured approach to tackling these challenges head-on.

Troubleshooting Guide: A Problem-Solution Approach

This section addresses specific issues you may encounter during the purification of polar amino acid esters in a question-and-answer format.

Chromatography Issues

Question 1: My polar amino acid ester shows little to no retention on a standard C18 reversed-phase column and elutes in the void volume. What's happening and how can I fix it?

Answer:

This is a classic problem when dealing with highly polar compounds. Standard reversed-phase chromatography relies on hydrophobic interactions between the analyte and the nonpolar stationary phase (like C18).[3] Your highly polar amino acid ester has a stronger affinity for the polar mobile phase (typically water/acetonitrile or water/methanol) and thus doesn't "stick" to the column long enough for separation to occur.[4]

Solutions:

  • Switch to Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is designed for the retention of very polar analytes.[3] It utilizes a polar stationary phase (e.g., unmodified silica, or bonded phases like amine or diol) and a mobile phase with a high concentration of a less polar organic solvent (like acetonitrile) and a small amount of aqueous buffer.[3][5] The water in the mobile phase forms a layer on the stationary phase, and your polar analyte partitions into this layer, leading to retention. Elution is typically achieved by increasing the concentration of the aqueous component.[3][5]

  • Employ Mixed-Mode Chromatography: This technique uses stationary phases with both reversed-phase and ion-exchange functionalities. This allows for multiple separation mechanisms, enhancing the retention of polar and charged compounds.[3]

  • Consider Aqueous Normal-Phase (ANP) Chromatography: ANP uses silicon-hydride-based stationary phases and can retain both polar and nonpolar compounds in an isocratic run, offering a versatile alternative to HILIC.[6]

Question 2: I'm observing significant peak tailing for my amino acid ester during HPLC analysis. What causes this and how can I improve the peak shape?

Answer:

Peak tailing is often caused by unwanted secondary interactions between the basic amino group of your compound and acidic silanol groups on the surface of silica-based stationary phases. This is a common issue with polar, basic compounds.[7]

Solutions:

  • Mobile Phase Modification:

    • Add a small amount of a basic modifier: For reversed-phase chromatography, adding a competing base like triethylamine (TEA) or a volatile buffer like ammonium formate or ammonium acetate to the mobile phase can help to saturate the active silanol sites, reducing their interaction with your analyte.

    • Adjust the pH: Using a buffered mobile phase can control the ionization state of your compound and the stationary phase. For basic compounds, a higher pH mobile phase can neutralize the analyte, but care must be taken to stay within the stable pH range of the column (typically pH 2-7.5 for standard silica).

  • Use a Base-Deactivated Column: Many modern HPLC columns are "end-capped" or otherwise treated to minimize the number of free silanol groups, leading to improved peak shapes for basic compounds.

  • Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before injection. HILIC, in particular, may require longer equilibration times than reversed-phase methods.[3]

Question 3: My compound appears to be degrading on the silica gel column during flash chromatography. How can I confirm this and what are my options?

Answer:

Silica gel is acidic and can catalyze the degradation of sensitive compounds, such as the hydrolysis of the ester group or other side-chain reactions.

Solutions:

  • Test for Stability: Before running a column, spot your compound on a TLC plate, let it sit for an hour or two, and then develop it. If you see new spots or streaking that wasn't present initially, your compound is likely unstable on silica.[8]

  • Deactivate the Silica Gel: You can reduce the acidity of silica gel by pre-treating it with a solution of a base, such as triethylamine in your eluent.

  • Use an Alternative Stationary Phase:

    • Alumina: Alumina is available in neutral, acidic, and basic forms. Basic or neutral alumina can be a good alternative for acid-sensitive compounds.

    • Florisil: This is a magnesium silicate-based adsorbent that is less acidic than silica.[7]

    • Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobicity, reversed-phase flash chromatography on a C18-functionalized silica is an excellent option.

Recrystallization and Salt-Related Issues

Question 4: I'm trying to recrystallize my polar amino acid ester, but it either oils out or remains soluble in everything. What should I do?

Answer:

Recrystallization of highly polar compounds can be challenging due to their high solubility in polar solvents and low solubility in nonpolar solvents. Finding a single solvent with the ideal solubility profile (sparingly soluble at room temperature, but highly soluble when hot) is often difficult.

Solutions:

  • Use a Two-Solvent System:

    • Dissolve your compound in a minimum amount of a hot "good" solvent (one in which it is very soluble).

    • Slowly add a "poor" solvent (one in which it is insoluble) dropwise until the solution becomes cloudy (the cloud point).

    • Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.

  • Purify via Salt Formation: Since your amino acid ester is basic, you can convert it to a salt (e.g., a hydrochloride or sulfate) by treating it with the corresponding acid.[9][10] These salts often have very different solubility profiles and are typically crystalline, making them easier to recrystallize. After purification, you can regenerate the free base.[9][11]

  • Consider an Aqueous Solution of an Organic Acid: A patented method for purifying long-chain amino acids involves recrystallization from an aqueous solution of an organic carboxylic acid, like acetic acid.[12] This approach could be adapted for polar amino acid esters.

Question 5: My final product is isolated as a hydrochloride salt. How do I efficiently and cleanly convert it back to the free base for the next reaction step?

Answer:

This is a common requirement, as the free amino group is needed for subsequent reactions like peptide coupling.[9]

Solutions:

  • Aqueous Biphasic Extraction:

    • Dissolve the hydrochloride salt in water.

    • Add an immiscible organic solvent (e.g., dichloromethane (DCM) or ethyl acetate).

    • Cool the mixture in an ice bath and slowly add a mild aqueous base (e.g., sodium bicarbonate or potassium carbonate solution) until the aqueous layer is basic.[11]

    • Separate the organic layer, which now contains the free base. Wash the organic layer with brine, dry it over an anhydrous salt (like sodium sulfate), and evaporate the solvent. This method is classic and effective.[11]

  • Anhydrous Methods:

    • Propylene Oxide: Adding propylene oxide to a solution of the amino acid hydrochloride in a solvent like DCM can liberate the free amine.[11]

    • Amine Bases: In some cases, a tertiary amine base like triethylamine can be used in an organic solvent to neutralize the hydrochloride salt, though removal of the resulting triethylammonium chloride can be challenging.

Stability and Chirality Issues

Question 6: I'm concerned about the chiral integrity of my amino acid ester during purification. Can racemization occur, and how can I prevent it?

Answer:

Yes, racemization is a significant risk, especially if the purification process involves exposure to strong bases or prolonged heating. The alpha-proton of the amino acid ester can be abstracted, leading to a loss of stereochemical purity. Protecting the amino group can reduce the risk of epimerization.[13]

Solutions:

  • Maintain Mild Conditions: Avoid high temperatures and exposure to strong bases whenever possible. Use mild bases like sodium bicarbonate for neutralizations instead of sodium hydroxide.

  • Use Protecting Groups: The most robust strategy is to keep the amino group protected (e.g., with Boc or Fmoc) throughout the purification process.[14][15] These groups are designed to be stable under a variety of conditions and can be removed cleanly in the final step.

  • Chiral Chromatography: To verify the enantiomeric purity of your final product, you may need to use a chiral stationary phase (CSP) in your HPLC analysis.[16][17] There are numerous commercially available chiral columns designed for the separation of amino acid enantiomers.[17]

Frequently Asked Questions (FAQs)

Q1: What is the best starting point for developing a purification strategy for a novel polar amino acid ester?

A1: Start with a thorough characterization of your crude product. Use analytical techniques like LC-MS and NMR to identify your product and major impurities. Then, use analytical HPLC with different column types (C18, HILIC) and mobile phases to scout for separation conditions. This small-scale analysis will save you significant time and material before moving to preparative scale purification.

Q2: How do I choose between Boc and Fmoc as a protecting group for the amino function?

A2: The choice depends on the overall synthetic strategy. This is known as an orthogonal protecting group strategy.[14]

  • Boc (tert-butyloxycarbonyl): Removed under acidic conditions (e.g., trifluoroacetic acid). It is stable to basic conditions.

  • Fmoc (9-fluorenylmethyloxycarbonyl): Removed under basic conditions (e.g., piperidine). It is stable to acidic conditions.[15]

Choose the protecting group that is stable to the reaction and purification conditions you plan to use for other parts of your molecule.

Q3: How can I effectively remove inorganic salts (e.g., NaCl, (NH₄)₂SO₄) from my highly water-soluble product?

A3: This is a common challenge.

  • Size Exclusion Chromatography (SEC): Also known as gel filtration, this technique separates molecules based on size. It can be effective for removing small salt molecules from your larger amino acid ester.[18]

  • Reversed-Phase Chromatography: Even if your compound is poorly retained, a quick "plug" of C18 material can sometimes be used to bind the organic product while the inorganic salts are washed away with water. The product is then eluted with a stronger organic solvent.

  • Dialysis: For larger molecules, dialysis can be an effective method for salt removal.

Visualizations and Data

Logical Workflow for Purification Strategy Selection

The following diagram illustrates a decision-making process for selecting a suitable purification method.

Purification_Strategy start Crude Polar Amino Acid Ester check_crystallinity Is the product a crystalline solid? start->check_crystallinity try_recrystallization Attempt Recrystallization (single or two-solvent) check_crystallinity->try_recrystallization Yes chromatography Proceed to Chromatography check_crystallinity->chromatography No recrystallization_success Success? try_recrystallization->recrystallization_success purified_product Purified Product recrystallization_success->purified_product Yes salt_formation Consider Salt Formation & Recrystallization recrystallization_success->salt_formation No salt_formation->try_recrystallization analytical_hplc Analytical HPLC Scouting (RP, HILIC, etc.) chromatography->analytical_hplc good_separation Good Separation? analytical_hplc->good_separation prep_chromatography Preparative Chromatography good_separation->prep_chromatography Yes optimize_method Optimize Method (Solvent, pH, Column) good_separation->optimize_method No prep_chromatography->purified_product optimize_method->analytical_hplc

Caption: A decision tree for selecting a purification strategy.

HILIC Mechanism

This diagram illustrates the principle of analyte retention in Hydrophilic Interaction Liquid Chromatography (HILIC).

HILIC_Mechanism cluster_0 HILIC Stationary Phase cluster_1 Mobile Phase silica Si oh1 OH silica->oh1 oh2 OH silica->oh2 water_layer Immobilized Aqueous Layer oh1->water_layer H-bonding label_silica Polar Surface water H₂O acetonitrile ACN analyte Polar Analyte water_layer->analyte Partitioning

Caption: HILIC retention mechanism.

Table 1: Common Amino Protecting Groups and Their Removal Conditions
Protecting GroupAbbreviationRemoval ConditionsStability
tert-ButyloxycarbonylBocMild Acid (e.g., TFA in DCM)Stable to bases, hydrogenolysis
9-FluorenylmethyloxycarbonylFmocBase (e.g., 20% Piperidine in DMF)Stable to acids, hydrogenolysis
BenzyloxycarbonylZ or CbzCatalytic Hydrogenolysis (H₂/Pd) or strong acid (HBr/AcOH)Stable to mild acid/base

References

  • Waters Corporation. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]

  • Di Tullio, A., et al. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. Journal of the American Society for Mass Spectrometry. [Link]

  • Google Patents. (n.d.). EP3672935A1 - Process for purifying long chain amino acids.
  • Pesek, J. J., & Matyska, M. T. (n.d.). How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. LCGC International. [Link]

  • Roy, S., et al. (2022). Enantioselective Separation of Amino Acids Using Chiral Polystyrene Microspheres Synthesized by a Post-Polymer Modification Approach. ACS Publications. [Link]

  • Diaion. (n.d.). Separation and Refining of Amino acids. [Link]

  • Van der Eycken, E. V., & Sharma, S. (2024). Challenges and recent advancements in the synthesis of α,α-disubstituted α-amino acids. Nature Communications. [Link]

  • Google Patents. (n.d.). US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.
  • Google Patents. (n.d.).
  • Google Patents. (n.d.).
  • Jurczak, J., et al. (n.d.). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. National Institutes of Health. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Solvents for Recrystallization. [Link]

  • Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. [Link]

  • ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts?. [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • Reddit. (2023). Purification of strong polar and basic compounds. [Link]

  • Google Patents. (n.d.).
  • SciSpace. (n.d.). Amino Acid-Protecting Groups. [Link]

  • ResearchGate. (2018). For highly polar compound, how to do the purification?. [Link]

  • ResearchGate. (2025). (PDF) Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. [Link]

  • National Institutes of Health. (2022). Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life. [Link]

  • Chemistry LibreTexts. (2021). 23.13: Protection of Amino Groups in Synthesis. [Link]

  • ResearchGate. (n.d.). Capturing the Polarization Effect in Amino Acid Ionic Liquids. [Link]

  • Acta Naturae. (n.d.). Chiral chromatographic analysis of amino acids with pre-column derivatization by o-phthalaldehyde. [Link]

  • Reddit. (2018). What are your tips and tricks for purifying ionic/very polar compounds?. [Link]

  • American Chemical Society. (2023). Sulfuric Acid Catalyzed Esterification of Amino Acids in Thin Film. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • SlideShare. (n.d.). 2. Carboxyl protecting groups. [Link]

Sources

preventing racemization during the synthesis of pyridinyl amino esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of pyridinyl amino esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of maintaining stereochemical integrity during synthesis. Here, we will delve into the mechanisms of racemization, provide actionable troubleshooting guides, and answer frequently asked questions to ensure the successful, enantiomerically pure synthesis of your target compounds.

Understanding the Enemy: Mechanisms of Racemization

Racemization during the synthesis of pyridinyl amino esters, and peptide synthesis in general, is a critical challenge that can compromise the biological activity and safety of the final product.[1] The loss of stereochemical purity primarily occurs during the carboxylic acid activation step, which is necessary for amide bond formation.[1][2][3]

There are two principal pathways for racemization:

  • Direct Enolization (or Direct Racemization): A base directly abstracts the proton from the α-carbon of the activated amino acid, leading to a planar enolate intermediate which can be protonated from either face, resulting in a racemic mixture.[1]

  • Oxazolone (Azlactone) Formation: This is the more common pathway. The activated carboxyl group of an N-acyl amino acid cyclizes to form a 5(4H)-oxazolone intermediate. The α-proton of this oxazolone is highly acidic and is readily abstracted by a base. The resulting achiral oxazolone anion, upon reaction with the amine nucleophile, leads to the formation of both enantiomers of the desired product.[1]

The presence of the pyridinyl moiety can influence the propensity for racemization through its electronic properties. Electron-withdrawing groups near the chiral center can increase the acidity of the α-proton, making it more susceptible to abstraction.[4]

Visualization of Racemization Pathways

RacemizationPathways cluster_0 Racemization Mechanisms Activated_AA Activated N-Acyl Amino Acid (Chiral) Enolate Planar Enolate Intermediate (Achiral) Activated_AA->Enolate Direct Abstraction (Path A) Oxazolone Oxazolone Intermediate (Chiral but readily racemizes) Activated_AA->Oxazolone Cyclization Racemic_Product Racemic Product Enolate->Racemic_Product Protonation Oxazolone->Racemic_Product Nucleophilic Attack by Amine caption Fig 1. Key Racemization Pathways. TroubleshootingWorkflow Start High Racemization Detected Check_Reagent Evaluate Coupling Reagent & Additive Start->Check_Reagent Check_Base Optimize Base Check_Reagent->Check_Base Switch to HATU/OxymaPure or DIC/OxymaPure Check_Temp Lower Reaction Temperature Check_Base->Check_Temp Switch to Collidine or NMM Check_Solvent Evaluate Solvent Check_Temp->Check_Solvent Run at 0°C or -15°C Success Racemization Minimized Check_Solvent->Success Switch to DMF or THF

Caption: Fig 2. Troubleshooting Workflow for Racemization.

Detailed Troubleshooting Steps:

  • Re-evaluate Coupling Reagent and Additive:

    • Issue: Your current coupling reagent (e.g., DCC alone) is known to cause high levels of racemization.

    • Solution: Switch to a modern uronium salt like HATU or a carbodiimide in the presence of a superior additive.

    • Recommended Protocol: Perform the coupling using DIC with 1.2 equivalents of OxymaPure®. This combination is highly effective at suppressing racemization and avoids the safety concerns of HOBt/HOAt. [2][5]

  • Optimize the Base:

    • Issue: You are using a strong base like TEA.

    • Solution: Change to a weaker, more sterically hindered base.

    • Recommended Protocol: Replace TEA or DIEA with 2,4,6-collidine. [1]Use the minimum amount of base necessary to neutralize any salts and facilitate the reaction.

  • Lower the Reaction Temperature:

    • Issue: The reaction is being run at room temperature or elevated temperatures.

    • Solution: Lowering the temperature can significantly reduce the rate of racemization, which often has a higher activation energy than the desired coupling reaction.

    • Recommended Protocol: Perform the activation step (pre-mixing of the amino acid, coupling reagent, and additive) at 0°C for 5-10 minutes before adding the amine. Run the entire reaction at 0°C or even as low as -15°C. [5]

  • Change the Solvent:

    • Issue: The reaction is being performed in a solvent known to promote racemization (e.g., Dichloromethane, Acetonitrile). [6] * Solution: Switch to a more favorable solvent.

    • Recommended Protocol: Use DMF or THF as the reaction solvent. [6] By systematically addressing these four key parameters—coupling reagent/additive, base, temperature, and solvent—you can effectively troubleshoot and minimize racemization in the synthesis of your pyridinyl amino esters.

References

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. (n.d.). AAPPTEC. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(5), 633-652. [Link]

  • Trant, J. (2021, March 12). Lecture 16 Protecting groups and racemization of Amino Acids [Video]. YouTube. [Link]

  • García, J. I., et al. (2023). Elucidating the Racemization Mechanism of Aliphatic and Aromatic Amino Acids by In Silico Tools. Molecules, 28(15), 5708. [Link]

  • Li, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications, 14(1), 5267. [Link]

  • Coin, I., et al. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1. [Link]

  • Coupling Reagents. (n.d.). Aapptec Peptides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Williams, A. W., & Young, G. T. (1972). Amino-acids and peptides. Part XXXV. The effect of solvent on the rates of racemisation and coupling of some acylamino-acid p-nitro-phenyl esters; the base strengths of some amines in organic solvents, and related investigations. Journal of the Chemical Society, Perkin Transactions 1, 1194-1200. [Link]

  • Sayed, H. H., et al. (2010). Focus on the synthesis and relations of some new pyridine carbonitrile derivatives as antimicrobial and antioxidant agents. Egyptian Journal of Chemistry, 53(1), 17-35. [Link]

  • Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. (2021). YAKHAK HOEJI, 65(3), 209-219. [Link]

  • Jones, J. H., & Young, G. T. (1968). Polypeptides. Part XII. The preparation of 2-pyridyl esters and their use in peptide synthesis. Journal of the Chemical Society C: Organic, 53-59. [Link]

  • Bodanszky, M., & Bodanszky, A. (1966). Racemization in Peptide Synthesis. Mechanism-specific Models. Chemical Communications (London), (17), 591-593. [Link]

  • Chiral HPLC Separations. (n.d.). Phenomenex. Retrieved from [Link]

  • Process for the preparation of pyridine carboxylic acid esters. (1998).
  • Commonly Used Coupling Reagents in Peptide Synthesis. (2025, August 28). Dilun Biotechnology. Retrieved from [Link]

  • Unveiling Cooperative Effects of Two Bidentate Pyridone-Pyrazole Ligands in the Regioselective C–H Activation: A Theoretical Study. (2026, January 15). Inorganic Chemistry. [Link]

  • Peptide Synthesis Using Unprotected Amino Acids. (n.d.). ChemRxiv. [Link]

  • Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor. (2018). Molecules, 23(11), 2948. [Link]

Sources

optimizing reaction conditions for coupling reactions involving Ethyl 2-amino-3-(pyridin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing coupling reactions involving Ethyl 2-amino-3-(pyridin-2-yl)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into overcoming common challenges in synthetic chemistry. The unique structure of Ethyl 2-amino-3-(pyridin-2-yl)propanoate, featuring a primary amine, an ester, and a pyridine ring, presents specific considerations for successful coupling reactions. This resource will address these nuances in a practical, question-and-answer format.

Section 1: Amide Coupling Reactions - Troubleshooting & FAQs

Amide bond formation is a cornerstone of many synthetic pathways. However, the presence of the pyridine moiety in Ethyl 2-amino-3-(pyridin-2-yl)propanoate can introduce specific challenges.

Question 1: My amide coupling reaction is sluggish or incomplete. What are the likely causes and how can I improve the yield?

Answer:

Several factors can contribute to low conversion in amide coupling reactions with this substrate. The primary amine is the intended nucleophile, but the pyridine nitrogen can act as a Lewis base, potentially interfering with the catalyst or coupling reagents.

Causality-Driven Troubleshooting:

  • Coupling Reagent Choice: Standard carbodiimide reagents like DCC and EDC are effective, but their reactivity can be enhanced.[1] The addition of activating agents like 1-Hydroxybenzotriazole (HOBt) or Ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) can significantly accelerate the reaction and suppress side reactions.[2] Phosphonium-based reagents such as PyBOP or PyAOP are also highly effective, particularly for sterically hindered couplings.[1][2]

  • Base Selection: The choice of base is critical. A non-nucleophilic, sterically hindered base like Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) is generally preferred.[3] These bases are less likely to compete with the primary amine as a nucleophile. Avoid using pyridine as a solvent or base, as it can compete for coordination to the metal center in catalyzed reactions and interfere with the activation of the carboxylic acid.

  • Solvent Effects: The solvent can influence reaction rates and solubility of reagents. Aprotic polar solvents like Dichloromethane (DCM), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN) are common choices.[4][5][6] If solubility is an issue, consider solvent mixtures.

Troubleshooting Flowchart for Incomplete Amide Coupling:

Buchwald-Hartwig Troubleshooting Start Complex Mixture in Buchwald-Hartwig Protect Is the primary amine of the substrate protected? Start->Protect Protect->Start No, Protect Amine First Ligand Evaluate Ligand Choice Protect->Ligand Yes Base Screen Different Bases Ligand->Base If no improvement Solvent Optimize Solvent Base->Solvent If no improvement Success Successful Coupling Solvent->Success If optimized

Sources

handling and storage of hygroscopic Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working with this compound. The primary challenge associated with this reagent is its highly hygroscopic nature, which can significantly impact experimental accuracy, reproducibility, and the chemical integrity of the compound itself. This document provides in-depth, field-proven insights and protocols to ensure its successful handling and storage.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it so hygroscopic?

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its structure, an amino acid ester salt, contains multiple polar functional groups, including an ester, a primary amine, and a pyridine ring, along with two hydrochloride salt components. Hygroscopicity is the tendency of a substance to absorb and retain moisture from the surrounding atmosphere[1]. The polar nature of the molecule and, most importantly, the presence of the dihydrochloride salt make it highly susceptible to forming hydrogen bonds with water molecules in the air[2]. This strong affinity for water is the root cause of its handling and storage challenges.

Q2: What are the immediate signs that my compound has absorbed moisture?

The physical appearance of the compound is the first indicator. A dry, pure sample should be a free-flowing crystalline solid[3]. Upon moisture absorption, you will observe a progression of physical changes:

  • Initial Stage: Loss of free-flowing properties and the formation of small clumps.

  • Intermediate Stage: The powder begins to cake, forming a solid mass that is difficult to break apart.

  • Advanced Stage: The solid may become a sticky, paste-like substance or even fully deliquesce into a syrup or liquid.

Any deviation from a dry, free-flowing powder should be treated as a sign of moisture contamination.

Q3: What are the recommended long-term storage conditions for this compound?

To maintain its chemical integrity, the compound must be stored in an environment that rigorously excludes atmospheric moisture. The recommended conditions are summarized in the table below.

Q4: I don't have a glove box. Can I still use this reagent effectively?

While a glove box or a glove bag provides the most secure environment for handling highly hygroscopic materials, it is possible to work with this compound on an open bench with stringent precautions.[4] The key is to minimize the duration of atmospheric exposure to an absolute minimum—seconds, not minutes. You must allow the sealed container to equilibrate to room temperature inside a desiccator before opening it. Weigh the required amount swiftly and immediately reseal the main container, returning it to the desiccator. For routine experiments, preparing pre-weighed aliquots in a controlled environment for future use is a highly recommended strategy.

Q5: How will moisture absorption affect my experimental results?

Moisture absorption compromises results in two critical ways:

  • Inaccurate Stoichiometry: The measured weight of the compound will be artificially high due to the mass of the absorbed water. This leads to using a lower molar quantity of the reagent than intended, causing incomplete reactions, lower yields, and difficulties in purification.

  • Chemical Degradation: The primary long-term risk is the hydrolysis of the ethyl ester functional group. Absorbed water can facilitate the conversion of the ester back to its corresponding carboxylic acid and ethanol. This degradation introduces a significant impurity into your starting material, which can complicate subsequent reactions and lead to the formation of unintended byproducts.

Section 2: Troubleshooting Guide

This section addresses common problems encountered when working with this compound.

Problem 1: The powder has formed clumps or become a solid mass.

  • Probable Cause: The container was opened in a humid environment, was not sealed tightly, or was opened while still cold, causing condensation to form.

  • Short-Term Solution: The material can potentially be salvaged by drying it under a high vacuum (e.g., using a Schlenk line or vacuum oven) at a mild temperature (e.g., 30-40°C) for several hours. This may remove the physically adsorbed water.

  • Verification Protocol: After drying, the material's integrity is not guaranteed. Ester hydrolysis may have already occurred. It is essential to perform a quality control check (e.g., ¹H NMR, LC-MS) to confirm the chemical structure and purity before use. Compare the analytical data to a reference standard if available.

  • Long-Term Prevention: Strictly adhere to the handling protocols outlined in Section 3. Always use a desiccator for storage and for temperature equilibration before opening the container.

Problem 2: My reaction yield is inconsistent or lower than expected.

  • Probable Cause 1: Inaccurate Weighing. If the material has even slightly clumped, its measured weight includes an unknown amount of water, leading to a stoichiometric deficit in your reaction.

  • Probable Cause 2: Starting Material Degradation. The reagent may have undergone ester hydrolysis, reducing the concentration of the active starting material.

  • Troubleshooting Steps:

    • Visually inspect your stock of the reagent for any signs of clumping or caking.

    • If the material appears compromised, obtain a fresh, unopened vial of the reagent and repeat the experiment under identical conditions.

    • If a new vial is unavailable, perform an analytical check (NMR is often sufficient) on your current stock to assess for the presence of the hydrolyzed carboxylic acid impurity.

    • Always follow the strict weighing protocol (Protocol 3.2) to prevent moisture absorption during measurement.

Problem 3: The compound arrived as a sticky solid, not a free-flowing powder.

  • Probable Cause: The integrity of the container's seal was compromised during shipping or prior storage, leading to significant moisture absorption.

  • Recommended Action: Do not use the material. Quarantine the vial immediately and contact the chemical supplier. Provide them with the lot number and a description of the material's appearance. Using a reagent in this state will invariably lead to failed experiments.

Section 3: Standard Operating Protocols

Adherence to these protocols is critical for preserving the quality of this compound.

Protocol 3.1: Initial Receipt and Inspection

This workflow outlines the decision-making process upon receiving a new container of the compound.

G cluster_0 cluster_1 cluster_2 receive Receive Compound inspect Inspect Container Seal (Is it intact and secure?) receive->inspect path_yes YES inspect->path_yes path_no NO inspect->path_no desiccator Place sealed container in a desiccator to equilibrate to lab temperature. path_yes->desiccator storage Transfer to designated long-term storage (See Table 1) desiccator->storage quarantine Quarantine the container. Do NOT use. path_no->quarantine contact Contact Supplier Immediately (Provide Lot Number) quarantine->contact qc Perform QC Analysis (e.g., NMR, LC-MS) if proceeding is critical. quarantine->qc

Caption: Workflow for receiving and inspecting the compound.

Protocol 3.2: Proper Weighing and Dispensing Procedure

This diagram illustrates the two approved pathways for weighing the hygroscopic compound.

G start Prepare for Weighing (Oven-dry glassware, spatulas) check_env Glove Box or Glove Bag Available? start->check_env env_yes YES check_env->env_yes env_no NO check_env->env_no transfer_gb Transfer sealed container, weigh boat, and tools into glove box antechamber. env_yes->transfer_gb weigh_gb Perform weighing inside the inert atmosphere. transfer_gb->weigh_gb seal_gb Tightly reseal primary container IMMEDIATELY after dispensing. weigh_gb->seal_gb equilibrate Allow container to warm to ROOM TEMPERATURE inside a desiccator (Minimum 30 minutes). env_no->equilibrate weigh_fast Work Quickly: 1. Open container. 2. Dispense powder. 3. Reseal container. equilibrate->weigh_fast return_desiccator Return sealed container to desiccator for storage. weigh_fast->return_desiccator

Caption: Decision workflow for weighing the hygroscopic compound.

Step-by-Step Methodology (Open Bench):

  • Preparation: Ensure all necessary tools (spatulas, weigh boats, receiving flasks) are clean and thoroughly dry, preferably by oven-drying.[5]

  • Equilibration: Transfer the sealed container of the compound from its storage location (e.g., refrigerator) into a desiccator at ambient temperature. Allow it to sit for at least 30 minutes. This is a critical step. Opening a cold container will cause atmospheric moisture to condense on the cold powder, ruining the reagent.

  • Weighing: Take the equilibrated container out of the desiccator. Open it, quickly remove the desired amount of powder using a dry spatula, and place it onto the weigh boat on the balance.

  • Sealing: Immediately and tightly reseal the primary container. If the cap has a liner, ensure it is seated correctly. Wrap the cap/neck junction with paraffin film for extra protection.

  • Storage: Promptly return the sealed container to the desiccator for storage.

Protocol 3.3: Aliquoting for Long-Term Storage

To protect the integrity of the bulk supply, it is highly advisable to aliquot the compound into smaller, single-use vials upon first opening.

  • Environment: Perform this procedure inside a glove box or glove bag with a dry, inert atmosphere (e.g., Nitrogen or Argon).[4]

  • Preparation: Place an appropriate number of small, clean, and oven-dried glass vials with PTFE-lined caps into the glove box.

  • Dispensing: Open the main stock bottle and carefully dispense the desired amount of powder (e.g., 50 mg, 100 mg) into each vial.

  • Sealing: Tightly cap each vial immediately after filling.

  • Backfilling (Optional but Recommended): If possible, backfill each vial with an inert gas before the final sealing.

  • Labeling and Storage: Clearly label each aliquot with the compound name, lot number, and date. Store the aliquots in a desiccator under the recommended conditions (see Table 1).

Section 4: Data Summary Tables

Table 1: Recommended Storage and Handling Conditions
ParameterRecommended ConditionRationale & Expert Insight
Storage Temperature 2-8°C[3][6]Reduces the rate of potential chemical degradation (e.g., hydrolysis).
Storage Atmosphere Dry, Inert Gas (Argon or Nitrogen)Prevents moisture absorption and potential oxidation.
Container Tightly sealed glass vial with PTFE-lined capProvides a superior barrier to moisture compared to plastic containers.
Primary Location Laboratory DesiccatorA desiccator with an active drying agent (e.g., silica gel) provides a crucial layer of protection against ambient humidity.[7]
Handling Environment Glove Box / Glove Bag(Ideal) Provides a controlled, moisture-free environment, eliminating the primary risk factor.[4]
Handling Environment Open Bench in Fume Hood(Acceptable with strict protocol) Requires rapid execution and adherence to equilibration protocols to minimize exposure.[8]
Table 2: Visual Indicators of Compound Degradation
Visual CueDegree of ConcernProbable CauseRecommended Action
Free-flowing, white/off-white powder NoneProper storageProceed with use.
Slightly clumpy, poor flow ModerateMinor moisture absorptionDry under high vacuum; verify purity with QC before use.
Caked into a solid mass HighSignificant moisture absorptionDo not use without extensive drying and analytical validation.
Sticky paste or syrup SevereDeliquescence from major moisture absorption[1]Discard the material. It is chemically compromised.

References

  • HepatoChem. (n.d.). How do you handle hygroscopic salts? Retrieved from HepatoChem website. [Link]

  • Vesta Nutra. (2019, January 7). 3 Ways to Handle Hygroscopic Material Challenges. Retrieved from Vesta Nutra website. [Link]

  • Chromatography Forum. (2008, November 27). How to Handle Hygroscopic Reference Standards? Retrieved from Chromatography Forum. [Link]

  • Google Patents. (n.d.). Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • Mellon, E. F., Korn, A. H., & Hoover, S. R. (1951). Hygroscopicity of Amino Acids. Journal of the American Chemical Society, 73(4), 1870–1871.
  • Quora. (2014, November 6). What are the hazardous effects of hygroscopic materials? Retrieved from Quora. [Link]

  • Angene Chemical. (2024, April 7). Safety Data Sheet: Ethyl 3-(pyridin-2-ylamino)propanoate. Retrieved from Angene Chemical website. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 347337, Ethyl 3-(pyridin-2-yl)propanoate. Retrieved from PubChem. [Link]

  • Ma, Q., Liu, Y., He, H., et al. (2017). Hygroscopic behavior and chemical composition evolution of internally mixed aerosols composed of oxalic acid and ammonium sulfate.
  • ChemistryViews. (2013, May 7). Tips and Tricks for the Lab: Air-Sensitive Techniques (1). Retrieved from ChemistryViews. [Link]

  • Peng, C., et al. (2020). Hygroscopicity of Amino Acids and Their Effect on the Water Uptake of Ammonium Sulfate in the Mixed Aerosol Particles. Science of The Total Environment, 737, 139318.
  • Peng, C., & Chan, C. K. (2005). Hygroscopicity of water-soluble organic compounds in atmospheric aerosols: amino acids and biomass burning derived organic species. Environmental Science & Technology, 39(6), 1549-1554.
  • Lim, Z. J., et al. (2021). Formulation Strategies to Improve the Stability and Handling of Oral Solid Dosage Forms of Highly Hygroscopic Pharmaceuticals and Nutraceuticals. Pharmaceutics, 13(8), 1157.
  • Wipf Group, University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds. Retrieved from University of Pittsburgh website. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Siddiqui, M. A., et al. (2012). Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 12), o3327.
  • UC Berkeley. (2010, March 10). The Properties of Amino Acids. YouTube.
  • Abdulsattar, S. A. (2018). Properties of Amino Acids.

Sources

Technical Support Center: Scaling Up the Purification of Ethyl 2-amino-3-(pyridin-2-yl)propanoate Dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride is a key building block in pharmaceutical synthesis, valued for its unique structural combination of an alpha-amino ester and a pyridine moiety. As a dihydrochloride salt, it presents as a highly polar, crystalline solid, a characteristic that introduces specific challenges during purification, especially at scale. The primary goal of any purification strategy is to achieve high purity (>99%) and remove process-related impurities, unreacted starting materials, and by-products, while ensuring the process is robust, scalable, and economically viable.

This guide provides a comprehensive technical resource for researchers, chemists, and process development professionals encountering challenges during the purification of this compound. It is structured in a question-and-answer format to directly address common issues, from laboratory-scale troubleshooting to pilot-plant scale-up considerations.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when purifying this compound?

The main difficulties stem from its physicochemical properties:

  • High Polarity: The presence of two protonated amine functionalities (the alpha-amino group and the pyridine nitrogen) and the ester group makes the molecule highly polar. This leads to very high solubility in water and lower alcohols (methanol, ethanol) but poor solubility in common non-polar organic solvents.

  • Hygroscopic Nature: Like many hydrochloride salts, the compound can be hygroscopic, readily absorbing atmospheric moisture. This can complicate handling, drying, and can lead to the product becoming an oil or sticky solid.

  • Potential for Ester Hydrolysis: The ethyl ester is susceptible to hydrolysis back to the corresponding carboxylic acid, particularly under basic or strongly acidic conditions, or during prolonged heating in aqueous solutions.[1][2]

  • Reactivity on Silica Gel: The basic nitrogen atoms can interact strongly with the acidic silanol groups on standard silica gel, leading to peak tailing, poor recovery, or even degradation during normal-phase column chromatography.[3]

Q2: What are the most common large-scale purification strategies for this type of polar pharmaceutical intermediate?

For scaling up, the focus shifts towards methods that are efficient, cost-effective, and avoid complex chromatographic separations where possible. The two primary industrial strategies are:

  • Recrystallization: This is the preferred method for large-scale purification of crystalline solids.[4] The key is identifying a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble or insoluble at all temperatures.

  • Chromatography: While often used at the lab scale, scaling up chromatography can be expensive.[4][5] However, it is sometimes necessary to remove closely related impurities. For highly polar compounds, techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) or Reverse-Phase Chromatography (RPC) with specialized columns are more suitable than traditional normal-phase chromatography.[6][7]

Q3: Why is the compound isolated as a dihydrochloride salt, and how does this impact purification?

The dihydrochloride salt form offers several advantages that are crucial for pharmaceutical development:

  • Improved Stability: Salt formation generally increases the thermal and chemical stability of amino esters.

  • Enhanced Crystallinity: Salts of active pharmaceutical ingredients (APIs) and intermediates are often more crystalline than their free-base counterparts, which is highly advantageous for purification by recrystallization and for handling and formulation.

  • Controlled Solubility: While the salt is highly water-soluble, its solubility in organic solvents is significantly reduced compared to the free base, a property that can be exploited for purification.

The impact on purification is significant. The high polarity dictates the choice of solvents for recrystallization and the type of chromatography that can be used. It also means that pH control during any aqueous workup is critical to prevent conversion to the free base or monosalt forms, which have different solubility profiles.

Troubleshooting Guide: Purification and Scale-Up

This section addresses specific problems encountered during the purification process.

Problem 1: My product fails to crystallize from the reaction mixture, or it "oils out."

Underlying Causes & Mechanistic Explanation:

"Oiling out" or failure to crystallize occurs when the solute separates from the solution as a liquid phase rather than a solid crystalline lattice. This is common for polar compounds and is often caused by:

  • High Impurity Load: Impurities disrupt the crystal lattice formation, depressing the freezing point and favoring a liquid phase.

  • Residual Solvents: The presence of a solvent in which the compound is highly soluble (e.g., residual water, DMF, or methanol from a previous step) can prevent crystallization. Water is a particularly common culprit due to the compound's hygroscopic nature.

  • Supersaturation Issues: Cooling the solution too quickly can lead to a high degree of supersaturation where the kinetics favor the formation of a disordered, liquid-like state over the more ordered crystalline state.

Solutions & Step-by-Step Protocols:

  • Optimize the Solvent System:

    • Action: Perform a systematic solvent screening. The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble when hot. For a polar salt, consider solvent systems like Ethanol/Water, Isopropanol/Water, or Acetonitrile/Water. Alternatively, use a good solvent (e.g., Methanol) and add an anti-solvent (e.g., Ethyl Acetate, MTBE, or Acetone) at an elevated temperature until turbidity is observed, then clarify by adding a small amount of the good solvent.

    • Rationale: This ensures that upon cooling, the solution becomes supersaturated in a controlled manner, promoting crystal nucleation and growth over liquid-phase separation.

  • Controlled Cooling Protocol:

    • Step 1: Heat the solution to fully dissolve the compound.

    • Step 2: Cool the solution slowly (e.g., 10-20 °C per hour) to the cloud point (temperature at which nucleation begins).

    • Step 3: Hold at or slightly below the cloud point for 1-2 hours to allow for seed crystal formation. If no crystals form, consider seeding with a small amount of pure material.

    • Step 4: Once nucleation is established, continue slow cooling to the final isolation temperature (e.g., 0-5 °C).

    • Rationale: Slow cooling prevents the rapid crash-out that leads to oiling and promotes the formation of larger, purer crystals.

  • Solvent Swap/Azeotropic Drying:

    • Action: If residual water is suspected, perform a solvent swap via distillation. Add a solvent that forms a low-boiling azeotrope with water, such as toluene or isopropanol, and distill it off under atmospheric or reduced pressure.

    • Rationale: This effectively removes water, which may be inhibiting crystallization in a more organic-based solvent system.

Problem 2: The purity of my recrystallized product is low, or it has a poor color profile.

Underlying Causes & Mechanistic Explanation:

Low purity after recrystallization can be due to co-precipitation of impurities or inclusion of the mother liquor within the crystals. Discoloration often arises from persistent, highly colored impurities from the synthesis.

Solutions & Step-by-Step Protocols:

  • Activated Carbon Treatment:

    • Step 1: Dissolve the crude product in the chosen recrystallization solvent at an elevated temperature.

    • Step 2: Add a small amount of activated carbon (typically 1-5% w/w relative to the product).

    • Step 3: Stir the mixture at temperature for 15-30 minutes.

    • Step 4: Filter the hot solution through a pad of Celite® or another filter aid to remove the carbon.

    • Step 5: Proceed with the controlled cooling and crystallization protocol.

    • Rationale: Activated carbon has a high surface area and adsorbs large, flat, aromatic molecules, which are often responsible for color, without significantly adsorbing the desired product.

  • Reslurry/Wash:

    • Action: If the isolated crystals are still impure, they may be contaminated with dried mother liquor. A reslurry can be effective. Suspend the filtered solid in a cold solvent in which the product is poorly soluble but the impurities are. Stir for a period (30-60 min) and then re-filter.

    • Rationale: This washes the surface of the crystals and dissolves impurities trapped in the interstitial spaces of the bulk solid without dissolving a significant amount of the product.

Problem 3: Normal-phase silica gel chromatography is not working effectively.

Underlying Causes & Mechanistic Explanation:

As a dihydrochloride salt, the compound is essentially a polar, ionic species. In normal-phase chromatography (polar stationary phase, non-polar mobile phase), it will interact very strongly with the silica gel surface, leading to:

  • Complete Retention: The compound may not elute from the column at all.

  • Severe Tailing: Strong ionic and hydrogen-bonding interactions with silanol groups cause a broad, streaking elution profile, resulting in poor separation.

Solutions & Decision Framework:

For this class of compound, alternative chromatographic techniques are required.

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// Edges start -> recrystallization [label="Yes"]; start -> chrom_decision [label="No\n(Complex Mixture)"]; recrystallization -> chrom_decision [label="Purity < 99.5%"]; recrystallization -> final_product [label="Purity > 99.5%"]; chrom_decision -> hilic [label="Yes, high polarity\n is the main issue"]; chrom_decision -> rpc [label="Yes, non-polar impurities\n need removal"]; hilic -> final_product; rpc -> final_product; }

Caption: Decision workflow for selecting a purification strategy.

Recommended Chromatographic Techniques:

TechniqueStationary PhaseMobile Phase PrincipleAdvantages for this Compound
HILIC Polar (e.g., Silica, Amide, Zwitterionic)High Organic (e.g., >80% Acetonitrile) with an aqueous/buffer component.Excellent for very polar compounds that are unretained in reverse-phase. Elution is based on partitioning into a water-enriched layer on the stationary phase surface.[6]
Reverse-Phase (RPC) Non-polar (e.g., C18, C8)High Aqueous with an organic modifier (Methanol, Acetonitrile).Good for removing less polar impurities. Ion-pairing agents (e.g., TFA) or buffers are often needed to get good peak shape for ionic compounds.
Ion-Exchange (IEX) Charged (e.g., Strong Cation Exchange, SCX)Aqueous buffer system with an increasing salt gradient or pH change for elution.Highly selective for charged molecules. Can separate based on the number and strength of ionic charges.

Scale-Up Workflow: From Lab to Plant

Scaling up a purification process requires careful consideration of engineering and safety principles. The following diagram illustrates a typical workflow for the recrystallization of a pharmaceutical intermediate.

// Node Definitions A [label="1. Reactor Charging\n- Crude Product\n- Solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="2. Dissolution\n- Heat to T_dissolution\n- Agitate", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="3. (Optional) Polish Filtration\n- Remove Particulates\n- Use Filter Press", fillcolor="#FBBC05", fontcolor="#202124"]; D [label="4. Controlled Cooling\n- Programmed Jacket Temp\n- Monitor with PAT (FBRM/PVM)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="5. Slurry Aging\n- Hold at T_iso\n- Ensure Complete Crystallization", fillcolor="#FBBC05", fontcolor="#202124"]; F [label="6. Isolation\n- Centrifuge or Filter-Dryer", shape=cylinder, fillcolor="#34A853", fontcolor="#FFFFFF"]; G [label="7. Cake Washing\n- Cold, Fresh Solvent", fillcolor="#FBBC05", fontcolor="#202124"]; H [label="8. Drying\n- Vacuum Oven / Filter-Dryer\n- Monitor for Solvent Content (LOD)", shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges A -> B; B -> C; C -> D; D -> E; E -> F; F -> G; G -> H; }

Caption: General workflow for large-scale recrystallization.

References

  • CN104910066A - Ethyl 3-(pyridin-2-ylamino)propanoate post-treatment purification method.
  • CN102558281A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
  • CN103058920A - Preparation method of 3-(2-pyridineamino)ethyl propionate.
  • Chen, L. et al. (2016). Ethyl 3-[3-amino-4-methylamino-N-(pyridin-2-yl)benzamido]propanoate.
  • Ethyl 3-(pyridin-2-yl)propanoate . PubChem. [Link]

  • Protein Purification: Effective Techniques for Industry . TECNIC Bioprocess Solutions. [Link]

  • [Purification and characterization of alpha-amino acid ester hydrolase from Xanthomonas rubrillineans] . PubMed. [Link]

  • Ethyl 2-amino-2-(pyridin-3-yl)propanoate . PubChem. [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry . PharmTech. [Link]

  • Separation and Refining of Amino acids . DIAION. [Link]

  • Tomasini, E. (2018). Response to "For highly polar compound, how to do the purification?". ResearchGate. [Link]

  • Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent . Semantic Scholar. [Link]

  • 8 Steps for A Purification Process for Natural Ingredient-for Large Scale Industrial Production . Sunresin. [Link]

  • Update on HPLC analysis of Polar Compounds . Anchem Plus. [Link]

  • Comprehensive Guide to Hydrolysis and Analysis of Amino Acids . Waters Corporation. [Link]

  • Optimizing Pharmaceutical Production with Advanced Separation Technologies . Hilaris Publisher. [Link]

  • 2,3-diaminopyridine . Organic Syntheses. [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island, Open Access Dissertations. [Link]

  • Large-scale purification of pharmaceutical-grade plasmid DNA using tangential flow filtration and multi-step chromatography . ResearchGate. [Link]

  • Synthesis and Characterization of Amino Acid Decyl Esters as Early Membranes for the Origins of Life . PubMed Central. [Link]

  • BA Method Development: Polar Compounds . BioPharma Services. [Link]

Sources

Technical Support Center: Navigating the Low Solubility of Ethyl 2-amino-3-(pyridin-2-yl)propanoate

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the low solubility of Ethyl 2-amino-3-(pyridin-2-yl)propanoate in organic solvents. This document provides in-depth troubleshooting strategies and practical, step-by-step protocols to help you overcome these experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: I'm having trouble dissolving Ethyl 2-amino-3-(pyridin-2-yl)propanoate in my reaction solvent. What are the first steps I should take?

A1: Low solubility is a common issue for compounds containing both polar (amino group, pyridine ring) and non-polar (ethyl ester) functionalities. The first step is to perform a systematic solvent screening with a panel of solvents covering a range of polarities. It is also beneficial to try gentle heating and agitation (e.g., ultrasonication) to facilitate dissolution. For a related compound, Ethyl 3-(pyridin-2-ylamino)propanoate, solubility has been noted in DMSO and methanol[1][2].

Q2: Why is this specific compound poorly soluble in many common organic solvents?

A2: The solubility of Ethyl 2-amino-3-(pyridin-2-yl)propanoate is governed by its molecular structure. The pyridine ring and the primary amine offer sites for hydrogen bonding and impart polarity. Conversely, the ethyl propanoate portion contributes to its non-polar character. This dual nature can lead to difficulty in finding a single solvent that can effectively solvate all parts of the molecule. Furthermore, strong intermolecular interactions, such as hydrogen bonding between molecules, can lead to a stable crystal lattice that is difficult to break down by the solvent.

Q3: Can I use heat to improve the solubility? What are the risks?

A3: Yes, heating can often increase the solubility of a compound. However, it is crucial to consider the thermal stability of Ethyl 2-amino-3-(pyridin-2-yl)propanoate. The Material Safety Data Sheet (MSDS) for a similar compound suggests it is stable under recommended storage conditions, but thorough toxicological and thermal properties have not been fully investigated[3]. Therefore, it is advisable to start with gentle heating (e.g., 37°C) and monitor for any signs of degradation, such as color change[4]. Prolonged heating at high temperatures should be avoided unless the compound's stability has been confirmed.

Q4: Are there any solvents that are known to be effective for this compound or similar structures?

A4: For the related compound, Ethyl 3-(pyridin-2-ylamino)propanoate, solubility has been reported in chloroform, dichloromethane, ethyl acetate, DMSO, and acetone[4]. These would be excellent starting points for your solvent screening. A patent for the synthesis of a related compound mentions the use of anhydrous ethanol as a solvent and a mixture of petroleum ether and ethyl acetate for recrystallization, suggesting some degree of solubility in these solvent systems[2][5].

Troubleshooting Guides

Guide 1: Systematic Solvent Screening

A systematic approach to solvent screening is the most effective way to identify a suitable solvent or solvent system.

Rationale: Solvents with different polarities and hydrogen bonding capabilities will interact differently with the solute. By testing a range of solvents, you can empirically determine the best match for your compound's unique physicochemical properties.

Experimental Protocol:

  • Prepare a Solvent Panel: Select a range of solvents with varying polarities. A suggested panel is provided in the table below.

  • Accurately Weigh the Solute: Weigh a small, precise amount of Ethyl 2-amino-3-(pyridin-2-yl)propanoate (e.g., 1-5 mg) into several small vials.

  • Incremental Solvent Addition: To each vial, add a small, measured volume of a single solvent from your panel (e.g., 100 µL).

  • Agitation and Observation: Vigorously vortex or sonicate each vial for 1-2 minutes. Observe for complete dissolution.

  • Iterative Addition: If the compound does not dissolve, add another measured volume of the solvent and repeat the agitation and observation step. Continue this process until the compound dissolves or a practical volume limit is reached.

  • Quantify Solubility: Calculate the approximate solubility in mg/mL for each solvent where dissolution was achieved.

Data Presentation: Suggested Solvent Screening Panel

SolventPolarity IndexHydrogen Bond Donor/AcceptorRationale
Dichloromethane (DCM)3.1AcceptorA good starting point for many organic compounds.
Ethyl Acetate4.4AcceptorOften used in chromatography and recrystallization.
Acetone5.1AcceptorA polar aprotic solvent.
Ethanol4.3BothA polar protic solvent that can engage in hydrogen bonding.
Methanol5.1BothSimilar to ethanol but more polar.
Dimethylformamide (DMF)6.4AcceptorA highly polar aprotic solvent.
Dimethyl Sulfoxide (DMSO)7.2AcceptorA strong polar aprotic solvent, often a good last resort.

Mandatory Visualization: Troubleshooting Workflow

Troubleshooting_Workflow start Low Solubility of Ethyl 2-amino-3-(pyridin-2-yl)propanoate solvent_screen Guide 1: Systematic Solvent Screening start->solvent_screen ph_adjust Guide 2: pH Adjustment solvent_screen->ph_adjust Insoluble success Solubility Achieved solvent_screen->success Soluble cosolvency Guide 3: Co-solvency ph_adjust->cosolvency Insoluble ph_adjust->success Soluble salt_form Guide 4: Salt Formation Considerations cosolvency->salt_form Insoluble cosolvency->success Soluble salt_form->success Feasible & Soluble fail Consult Further Resources salt_form->fail Not Feasible/Insoluble

Caption: A flowchart for troubleshooting low solubility.

Guide 2: pH Adjustment for Solubility Enhancement

The presence of a basic pyridine ring and a primary amino group in Ethyl 2-amino-3-(pyridin-2-yl)propanoate makes its solubility highly dependent on pH.[6][7]

Rationale: In an acidic environment, the basic nitrogen atoms of the pyridine ring and the amino group can become protonated. This forms a salt which is generally more soluble in polar solvents. The solubility of ionic drugs is often pH-dependent.[6]

Experimental Protocol:

  • Select an Appropriate Solvent: Choose a polar protic solvent in which the compound has at least minimal solubility (e.g., ethanol, methanol, or a water/organic co-solvent mixture).

  • Prepare an Acidic Solution: Use a dilute solution of a suitable organic or inorganic acid (e.g., 0.1 M HCl in ethanol). Acidifying agents are used to lower the pH.[8]

  • Titration and Observation: Add the acidic solution dropwise to a suspension of the compound in the chosen solvent while stirring.

  • Monitor for Dissolution: Observe for the point at which the compound fully dissolves.

  • Caution: Be mindful that the ester group could be susceptible to hydrolysis under strongly acidic or basic conditions, especially with heating.

Mandatory Visualization: Effect of pH on Solubility

pH_Effect substance Ethyl 2-amino-3-(pyridin-2-yl)propanoate (Basic) protonated Protonated Form (Salt) More Soluble in Polar Solvents substance->protonated  + H+ (Acidic pH) protonated->substance  - H+ (Basic pH)

Caption: The effect of pH on the solubility of a basic compound.

Guide 3: Utilizing Co-solvents

If a single solvent is not effective, a mixture of solvents, known as a co-solvent system, can be employed.[9]

Rationale: Co-solvency works by reducing the interfacial tension between the solute and the primary solvent and by altering the overall polarity of the solvent system to better match that of the solute.[9] Common co-solvents include ethanol, propylene glycol, and polyethylene glycols.[10][11]

Experimental Protocol:

  • Select a Primary Solvent: Choose a solvent in which the compound is sparingly soluble.

  • Select a Co-solvent: Choose a miscible co-solvent with a different polarity. For example, if your primary solvent is non-polar (e.g., toluene), a more polar co-solvent like ethanol could be effective.

  • Prepare Mixtures: Create a series of solvent mixtures with varying ratios of the primary solvent and co-solvent (e.g., 9:1, 4:1, 1:1, 1:4, 1:9).

  • Determine Solubility: Measure the solubility of your compound in each of the co-solvent mixtures using the method described in Guide 1.

  • Identify Optimal Ratio: Plot the solubility as a function of the co-solvent ratio to determine the optimal mixture for your application.

Guide 4: Considerations for Salt Formation

For downstream applications, particularly in drug development, forming a stable salt of the compound can be a viable strategy to improve solubility and dissolution rates.[12]

Rationale: By reacting the basic compound with an acid, a salt is formed. This salt has different physicochemical properties, including a potentially higher solubility in polar solvents. The formation of a salt can significantly improve the aqueous solubility of weakly basic or acidic drugs.[12]

Considerations:

  • Counter-ion Selection: The choice of the acid (counter-ion) is critical and will influence the properties of the resulting salt. Common counter-ions include hydrochloride, sulfate, and tartrate.

  • Stoichiometry: The molar ratio of the acid to the base must be carefully controlled.

  • Isolation and Characterization: The resulting salt must be isolated and thoroughly characterized to confirm its structure, purity, and stability.

  • This is a chemical modification of the original compound and should be considered a separate synthetic step.

References

  • Techniques for Improving Solubility - International Journal of Medical Science and Dental Research. (n.d.). Retrieved from [Link]

  • Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate - Google Patents. (n.d.).
  • Ethyl 3-(pyridin-2-yl)propanoate | C10H13NO2 | CID 347337 - PubChem. (n.d.). Retrieved from [Link]

  • 16.4: The Effects of pH on Solubility - Chemistry LibreTexts. (2019). Retrieved from [Link]

  • Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation - PMC - NIH. (n.d.). Retrieved from [Link]

  • Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC - NIH. (2023). Retrieved from [Link]

  • pH Adjusting Database - CompoundingToday.com. (n.d.). Retrieved from [Link]

  • 5 Novel Techniques for Solubility Enhancement - Ascendia Pharmaceutical Solutions. (2021). Retrieved from [Link]

  • Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines | Chemical Reviews - ACS Publications. (n.d.). Retrieved from [Link]

  • Amino Acid Conjugation: An Approach to Enhance Aqueous Solubility and Permeability of Poorly Water Soluble Drug Ritonavir. (2019). Retrieved from [Link]

  • Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. (n.d.). Retrieved from [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). Retrieved from [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC - NIH. (n.d.). Retrieved from [Link]

  • Ethyl 3-(pyridin-2-ylamino)propanoate | CAS:103041-38-9 - BioCrick. (n.d.). Retrieved from [Link]

  • Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC - NIH. (n.d.). Retrieved from [Link]

  • Pyridine: the scaffolds with significant clinical diversity - RSC Publishing. (2022). Retrieved from [Link]

  • Innovative Formulation Strategies for Poorly Soluble Drugs - World Pharma Today. (n.d.). Retrieved from [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, a comprehensive understanding of the structural characteristics of novel compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for elucidating molecular architecture. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride, a compound of interest in medicinal chemistry.

In the absence of a publicly available experimental spectrum for this specific dihydrochloride salt, this guide presents a rigorous, predictive analysis based on established NMR principles and experimental data from closely related structural analogs. This approach not only offers a reliable spectral forecast but also serves as an educational tool for understanding the nuanced effects of molecular structure and protonation on NMR parameters.

Predicted ¹H NMR Spectral Analysis

The ¹H NMR spectrum of this compound is anticipated to exhibit a series of distinct signals, each providing valuable information about the electronic environment of the protons within the molecule. The double protonation, occurring at the amino group and the pyridine nitrogen, significantly influences the chemical shifts, leading to a general downfield shift of adjacent protons due to increased deshielding.

Table 1: Predicted ¹H NMR Chemical Shifts, Multiplicities, and Coupling Constants

Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Rationale for Prediction
H-6' (Pyridine)8.6 - 8.8Doublet~5The proton alpha to the protonated pyridinium nitrogen is expected to be the most deshielded of the aromatic protons.[1]
H-4' (Pyridine)8.2 - 8.4Triplet~8The gamma proton of the pyridinium ring will also experience significant deshielding.[1]
H-5' (Pyridine)7.8 - 8.0Triplet~7The beta proton is deshielded by the aromatic ring current and the electron-withdrawing effect of the protonated nitrogen.
H-3' (Pyridine)7.7 - 7.9Doublet~8This beta proton is adjacent to the substituent and will be influenced by both the ring and the side chain.
H-2 (α-CH)4.5 - 4.7Triplet~7The proton on the α-carbon is deshielded by the adjacent protonated amino group (-NH₃⁺) and the ester carbonyl.
-O-CH₂- (Ethyl)4.2 - 4.4Quartet~7These protons are deshielded by the adjacent oxygen atom of the ester group.
H-3 (β-CH₂)3.5 - 3.7Doublet~7These protons are adjacent to the pyridinium ring and the chiral center, leading to a downfield shift.
-NH₃⁺8.5 - 9.5Broad Singlet-Protons on a positively charged nitrogen are typically deshielded and often appear as a broad signal due to exchange.
-CH₃ (Ethyl)1.2 - 1.4Triplet~7This is a typical chemical shift for a methyl group in an ethyl ester.

Structural Visualization of Proton Assignments

Caption: Predicted ¹H NMR assignments for this compound.

Predicted ¹³C NMR Spectral Analysis

The ¹³C NMR spectrum will provide a direct count of the unique carbon environments in the molecule. The electron-withdrawing effects of the protonated nitrogen atoms and the ester carbonyl group will be the dominant factors influencing the carbon chemical shifts.

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon AssignmentPredicted Chemical Shift (δ, ppm)Rationale for Prediction
C=O (Ester)168 - 172Typical range for an ester carbonyl carbon.[2]
C-2' (Pyridine)148 - 152The carbon bearing the substituent and adjacent to the protonated nitrogen will be significantly deshielded.
C-6' (Pyridine)145 - 149The carbon alpha to the protonated pyridinium nitrogen is expected to be strongly deshielded.
C-4' (Pyridine)140 - 144The gamma carbon of the pyridinium ring will also be deshielded.
C-3' & C-5' (Pyridine)125 - 130The beta carbons are less affected by the nitrogen protonation compared to the alpha and gamma positions.
C-2 (α-C)55 - 59The α-carbon is deshielded by the adjacent protonated amino group.
-O-CH₂- (Ethyl)63 - 67Typical chemical shift for the methylene carbon of an ethyl ester.[2]
C-3 (β-C)35 - 39The carbon adjacent to the pyridinium ring.
-CH₃ (Ethyl)13 - 16Typical chemical shift for the methyl carbon of an ethyl ester.[2]

Structural Visualization of Carbon Assignments

Caption: Predicted ¹³C NMR assignments for this compound.

Comparative Analysis with Structural Analogs

The predictions presented above are benchmarked against the known NMR data of structurally similar compounds.

  • Ethyl L-phenylalaninate hydrochloride: This compound serves as an excellent model for the ethyl 2-aminopropanoate portion. The chemical shifts of the α-proton, the ethyl ester protons, and their corresponding carbons in this molecule provide a strong basis for the predictions made for the aliphatic chain of the target compound.[3] The presence of the hydrochloride salt in this analog is particularly valuable for estimating the deshielding effect of the -NH₃⁺ group.

  • 2-Picoline (2-methylpyridine): The NMR data for 2-picoline offers insight into the chemical shifts of the pyridine ring in a 2-substituted context.[4] The known downfield shifts observed upon N-protonation of pyridine and its derivatives further refine the predictions for the aromatic region of the target molecule.[1] Studies on substituted pyridines have established that protonation leads to a decrease in electron density on the ring carbon atoms, resulting in a downfield shift for all ring protons.[1]

By synthesizing the data from these analogs with the fundamental principles of NMR, such as inductive effects and anisotropy, a reliable and scientifically-grounded prediction of the NMR spectra for this compound can be constructed.

Experimental Protocol for NMR Data Acquisition

To validate the predictive analysis presented here, the following experimental protocol is recommended for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

Workflow for NMR Analysis

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz or higher) cluster_proc Data Processing Sample Weigh ~10-20 mg of Sample Solvent Choose Deuterated Solvent (e.g., D₂O or DMSO-d₆) Sample->Solvent Dissolve Dissolve Sample in ~0.6 mL of Solvent Solvent->Dissolve Transfer Transfer to 5 mm NMR Tube Dissolve->Transfer Lock Lock on Deuterium Signal Transfer->Lock Shim Shim for Homogeneity Lock->Shim H1_acq Acquire ¹H Spectrum Shim->H1_acq C13_acq Acquire ¹³C{¹H} Spectrum H1_acq->C13_acq FT Fourier Transform C13_acq->FT Phase Phase Correction FT->Phase Baseline Baseline Correction Phase->Baseline Integrate Integrate ¹H Signals Baseline->Integrate Reference Reference Spectra (e.g., TMS or residual solvent peak) Integrate->Reference

Caption: Recommended workflow for the NMR analysis of the target compound.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound.

    • Select an appropriate deuterated solvent. Given the dihydrochloride salt nature of the analyte, deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆) are suitable choices. D₂O will allow for the exchange and potential disappearance of the -NH₃⁺ proton signal, which can be a useful diagnostic tool.

    • Dissolve the sample in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

    • Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup and Data Acquisition:

    • Insert the NMR tube into the spectrometer (a 400 MHz or higher field instrument is recommended for better resolution).

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity, as indicated by a sharp and symmetrical solvent peak.

    • Acquire the ¹H NMR spectrum. Standard parameters (e.g., 16-32 scans, a spectral width of ~16 ppm, and a relaxation delay of 1-2 seconds) should be sufficient.

    • Acquire the proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

  • Data Processing and Analysis:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase and baseline corrections to obtain a clean spectrum.

    • Reference the spectra. For ¹H NMR in D₂O, the residual HDO peak (typically ~4.79 ppm) can be used. For ¹³C NMR, an external standard or the known chemical shift of the solvent can be used.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons corresponding to each signal.

    • Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Conclusion

This guide provides a detailed, predictive analysis of the ¹H and ¹³C NMR spectra of this compound. By leveraging data from close structural analogs and applying fundamental NMR principles, a reliable spectral forecast has been generated. The provided experimental protocol offers a clear roadmap for the empirical validation of these predictions. This comprehensive approach underscores the power of NMR spectroscopy in modern chemical research and drug development, enabling the confident structural elucidation of novel molecular entities.

References

  • PubChem. Ethyl L-phenylalaninate hydrochloride. National Center for Biotechnology Information. [Link]

  • Chemistry Stack Exchange. Proton NMR signals and rings. [Link]

  • Katcka, M., & Urbanski, T. (1968). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 16(7), 347-351.
  • Waugh, J. S. (1965). NMR study of proton transfer interactions in the system pyridine + HCI (O%-95%). The Journal of Chemical Physics, 43(6), 2559-2567.
  • Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

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A Comparative Guide to the Reactivity of Pyridin-2-yl and Pyridin-4-yl Amino Esters

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic chemistry and drug development, activated esters are indispensable tools for the formation of amide bonds and the strategic design of prodrugs. Among these, pyridinyl esters of amino acids have garnered significant attention. Their reactivity can be finely tuned based on the position of the nitrogen atom within the pyridine ring, which serves as the leaving group. This guide provides an in-depth comparison of the reactivity profiles of two key regioisomers: pyridin-2-yl and pyridin-4-yl amino esters.

Understanding the nuanced differences in their susceptibility to hydrolysis and aminolysis is paramount for researchers selecting an appropriate activated ester for peptide synthesis, or for drug development professionals designing a prodrug with a specific release profile. This document moves beyond a simple catalog of facts to explain the underlying chemical principles and provides robust, validated protocols for researchers to quantify these differences in their own laboratories.

Mechanistic Underpinnings: Electronic and Steric Effects

The differential reactivity between the 2-yl and 4-yl isomers is not arbitrary; it is a direct consequence of the interplay between electronic effects, which modulate the electrophilicity of the ester's carbonyl carbon, and steric factors, which can either hinder or facilitate the approach of a nucleophile.

Electronic Landscape

The nitrogen atom in a pyridine ring is more electronegative than the carbon atoms, leading to an inductive withdrawal of electron density from the ring.[1][2] This effect makes the corresponding pyridinol a better leaving group than, for instance, a simple phenol, thereby "activating" the ester for nucleophilic acyl substitution.

However, the position of the nitrogen dictates its ability to delocalize electrons via resonance. Both isomers place a partial positive charge on the carbons ortho and para to the nitrogen.[1]

  • Pyridin-4-yl Esters: The nitrogen is para to the ester linkage. Its strong electron-withdrawing effect significantly increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack.

  • Pyridin-2-yl Esters: The nitrogen is ortho to the ester linkage. While it also exerts a powerful electron-withdrawing effect, its true significance lies in its proximity to the reaction center. This proximity enables a phenomenon known as anchimeric assistance , or neighboring group participation. The lone pair of electrons on the pyridine nitrogen can act as an intramolecular general base catalyst, abstracting a proton from the attacking nucleophile (e.g., an amine or water) in the transition state. This dramatically lowers the activation energy of the reaction.

G cluster_0 Pyridin-2-yl Ester: Anchimeric Assistance cluster_1 Pyridin-4-yl Ester: Direct Nucleophilic Attack P2_Struct Pyridin-2-yl Ester TS2 Transition State P2_Struct->TS2 Intramolecular Proton Transfer (N acts as base) Amide Amide Product + 2-Hydroxypyridine TS2->Amide Product Formation Nuc Nucleophile (R-NH2) Nuc->P2_Struct Nucleophilic Attack P4_Struct Pyridin-4-yl Ester TS4 Transition State P4_Struct->TS4 Higher Activation Energy Amide2 Amide Product + 4-Hydroxypyridine TS4->Amide2 Product Formation Nuc2 Nucleophile (R-NH2) Nuc2->P4_Struct Nucleophilic Attack

Fig. 1: Reaction pathways for aminolysis.
Steric Considerations

While electronic effects often favor the reactivity of the 2-yl isomer, steric hindrance can play a confounding role. The presence of the nitrogen atom and any substituents at the 3-position of the pyridine ring can sterically shield the carbonyl carbon from the approaching nucleophile.[3] This effect is particularly pronounced with bulky nucleophiles. In contrast, the 4-yl isomer presents a more open and accessible reaction site, which can be advantageous in certain contexts.

Comparative Reactivity Analysis

The mechanistic principles described above translate into observable differences in reaction rates for key chemical transformations.

Aminolysis (Amide Bond Formation)

Aminolysis is the cornerstone of peptide synthesis. The efficiency of an activated ester is determined by how rapidly and cleanly it reacts with the N-terminus of an amino acid or peptide.

  • Pyridin-2-yl Esters: These are highly reactive towards amines and other nucleophiles, often significantly more so than corresponding p-nitrophenyl esters, a classic standard in peptide chemistry.[4] The intramolecular catalysis provided by the ortho nitrogen accelerates the reaction, making them excellent acylating agents for efficient peptide bond formation, even with hindered amino acids.[4]

  • Pyridin-4-yl Esters: While still activated, the lack of anchimeric assistance means these esters are generally less reactive towards amines than their 2-yl counterparts. Their reactivity is primarily driven by the strong electron-withdrawing nature of the pyridinyl ring.

Hydrolysis (Stability in Aqueous Media)

For applications such as prodrug design, the rate of hydrolysis determines the stability of the compound in physiological environments and, consequently, the rate of active drug release.

  • Pyridin-2-yl Esters: The same intramolecular catalysis that accelerates aminolysis also accelerates hydrolysis. This leads to lower stability in aqueous buffers, particularly around neutral pH where water can act as a nucleophile.

  • Pyridin-4-yl Esters: These isomers are generally more stable against hydrolysis. The higher activation energy for nucleophilic attack by water results in a longer half-life, which may be desirable for prodrugs requiring slower, more sustained release profiles.

Quantitative Data Summary

The following table provides a template for summarizing experimental data obtained using the protocols in Section 3. The expected outcome is that the rate constants (k) for both aminolysis and hydrolysis will be greater for the pyridin-2-yl isomer compared to the pyridin-4-yl isomer.

Isomer Reaction Nucleophile Rate Constant (k) Half-life (t½) Supporting Evidence
Pyridin-2-yl Amino EsterAminolysisGlycine Methyl EsterExpected: HigherExpected: ShorterHigh reactivity towards nucleophiles is well-documented.[4]
Pyridin-4-yl Amino EsterAminolysisGlycine Methyl EsterExpected: LowerExpected: LongerReactivity is driven by induction/resonance without catalytic assistance.
Pyridin-2-yl Amino EsterHydrolysisH₂O (pH 7.4 Buffer)Expected: HigherExpected: ShorterIntramolecular catalysis also applies to hydrolysis.
Pyridin-4-yl Amino EsterHydrolysisH₂O (pH 7.4 Buffer)Expected: LowerExpected: LongerGreater stability in the absence of anchimeric assistance.

Experimental Protocols for Reactivity Assessment

To empower researchers to generate their own comparative data, we provide the following self-validating, step-by-step protocols.

Protocol 1: Spectrophotometric Assay for Hydrolysis Rate

This protocol measures the rate of hydrolysis by monitoring the increase in absorbance corresponding to the release of 2-hydroxypyridine or 4-hydroxypyridine.

Fig. 2: Workflow for Hydrolysis Rate Assay.

Methodology:

  • Preparation:

    • Prepare a 100 mM stock solution of the pyridinyl amino ester in dry acetonitrile.

    • Prepare a 100 mM phosphate-buffered saline (PBS) solution at pH 7.4.

    • Determine the maximum absorbance wavelength (λmax) for 2-hydroxypyridine and 4-hydroxypyridine in the PBS buffer.

  • Execution:

    • Set a UV-Vis spectrophotometer to the predetermined λmax and maintain the cuvette holder at 37°C.

    • Add 2.0 mL of the PBS buffer to a quartz cuvette and allow it to equilibrate for 5 minutes.

    • Initiate the reaction by injecting 20 µL of the ester stock solution into the cuvette (final concentration: 1 mM). Ensure rapid mixing.

    • Immediately begin recording absorbance readings every 30 seconds for a period sufficient to establish a linear rate (e.g., 30-60 minutes).

  • Data Analysis:

    • Plot absorbance as a function of time (in seconds).

    • The initial rate of the reaction is the slope of the linear portion of this curve.

    • Calculate the pseudo-first-order rate constant, k_obs (s⁻¹), using the Beer-Lambert law and the known extinction coefficient of the released pyridinol.

Protocol 2: HPLC-Based Assay for Aminolysis Rate

This protocol uses High-Performance Liquid Chromatography (HPLC) to monitor the consumption of the starting ester and the formation of the new amide product.

Methodology:

  • Preparation:

    • Prepare 10 mM stock solutions of the pyridinyl amino ester and a model nucleophile (e.g., glycine methyl ester hydrochloride[5]) in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Develop an HPLC method (e.g., reverse-phase C18 column) that can resolve the starting ester, the nucleophile, and the final amide product.

  • Execution:

    • In a thermostatted vial at 25°C, combine the ester solution and the nucleophile solution at equimolar concentrations (e.g., 5 mM final).

    • Start a timer immediately upon mixing.

    • At defined time points (e.g., 0, 2, 5, 10, 20, 40, 60 minutes), withdraw a small aliquot (e.g., 20 µL) and quench the reaction by diluting it into a larger volume of the HPLC mobile phase.

    • Inject the quenched samples onto the HPLC system.

  • Data Analysis:

    • Integrate the peak area of the starting ester at each time point.

    • Plot the natural logarithm of the ester concentration (ln[Ester]) versus time.

    • The slope of this line is equal to the negative of the second-order rate constant (-k). This allows for a direct quantitative comparison of the reactivity of the two isomers.

Implications and Strategic Application

The choice between a pyridin-2-yl and a pyridin-4-yl amino ester is a strategic decision based on the desired outcome:

  • For Rapid Acylation (e.g., Solid-Phase Peptide Synthesis): The superior reactivity of pyridin-2-yl esters makes them the clear choice.[4] Their ability to rapidly and efficiently drive amide bond formation minimizes side reactions and reduces cycle times.

  • For Prodrug Design: The selection is more nuanced. A pyridin-2-yl ester could be used for a prodrug requiring rapid activation in the physiological environment. Conversely, the greater hydrolytic stability of a pyridin-4-yl ester would be ideal for a drug that requires a longer half-life and sustained release.

Conclusion

While both pyridin-2-yl and pyridin-4-yl amino esters are valuable chemical tools, they exhibit distinct reactivity profiles governed by fundamental electronic and steric principles. The pyridin-2-yl isomer is a significantly more reactive acylating agent due to the catalytic participation of the adjacent ring nitrogen, making it a powerhouse for chemical synthesis. The pyridin-4-yl isomer, while less reactive, offers enhanced stability, a feature that can be strategically exploited in the field of drug delivery. By understanding these differences and employing the quantitative protocols provided, researchers can make informed decisions to accelerate their research and development efforts.

References

  • A. S. Dutta, J. S. Morley. (1971). Polypeptides. Part XII. The preparation of 2-pyridyl esters and their use in peptide synthesis. Journal of the Chemical Society C, 2896-2900. [Link]

  • Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution? [Link]

  • Chemistry LibreTexts. (2021). 11.7: Heterocyclic Amines. [Link]

  • Cengage Learning. (N.D.). Heterocyclic Compounds. [Link]

  • ResearchGate. (2021). 6-Halo-2-pyridone as an efficient organocatalyst for ester aminolysis. [Link]

  • ResearchGate. (N.D.). Steric Hindrance in Metal Coordination Drives the Separation of Pyridine Regioisomers Using Rhodium(II)-Based Metal-Organic Polyhedra. [Link]

  • Wikipedia. (N.D.). Glycine. [Link]

  • NIH National Library of Medicine. (2022). Aminolysis as a surface functionalization method of aliphatic polyester nonwovens: impact on material properties and biological response. [Link]

  • RSC Publishing. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. [Link]

  • ResearchGate. (N.D.). Kinetics of hydrolysis of coordinated a-amino acid esters in aqueous... [Link]

  • ResearchGate. (N.D.). Kinetics of base hydrolysis of α-amino acid esters catalyzed by [Pd(Et4en)(H2O)2]. [Link]

  • PubMed. (1984). Hydrolytic properties of phenylalanyl- and N-acetylphenylalanyl adenylate anhydrides. [Link]

  • ResearchGate. (N.D.). Kinetics of base hydrolysis of α-amino acid esters catalyzed by the copper(II) complex of N,N,N′,N′-tetramethylethylenediamine (Me4en). [Link]

  • Chemistry Steps. (N.D.). Esters Reaction with Amines – The Aminolysis Mechanism. [Link]

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A Definitive Guide to the Structural Confirmation of Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of a novel chemical entity is a cornerstone of chemical research and development. This guide provides an in-depth technical comparison of leading analytical techniques for the structural elucidation of Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride, a key building block in medicinal chemistry.

While a specific crystal structure for this compound is not publicly available, this guide will use it as a prime exemplar to explore the rigorous process of structural verification. We will delve into the gold-standard method of single-crystal X-ray crystallography and compare its definitive power against the complementary techniques of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). This guide is structured to provide not just procedural steps, but the scientific rationale behind the selection and application of these methods.

The Imperative of Unambiguous Structural Confirmation

In the realm of drug discovery and development, the precise three-dimensional arrangement of atoms in a molecule dictates its biological activity, safety profile, and intellectual property value. An erroneous structural assignment can lead to wasted resources, misinterpreted biological data, and potentially unsafe clinical candidates. Therefore, employing the most definitive methods for structural confirmation is not merely a matter of analytical chemistry; it is a critical step in the validation of a potential therapeutic agent.

X-ray Crystallography: The Gold Standard for Absolute Structure Determination

Single-crystal X-ray diffraction (XRD) stands as the most powerful technique for determining the absolute three-dimensional structure of a crystalline compound.[1][2][3] By analyzing the diffraction pattern of X-rays passing through a single crystal, we can generate a detailed electron density map and, from that, a precise model of the molecule's atomic arrangement, including bond lengths, bond angles, and stereochemistry.[4][5]

The Experimental Workflow: A Step-by-Step Rationale

The journey from a powdered sample to a fully resolved crystal structure is a multi-step process that demands both skill and a deep understanding of the underlying principles of crystallography.

1. Crystal Growth: The Critical First Step

The adage "garbage in, garbage out" is particularly pertinent to X-ray crystallography. The quality of the crystal directly dictates the quality of the diffraction data and, ultimately, the resolution of the final structure. For a small molecule like this compound, several crystallization techniques can be employed:

  • Slow Evaporation: A solution of the compound in a suitable solvent is allowed to evaporate slowly, gradually increasing the concentration until supersaturation is reached and crystals begin to form. The choice of solvent is critical and often determined empirically.

  • Vapor Diffusion (Hanging and Sitting Drop): A small drop of the concentrated compound solution is equilibrated against a larger reservoir of a precipitant solution.[6] The slow diffusion of the precipitant vapor into the drop induces crystallization. This method allows for the screening of a wide range of conditions.[6]

  • Cooling: A saturated solution of the compound is slowly cooled, reducing its solubility and promoting crystal growth.

Rationale: The goal of each technique is to allow molecules to arrange themselves into a highly ordered, three-dimensional lattice with minimal defects. Slow, controlled changes in conditions (concentration, temperature, solvent composition) are paramount to achieving this.

2. Crystal Mounting and Data Collection

Once a suitable single crystal (typically 0.1-0.3 mm in size) is obtained, it is carefully mounted on a goniometer head. For small molecules, this is often done using a cryoloop and flash-cooling in liquid nitrogen.[7] This process minimizes radiation damage from the high-intensity X-ray beam and reduces thermal vibrations of the atoms, leading to a sharper diffraction pattern.[7]

The mounted crystal is then placed in an X-ray diffractometer, where it is rotated while being irradiated with a monochromatic X-ray beam.[4] A detector records the positions and intensities of the diffracted X-rays, generating a unique diffraction pattern.[3]

3. Structure Solution and Refinement

The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The "phase problem" is then solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map. An atomic model is built into this map, and the structure is refined by adjusting atomic positions, and thermal parameters to best fit the experimental data. The quality of the final structure is assessed using metrics such as the R-factor.

Visualizing the X-ray Crystallography Workflow

xray_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Determination Compound Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride Powder Crystallization Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) Compound->Crystallization SingleCrystal Single Crystal Selection Crystallization->SingleCrystal Mounting Crystal Mounting & Cryo-cooling SingleCrystal->Mounting Diffractometer X-ray Diffraction Data Collection Mounting->Diffractometer Processing Data Processing (Unit Cell, Space Group) Diffractometer->Processing Solution Structure Solution (Phase Problem) Processing->Solution Refinement Model Building & Refinement Solution->Refinement Validation Structure Validation (R-factor) Refinement->Validation FinalStructure FinalStructure Validation->FinalStructure Final 3D Structure

Caption: Workflow for single-crystal X-ray diffraction analysis.

Comparative Analysis with Alternative Techniques

While X-ray crystallography provides the most definitive structural information, it is not always feasible or necessary. NMR spectroscopy and mass spectrometry are powerful, complementary techniques that provide valuable structural insights.[8]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[9][10] It provides detailed information about the chemical environment of each atom, their connectivity, and their spatial proximity.[11][12]

Experimental Protocol for Structural Elucidation by NMR:

  • Sample Preparation: A small amount of the sample (typically 1-10 mg) is dissolved in a deuterated solvent (e.g., D₂O, DMSO-d₆) to avoid solvent interference in the ¹H NMR spectrum.

  • 1D NMR (¹H and ¹³C):

    • ¹H NMR: Provides information on the number of different types of protons, their chemical environment (chemical shift), their relative numbers (integration), and their neighboring protons (spin-spin splitting).

    • ¹³C NMR: Shows the number of different types of carbon atoms in the molecule.

  • 2D NMR (COSY, HSQC, HMBC):

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom to which it is directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, providing crucial information for assembling the molecular skeleton.

Causality in Experimental Choices: The combination of these experiments allows for the piecing together of the molecular structure. For this compound, ¹H NMR would reveal the characteristic signals for the ethyl group, the protons on the pyridine ring, and the amino acid backbone. COSY would confirm the connectivity within the ethyl and propanoate fragments. HSQC would assign each proton to its corresponding carbon, and HMBC would be critical for connecting the pyridine ring to the propanoate backbone and confirming the position of the amino group.

Mass Spectrometry (MS)

Mass spectrometry is a highly sensitive technique that measures the mass-to-charge ratio (m/z) of ions.[13] High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy, which is a powerful tool for confirming the molecular formula.[8]

Experimental Protocol for MS Analysis:

  • Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acid derivatives.[13]

  • Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., time-of-flight, quadrupole, orbitrap).

  • Detection: The separated ions are detected, and a mass spectrum is generated.

  • Tandem MS (MS/MS): The molecular ion can be selected, fragmented, and the fragment ions analyzed to provide structural information.[14][15] The fragmentation pattern can be characteristic of the molecule's structure.

Head-to-Head Comparison: X-ray vs. NMR vs. MS

FeatureSingle-Crystal X-ray DiffractionNuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Provided Absolute 3D structure, bond lengths, bond angles, stereochemistry, crystal packingConnectivity, chemical environment, stereochemistry (in solution), dynamic processesMolecular weight, elemental composition, fragmentation patterns
Sample Requirements High-quality single crystalSoluble sample (1-10 mg), deuterated solventSmall sample amount (µg-ng), soluble or volatile
Definitive Power Unambiguous for crystalline solidsHigh for structure elucidation in solution, but can sometimes be ambiguous for complex stereochemistryConfirms molecular formula (HRMS), provides structural clues through fragmentation
Limitations Requires a suitable single crystal, which can be difficult to grow; structure is in the solid stateCan have signal overlap in complex molecules; provides an average structure in solutionDoes not provide detailed 3D structural information on its own
Complementarity Provides the ultimate "proof" of structureEssential for confirming the structure in a biologically relevant state (solution)A rapid and sensitive method for confirming molecular formula and providing initial structural data

Logical Framework for Structural Confirmation

The following diagram illustrates a logical approach to the structural confirmation of a new chemical entity like this compound, integrating the strengths of each technique.

structural_confirmation Start Synthesized Compound: Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride MS Mass Spectrometry (HRMS) Start->MS ConfirmFormula Molecular Formula Confirmed? MS->ConfirmFormula NMR NMR Spectroscopy (1D & 2D) ProposeStructure Proposed Structure Consistent? NMR->ProposeStructure Xray X-ray Crystallography FinalStructure Unambiguous Structure Confirmed Xray->FinalStructure ConfirmFormula->NMR Yes Revise Revise Synthesis/ Purification ConfirmFormula->Revise No CrystalObtained Single Crystal Obtained? ProposeStructure->CrystalObtained Yes ProposeStructure->Revise No CrystalObtained->Xray Yes CrystalObtained->FinalStructure No, but structure confirmed by NMR

Caption: A logical workflow for the structural confirmation of a novel compound.

Conclusion

For the definitive structural confirmation of this compound, single-crystal X-ray crystallography is the unparalleled gold standard. It provides an unambiguous, three-dimensional representation of the molecule, which is invaluable for drug development and patent protection. However, a comprehensive structural elucidation strategy should not rely on a single technique. NMR spectroscopy is essential for confirming the structure in solution and providing insights into its dynamic behavior, while mass spectrometry offers a rapid and highly sensitive method for verifying the molecular formula and providing initial structural clues. By judiciously combining these powerful analytical tools, researchers can confidently and unequivocally establish the structure of novel chemical entities, paving the way for further investigation and development.

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A Senior Application Scientist's Guide to Spectroscopic Comparison of Structurally Similar Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of chemical and pharmaceutical sciences, the ability to distinguish between structurally similar compounds is not merely an academic exercise—it is a critical necessity. From ensuring the stereochemical purity of a drug candidate to identifying illicit substances, the subtle differences in molecular architecture dictate function, efficacy, and safety. This guide provides an in-depth, experience-driven comparison of key spectroscopic techniques, designed to empower you with the strategic knowledge to select and execute the most effective analytical approach.

The Analytical Challenge: When "Almost the Same" Isn't Good Enough

Structurally similar compounds, such as isomers, share the same molecular formula but differ in the arrangement of their atoms. This seemingly minor variance can lead to profoundly different pharmacological, toxicological, and physical properties. Consequently, robust analytical methods are paramount for their differentiation. This guide will focus on a multi-faceted approach, leveraging the unique strengths of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

The selection of a technique is not arbitrary; it is a decision guided by the specific nature of the structural ambiguity. The following diagram illustrates a logical workflow for approaching the comparison of structurally similar compounds.

G cluster_0 Problem Definition cluster_1 Primary Spectroscopic Analysis cluster_2 Decision Point cluster_3 Advanced & Complementary Techniques cluster_4 Conclusion start Identify Unknown or Compare Samples nmr NMR Spectroscopy (Connectivity & 3D Structure) start->nmr Initial Screening ms Mass Spectrometry (Mass & Fragmentation) start->ms Initial Screening ir IR Spectroscopy (Functional Groups) start->ir Initial Screening decision Are the compounds distinguishable? nmr->decision ms->decision ir->decision vcd Vibrational Circular Dichroism (For Enantiomers) decision->vcd No / Ambiguous lc_ms LC-MS/MS (Separation & Detection) decision->lc_ms No / Ambiguous two_d_nmr 2D-NMR (COSY, NOESY) (Detailed Connectivity/Proximity) decision->two_d_nmr No / Ambiguous end Structural Elucidation / Confirmation of Identity decision->end Yes vcd->end lc_ms->end two_d_nmr->end

Caption: High-level workflow for spectroscopic comparison.

The Spectroscopic Toolkit: A Head-to-Head Comparison

Each spectroscopic technique interrogates molecules in a unique way. Understanding these fundamental differences is key to building a comprehensive analytical strategy.[1]

Technique Principle Information Provided Best For Distinguishing
NMR Spectroscopy Interaction of nuclear spins with an external magnetic field.Detailed atomic-level structure, connectivity, and spatial relationships.Constitutional isomers, diastereomers, conformers.[2][3][4]
Mass Spectrometry Ionization of molecules and separation based on mass-to-charge ratio.Molecular weight and fragmentation patterns.Constitutional isomers (with distinct fragmentation), sometimes diastereomers.
IR Spectroscopy Absorption of infrared radiation causing molecular vibrations.Presence and environment of functional groups.Constitutional isomers with different functional groups.[5][6]
UV-Vis Spectroscopy Absorption of UV or visible light causing electronic transitions.Presence of chromophores (e.g., conjugated systems, aromatic rings).Isomers with different electronic structures.[6][7]

In-Depth Analysis: Tackling Specific Isomeric Challenges

Constitutional Isomers

These isomers differ in their atomic connectivity.[2] For example, butyric acid and ethyl acetate (both C4H8O2) have distinct structures and functional groups.[3][8]

  • NMR Spectroscopy: This is the most powerful tool for this task. The number of signals, their chemical shifts, integration, and splitting patterns in a ¹H NMR spectrum provide a unique fingerprint of the molecule's proton environments.[2][4] For instance, ethyl acetate will show a characteristic ethyl group pattern (a quartet and a triplet) and a methyl singlet, which are absent in butyric acid.

  • IR Spectroscopy: IR is also highly effective. Butyric acid will exhibit a broad O-H stretch (from the carboxylic acid) around 2500-3300 cm⁻¹, while ethyl acetate will show a strong C-O stretch (from the ester) around 1000-1300 cm⁻¹. Both will have a C=O stretch, but its exact position can be subtly different.[7]

  • Mass Spectrometry: While they have the same molecular weight, their fragmentation patterns upon ionization will differ due to the different bond connectivities, allowing for their differentiation.

Stereoisomers: The Chiral Challenge

Stereoisomers have the same connectivity but differ in the spatial arrangement of atoms. Differentiating them, especially enantiomers (non-superimposable mirror images), is a significant challenge.

Diastereomers: These are stereoisomers that are not mirror images. They have different physical properties and, crucially, different spectroscopic properties.

  • NMR Spectroscopy: Diastereomers will have distinct NMR spectra. The different spatial arrangement of atoms leads to different chemical environments for the nuclei, resulting in different chemical shifts and coupling constants. 2D NMR techniques like NOESY can be particularly insightful, revealing through-space interactions that differ between diastereomers.

Enantiomers: These are mirror-image isomers that have identical physical properties in an achiral environment. Standard spectroscopic techniques often fail to distinguish them.[9]

  • Mass Spectrometry: Standard MS cannot differentiate enantiomers.[10] However, advanced techniques like Ion Mobility Spectrometry (IMS), which separates ions based on their size, shape, and charge, can sometimes resolve enantiomers.[11][12]

  • NMR with Chiral Auxiliaries: In an achiral solvent, enantiomers give identical NMR spectra. The causality here is that the magnetic environments are identical. To break this symmetry, a chiral resolving agent or a chiral shift reagent is added. This forms transient diastereomeric complexes with the enantiomers, which now have distinct NMR spectra that can be integrated for quantitative analysis.

  • Vibrational Circular Dichroism (VCD): This is a powerful technique for determining the absolute configuration of chiral molecules in solution.[13][14][15] VCD measures the differential absorption of left and right circularly polarized infrared light.[16] Enantiomers will produce mirror-image VCD spectra, providing unambiguous identification. This method is advantageous as it does not require crystallization or derivatization.[16] It can be used to determine enantiomeric excess and differentiate diastereomers.[16][17]

Experimental Protocols: A Self-Validating Approach

Adherence to rigorous protocols is essential for generating reproducible and trustworthy data.[18][19]

Protocol: ¹H NMR Spectroscopy

This protocol outlines the standard procedure for acquiring a high-resolution ¹H NMR spectrum, a cornerstone for structural elucidation.

G prep 1. Sample Preparation ~5-10 mg in ~0.7 mL deuterated solvent (e.g., CDCl3, DMSO-d6) tube 2. Transfer to NMR Tube Ensure tube is clean and dry prep->tube insert 3. Insert into Spinner Adjust depth with gauge tube->insert load 4. Load into Spectrometer Use lift button to gently lower sample insert->load lock 5. Lock & Shim Lock on solvent deuterium signal. Shim to homogenize magnetic field. load->lock acquire 6. Acquire Spectrum Set parameters (pulse sequence, scans). Run experiment. lock->acquire process 7. Data Processing Fourier transform, phase correction, baseline correction, integration. acquire->process analyze 8. Spectral Analysis Assign peaks (chemical shift, multiplicity, integration). process->analyze

Caption: Standard workflow for an NMR experiment.

Step-by-Step Methodology:

  • Sample Preparation: Weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃). The deuterated solvent is crucial as it is "invisible" in the ¹H NMR spectrum and provides the deuterium signal needed for the instrument to "lock" onto the magnetic field frequency.[3][8]

  • Transfer to NMR Tube: Transfer the solution to a clean, 5 mm NMR tube.[3][8] The tube must be clean to avoid contaminant signals.

  • Insertion into Spinner: Place the NMR tube into a spinner turbine and use a depth gauge to ensure it is positioned correctly.[20][21] This ensures the sample is in the most homogeneous region of the magnetic field.

  • Loading the Sample: Insert the sample into the magnet.[20]

  • Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the solvent. This step compensates for any drift in the magnetic field. Shimming is the process of adjusting the magnetic field to maximize its homogeneity across the sample volume, which is critical for obtaining sharp, well-resolved peaks.

  • Acquisition: Set up the experiment using the instrument's software. A standard ¹H experiment involves a set number of scans. More scans will improve the signal-to-noise ratio for dilute samples.

  • Data Processing: The raw data (Free Induction Decay or FID) is converted into a spectrum via a Fourier Transform. This is followed by phase correction, baseline correction, and integration of the signals.

  • Self-Validation: The quality of the spectrum is self-validating. Sharp, symmetrical peaks and a flat baseline indicate proper shimming and processing. The solvent residual peak should be correctly identified.

Protocol: Mass Spectrometry (LC-MS)

This protocol is for analyzing samples using Liquid Chromatography-Mass Spectrometry, a powerful hyphenated technique that separates compounds before detection.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the sample in a solvent compatible with the LC mobile phase (e.g., methanol, acetonitrile). The concentration should be in the range of 1-10 µg/mL. It is critical to ensure the sample is free of non-volatile salts or buffers (like phosphates or sulfates) as these will contaminate the ion source.[22] Filtration through a 0.22 µm syringe filter is recommended to remove particulates that could clog the system.

  • LC Method Development: Choose an appropriate LC column (e.g., C18 for reverse-phase) and mobile phase. A gradient elution (where the mobile phase composition changes over time) is often used to separate compounds with different polarities.

  • MS Parameter Optimization: Set the ion source parameters (e.g., electrospray voltage, gas flow, temperature) and the mass analyzer settings (mass range, scan speed). These will depend on the analyte and the instrument.

  • Data Acquisition: Inject the sample. The LC will separate the components, which are then ionized and detected by the MS.

  • Data Analysis: Extract the mass spectrum for the peak of interest. Analyze the molecular ion peak (e.g., [M+H]⁺ or [M-H]⁻) to confirm the molecular weight. If performing MS/MS, analyze the fragmentation pattern to gain structural information.

  • Self-Validation: Run a blank (injecting only the solvent) to ensure there is no carryover from previous runs. The reproducibility of retention times and mass spectra across multiple injections of the same sample validates the method's stability.

Case Study: Differentiating Diastereomers of a Drug Candidate

Scenario: Two diastereomers of a potential drug, "Compound-X," have been synthesized. Diastereomer A shows high efficacy, while Diastereomer B is inactive. Confirming the identity of each batch is critical. Both are C₁₅H₁₇NO₄.

Analytical Approach:

  • Mass Spectrometry: An initial LC-MS analysis confirms both samples have the correct molecular weight (parent ion m/z corresponding to C₁₅H₁₇NO₄). However, their fragmentation patterns in MS/MS may differ slightly due to different stereochemistry influencing bond stabilities.

  • ¹H NMR Spectroscopy: This is the definitive technique. Due to the different 3D arrangements, the proton environments in the two diastereomers are distinct.

Comparative Data Table:

Spectroscopic Data Diastereomer A (Active) Diastereomer B (Inactive) Interpretation
Molecular Ion (m/z) 276.1230 ([M+H]⁺)276.1233 ([M+H]⁺)Confirms same molecular formula.
¹H NMR: H-4 Chemical Shift (δ, ppm) 4.15 (doublet)4.35 (doublet)The chemical environment of the proton at position 4 is different.
¹H NMR: H-4, H-5 Coupling Constant (J, Hz) 8.5 Hz3.2 HzThe dihedral angle between H-4 and H-5 is different, indicating different relative stereochemistry.
IR: C=O Stretch (cm⁻¹) 17351738Minor shift, possibly due to changes in intramolecular interactions.

Ensuring Scientific Integrity

The credibility of scientific findings rests on the integrity of the data.[19]

  • Transparency: All experimental parameters, from sample preparation to data processing steps, must be meticulously documented and reported.[18][23]

  • Data Management: Raw data should be archived. All processed data and analyses should be traceable back to the original raw files.[24]

  • Objective Interpretation: Avoid confirmation bias. Analyze spectra systematically and compare them to literature values or theoretical predictions where possible. All claims must be directly supported by the experimental evidence presented.[25]

By integrating these powerful spectroscopic tools with a rigorous and transparent scientific approach, researchers can confidently navigate the complexities of molecular structure and make sound, data-driven decisions in their scientific endeavors.

References

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A Comparative Analysis of the Chelating Properties of Ethyl 2-amino-3-(pyridin-2-yl)propanoate and Other Amino Acids: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Chelation in Biological and Pharmaceutical Sciences

Chelation, the formation of coordinate bonds between a central metal ion and a ligand to form a ring-like structure, is a fundamental process in chemistry with profound implications for biological systems and drug development. The stability of these metal complexes, quantified by their stability constants, dictates the bioavailability of essential metal ions, the efficacy of metal-based drugs, and the management of metal toxicity. Amino acids, the building blocks of proteins, are natural chelating agents, utilizing their amino and carboxyl groups, and in some cases, side-chain functionalities, to bind to metal ions. This guide provides an in-depth comparison of the theoretical and expected chelating properties of a non-proteinogenic amino acid ester, Ethyl 2-amino-3-(pyridin-2-yl)propanoate, with naturally occurring amino acids, particularly those with metal-coordinating side chains.

This document is intended for researchers, scientists, and drug development professionals. It aims to provide a comprehensive understanding of the structural features that govern chelating ability and to present the experimental methodologies used to quantify these properties. Due to the novelty of Ethyl 2-amino-3-(pyridin-2-yl)propanoate, direct experimental data on its metal chelation is not yet prevalent in the public domain. Therefore, this guide will draw upon data from structurally analogous compounds to provide a robust, scientifically grounded comparison.

Structural Basis of Chelation: A Tale of Two Moieties

The chelating potential of an amino acid is primarily determined by the availability and spatial arrangement of its electron-donating groups. In the case of Ethyl 2-amino-3-(pyridin-2-yl)propanoate, we must consider the contributions of both the classic amino acid backbone and the unique pyridinyl side chain.

The Amino Acid Backbone: The Universal Anchor

All α-amino acids possess a foundational chelating structure comprising the α-amino group (-NH₂) and the carboxyl group (-COOH). Upon deprotonation, the carboxylate (-COO⁻) and the lone pair of electrons on the amino nitrogen can coordinate with a metal ion, forming a stable five-membered ring. The esterification of the carboxyl group in Ethyl 2-amino-3-(pyridin-2-yl)propanoate to an ethyl ester (-COOEt) significantly alters its chelating ability through this backbone. The ester oxygen is a much weaker electron donor than the deprotonated carboxylate oxygen, and therefore, the bidentate chelation involving the backbone is expected to be considerably weaker or even non-existent. For effective chelation, hydrolysis of the ester to the corresponding carboxylic acid, 2-amino-3-(pyridin-2-yl)propanoic acid, would be necessary.

The Pyridinyl Side Chain: A Potent Metal Coordinator

The defining feature of Ethyl 2-amino-3-(pyridin-2-yl)propanoate is its pyridin-2-yl side chain. The nitrogen atom within the pyridine ring possesses a lone pair of electrons, making it an excellent coordination site for transition metal ions.[1] The position of the nitrogen at the 2-position of the pyridine ring is crucial. It allows for the formation of a stable five-membered chelate ring in conjunction with the α-amino group of the amino acid backbone. This bidentate N,N-coordination is a well-established motif in coordination chemistry and is anticipated to be the primary driver of the chelating properties of this molecule.

Comparative Analysis with Other Amino Acids

To understand the potential chelating prowess of 2-amino-3-(pyridin-2-yl)propanoic acid (the active chelating form of the ethyl ester), it is instructive to compare it with natural amino acids that also possess metal-coordinating side chains.

Histidine: The Imidazole Analogue

Histidine is the most relevant natural amino acid for comparison due to its imidazole side chain, which, like pyridine, is a nitrogen-containing aromatic heterocycle. The imidazole ring can coordinate to metal ions through one of its nitrogen atoms. Histidine can act as a tridentate ligand, coordinating through the amino group, the carboxylate group, and a nitrogen atom of the imidazole ring.[2] This can lead to the formation of very stable complexes with a variety of metal ions.

The key difference between the pyridine ring of 2-amino-3-(pyridin-2-yl)propanoic acid and the imidazole ring of histidine lies in their electronic properties and the number of coordinating nitrogen atoms. Pyridine is a six-membered ring with one nitrogen, while imidazole is a five-membered ring with two nitrogens. The pKa of the pyridinium ion is around 5.2, while that of the imidazolium ion in histidine is approximately 6.0. This suggests that the imidazole nitrogen is a slightly stronger base and potentially a better electron donor. However, the chelate ring formed by the pyridine-2-yl group and the α-amino group is a highly stable five-membered ring, which is a very favorable arrangement in coordination chemistry.

Cysteine: The Soft-Metal Specialist

Cysteine, with its thiol (-SH) side chain, is an excellent chelator for soft metal ions like Cu(I), Hg(II), and Pb(II). The sulfur atom is a soft donor and forms strong covalent bonds with these metals. While 2-amino-3-(pyridin-2-yl)propanoic acid is expected to have a broader coordination profile, it is unlikely to match the high affinity of cysteine for soft metals.

Aspartic Acid and Glutamic Acid: The Hard-Metal Binders

Aspartic acid and glutamic acid possess carboxylate side chains, which are hard donors and preferentially bind to hard metal ions such as Ca(II), Mg(II), and Fe(III). The chelation by these amino acids involves only oxygen donor atoms, leading to different coordination geometries and stabilities compared to the N,N-coordination of 2-amino-3-(pyridin-2-yl)propanoic acid.

Quantitative Comparison: Stability Constants

The stability of a metal-ligand complex is quantified by its formation or stability constant (K) or, more conveniently, its logarithm (log K). A higher log K value indicates a more stable complex. While direct experimental data for 2-amino-3-(pyridin-2-yl)propanoic acid is lacking, we can infer its potential chelating strength by examining data for structurally related ligands.

Table 1: Logarithmic Stability Constants (log K) of Metal Complexes with Relevant Ligands

LigandMetal Ionlog K₁log K₂Overall log β₂Reference
Histidine Ni(II)8.686.6615.34[3]
Cu(II)10.207.9018.10[4]
Zn(II)6.505.5012.00[4]
2-Aminomethylpyridine Ni(II)5.805.0010.80[5]
Cu(II)7.906.4014.30[6]
Zn(II)5.004.409.40[7]
Glycine Ni(II)5.774.7510.52[8]
Cu(II)8.236.7815.01[9]
Zn(II)5.004.309.30[10]

Note: The values presented are from different sources and may have been determined under slightly different experimental conditions. They are intended for comparative purposes.

  • Histidine as a Potent Chelator: Histidine consistently forms more stable complexes with Ni(II), Cu(II), and Zn(II) compared to both 2-aminomethylpyridine and glycine. This is likely due to its ability to act as a tridentate ligand, involving the carboxylate group in addition to the amino and imidazole nitrogens.

  • The Pyridine Advantage: 2-Aminomethylpyridine, which mimics the bidentate N,N-chelation of 2-amino-3-(pyridin-2-yl)propanoic acid, forms significantly more stable complexes than glycine for Cu(II). This highlights the enhanced stability conferred by the pyridine nitrogen compared to the carboxylate oxygen in glycine for this metal ion. For Ni(II) and Zn(II), the stabilities are more comparable.

  • Predicted Performance of 2-amino-3-(pyridin-2-yl)propanoic acid: Based on these comparisons, it is reasonable to predict that 2-amino-3-(pyridin-2-yl)propanoic acid will be a stronger chelating agent than simple amino acids like glycine and alanine, particularly for transition metals that have a high affinity for nitrogen donors, such as Cu(II) and Ni(II). Its stability constants are expected to be in a similar range to those of 2-aminomethylpyridine, but likely lower than those of histidine due to the latter's potential for tridentate coordination.

Experimental Protocols for Evaluating Chelating Properties

To empirically determine and compare the chelating properties of Ethyl 2-amino-3-(pyridin-2-yl)propanoate (after hydrolysis to the carboxylic acid) and other amino acids, the following well-established techniques can be employed.

Potentiometric Titration

This is a classic and highly accurate method for determining stability constants.[11] It involves the titration of a solution containing the ligand and a metal ion with a standard solution of a strong base (e.g., NaOH). The change in pH is monitored using a pH electrode. The titration curve of the metal-ligand system will be shifted relative to the curve of the free ligand, and from this shift, the stability constants can be calculated.

Step-by-Step Methodology:

  • Solution Preparation: Prepare stock solutions of the amino acid (ligand), the metal salt (e.g., Cu(NO₃)₂, Ni(NO₃)₂, Zn(NO₃)₂), a strong acid (e.g., HNO₃), and a strong base (e.g., NaOH) of accurately known concentrations. An inert salt (e.g., KNO₃) is added to maintain a constant ionic strength.

  • Calibration: Calibrate the pH electrode using standard buffer solutions.

  • Titration:

    • Titrate a solution of the free ligand and strong acid with the standard base to determine the ligand's protonation constants.

    • Titrate a solution containing the ligand, the metal ion, and strong acid with the standard base.

  • Data Analysis: Use a suitable computer program (e.g., HYPERQUAD) to analyze the titration data and calculate the stepwise and overall stability constants of the metal-ligand complexes.

Potentiometric_Titration_Workflow cluster_prep Preparation cluster_titration Titration cluster_analysis Data Analysis prep_solutions Prepare Stock Solutions (Ligand, Metal, Acid, Base) calibrate_ph Calibrate pH Electrode titrate_ligand Titrate Free Ligand calibrate_ph->titrate_ligand titrate_complex Titrate Metal-Ligand Mixture titrate_ligand->titrate_complex analyze_data Calculate Protonation & Stability Constants titrate_complex->analyze_data

Caption: Workflow for Potentiometric Titration.

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to study metal chelation if the formation of the complex results in a change in the absorption spectrum.[12] This can be due to d-d transitions of the metal ion or charge-transfer bands between the metal and the ligand. By monitoring the change in absorbance at a specific wavelength as a function of the concentration of the metal or ligand, the stoichiometry and stability constant of the complex can be determined.

Step-by-Step Methodology:

  • Spectral Scans: Record the UV-Vis spectra of the free ligand and the free metal ion.

  • Titration:

    • Prepare a series of solutions with a constant concentration of the ligand and varying concentrations of the metal ion (or vice versa).

    • Record the UV-Vis spectrum for each solution.

  • Data Analysis:

    • Identify a wavelength where the change in absorbance upon complex formation is maximal.

    • Plot the absorbance at this wavelength against the metal-to-ligand molar ratio (Job's plot) to determine the stoichiometry.

    • Use a suitable binding model to fit the titration data and calculate the stability constant.

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis prep_solutions Prepare Solutions (Ligand, Metal) scan_spectra Record UV-Vis Spectra of Titration Series prep_solutions->scan_spectra analyze_data Determine Stoichiometry & Stability Constant scan_spectra->analyze_data ITC_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Data Analysis prep_solutions Prepare & Degas Solutions (Ligand, Metal in Buffer) run_itc Perform ITC Titration prep_solutions->run_itc analyze_data Determine Thermodynamic Parameters (Kₐ, n, ΔH) run_itc->analyze_data

Caption: Workflow for Isothermal Titration Calorimetry.

Conclusion and Future Directions

Ethyl 2-amino-3-(pyridin-2-yl)propanoate, upon hydrolysis to its carboxylic acid, is predicted to be a potent chelating agent for transition metal ions. Its strength lies in the formation of a stable five-membered chelate ring involving the α-amino group and the pyridine nitrogen. While it is expected to be a stronger chelator than simple amino acids like glycine, it is likely to form less stable complexes than the tridentate ligand histidine.

The lack of direct experimental data for the title compound underscores the need for further research in this area. The experimental protocols outlined in this guide provide a clear roadmap for the comprehensive characterization of its chelating properties. Such studies would not only provide valuable fundamental data but also pave the way for the application of this and similar unnatural amino acids in the design of novel metal-based drugs, diagnostic agents, and biomaterials.

References

  • Aliyu, H. N., & Na’aliya, J. (2012). Potentiometric studies on essential metal (II) amino acid complexes.
  • IUPAC. (1998). THE STABILITY CONSTANTS OF METAL COMPLEXES OF AMINO ACIDS? WITH POLAR SIDE CHAINS*. Pure and Applied Chemistry, 70(2), 355-433.
  • Aliyu, H. N., & Na’aliya, J. (2012). Potentiometric studies on essential metal (II) amino acid complexes. International Research Journal of Agricultural Science and Soil Science, 2(5), 205-210.
  • Han, J., & Chi, Y. S. (2010). Vibrational and Electronic Spectroscopic Characterizations of Amino Acid-Metal Complexes. Bulletin of the Korean Chemical Society, 31(12), 3657-3662.
  • Khan, F., & Firoz, A. (2011). Stability Constants of Mixed Ligand Complexes of Nickel(II) with Adenine and Some Amino Acids.
  • Wilcox, D. E. (2016). Isothermal Titration Calorimetry Measurements of Metal Ions Binding to Proteins. Methods in enzymology, 567, 3-21.
  • Laitinen, A., et al. (2007). Complexation of Nickel with 2-(Aminomethyl)pyridine at High Zinc Concentrations or in a Nonaqueous Solvent Mixture.
  • Schwarzenbach, G., & Anderegg, G. (1957). Metal complexes with polyamines. V. 1,2-diaminoethane and its methyl derivatives. Helvetica Chimica Acta, 40(5), 1229-1246.
  • Laitinen, A., et al. (2007). Complexation of Nickel with 2-(Aminomethyl)pyridine at High Zinc Concentrations or in a Nonaqueous Solvent Mixture.
  • Wilcox, D. E. (2008). Isothermal titration calorimetry of metal ions binding to proteins: an overview of recent studies. Journal of inorganic biochemistry, 102(3), 526-537.
  • Faiyaz, S., et al. (2013). Solution study of ternary complexes of nickel(II) containing histidine and diols. Journal of the Serbian Chemical Society, 78(10), 1469-1479.
  • Irving, H., & Williams, R. J. P. (1953). The stability of transition-metal complexes. Journal of the Chemical Society, 3192-3210.
  • Kumar, A., et al. (2010). Stability Constants of the Ternary Complexes of Copper(II) with Dipicolinic Acid and Amino Acids. Asian Journal of Chemistry, 22(3), 1823-1828.
  • Taqui Khan, M. M., & Martell, A. E. (1967). Metal chelates of amino acids and peptides. I. The interaction of copper(II) with glycylglycine and related compounds. Journal of the American Chemical Society, 89(16), 4176-4185.
  • Perrin, D. D., & Sharma, V. S. (1967). Metal complexes of histidine. Journal of the Chemical Society A: Inorganic, Physical, Theoretical, 724-727.
  • Martin, R. B. (1974). Trivalent copper and its complexes. Chemical Reviews, 74(4), 461-490.
  • Neiband, M. S., et al. (2015). Potentiometric study of binary complexe of amino acid glycine with metal ion Zn In aqueous solution. Journal of Materials and Environmental Science, 6(11), 3128-3133.
  • Holeček, M. (2020). Histidine in Health and Disease: Metabolism, Physiological Importance, and Use as a Supplement. Nutrients, 12(3), 848.
  • Stability of Copper(II), Nickel(II) and Zinc(II) Binary and Ternary Complexes of Histidine, Histamine and Glycine in Aqueous Solution. (2001). Journal of the Korean Chemical Society, 45(6), 543-550.
  • Gut, I., et al. (2006). Prediction of Stability Constants of Zinc(II) Complexes with 2-aminobenzamide and Amino Acids.
  • da Silva, J. J. R. F., & Williams, R. J. P. (2001). The biological chemistry of the elements: the inorganic chemistry of life. Oxford University Press.
  • Sigel, H., & McCormick, D. B. (1970). On the discriminating behavior of metal ions and ligands with regard to their biological significance. Accounts of Chemical Research, 3(6), 201-208.
  • Lippard, S. J., & Berg, J. M. (1994). Principles of bioinorganic chemistry. University Science Books.
  • Kleij, A. W. (2014). Pyridine coordination chemistry for molecular assemblies on surfaces. Accounts of chemical research, 47(12), 3506-3515.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: As researchers and drug development professionals, our work with novel chemical entities demands not only precision in experimentation but also an unwavering commitment to safety and environmental stewardship. Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride is a specialized reagent, and like all laboratory chemicals, its lifecycle extends beyond the reaction flask. This guide provides essential, immediate safety and logistical information for its proper disposal. Our objective is to move beyond mere compliance, offering a framework grounded in chemical principles to ensure that every step, from the bench to final disposal, is conducted with the highest degree of safety and scientific integrity.

Part 1: Hazard Identification and Risk Assessment

Understanding the intrinsic properties of this compound is the foundation of its safe management. The molecule's structure incorporates three key features that dictate its hazard profile: an aminopyridine ring, an ethyl ester group, and a dihydrochloride salt form.

  • Aminopyridine Core: The 2-aminopyridine moiety is the primary source of toxicological concern. Aminopyridines as a class are known for their neurotoxicity and are readily absorbed through the skin.[1][2] Exposure can lead to symptoms ranging from headaches and dizziness to more severe outcomes like convulsions and respiratory distress in significant exposures.[1][2] Therefore, treating this compound with a high degree of caution is imperative.

  • Dihydrochloride Salt: The dihydrochloride form indicates that the compound is a salt of hydrochloric acid. When dissolved in water or other protic solvents, it will create an acidic solution. This presents a corrosivity hazard, particularly to the eyes and skin, and requires appropriate neutralization steps where applicable.[3]

  • Limited Data: For many specialized research chemicals, comprehensive toxicological and ecological data is not available.[4] In such cases, the precautionary principle must be applied. The disposal plan should be based on the hazards of the most concerning structural components, in this case, the aminopyridine core.

For clarity, the potential hazards are summarized below.

Hazard CategoryDescriptionRationale and Key Considerations
Acute Toxicity Toxic if swallowed or in contact with skin.[5][6]Based on the known hazards of the 2-aminopyridine structural analogue.[1][2][5] Dermal absorption is a significant route of exposure.
Skin/Eye Irritation Causes skin irritation and serious eye damage.[4][6]The acidic nature of the dihydrochloride salt contributes to its corrosive potential. The aminopyridine itself is also a known irritant.[1]
Respiratory Irritation May cause respiratory irritation if inhaled as a dust.[4]Handling the solid powder should be done in a well-ventilated area or a fume hood to avoid inhalation.
Aquatic Toxicity Potentially harmful to aquatic life with long-lasting effects.[5]Many nitrogen-containing heterocyclic compounds are toxic to aquatic organisms. Direct release to the environment must be avoided.[5][6]

Part 2: Regulatory and Compliance Framework

All chemical waste disposal is governed by strict regulations. In the United States, the primary authorities are the Environmental Protection Agency (EPA), under the Resource Conservation and Recovery Act (RCRA), and the Occupational Safety and Health Administration (OSHA).[7][8][9][10]

  • Generator Responsibility: As the generator of the waste, your laboratory is legally responsible for its safe management from "cradle-to-grave."[8][10] This means ensuring it is correctly identified, segregated, stored, and transferred to a licensed disposal facility.[8]

  • Chemical Hygiene Plan: Per OSHA's Laboratory Standard (29 CFR 1910.1450), all laboratories must have a written Chemical Hygiene Plan (CHP).[11][12] Disposal procedures for hazardous chemicals like the one must be outlined in your institution's CHP. Always consult your organization's Environmental Health and Safety (EHS) office for specific guidance.

Part 3: Disposal Decision Workflow

The appropriate disposal path depends on the quantity and nature of the waste. The following workflow provides a logical decision-making process.

DisposalWorkflow Start Waste Generated: Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride Decision_Quantity Assess Waste Type Start->Decision_Quantity Bulk_Waste A. Bulk / Unused Reagent B. Grossly Contaminated PPE C. Concentrated Reaction Waste Decision_Quantity->Bulk_Waste Solid Waste Spill_Debris D. Minor Spill Debris (e.g., absorbed on vermiculite) Decision_Quantity->Spill_Debris Solid Waste Aqueous_Waste E. Dilute Aqueous Waste (e.g., final glassware rinse) Decision_Quantity->Aqueous_Waste Aqueous Waste Package_Solid 1. Package in a sealed, compatible waste container (e.g., HDPE). Bulk_Waste->Package_Solid Spill_Debris->Package_Solid Neutralize 1. Neutralize to pH 6-8 with a weak base (e.g., sodium bicarbonate) under constant stirring. Aqueous_Waste->Neutralize Label_Waste 2. Label clearly: 'Hazardous Waste' Full Chemical Name Associated Hazards (Toxic, Corrosive) Package_Solid->Label_Waste Segregate 3. Segregate from incompatible wastes (e.g., strong oxidizers, strong bases). Label_Waste->Segregate EHS_Pickup 4. Store in designated satellite accumulation area. Contact EHS for disposal. Segregate->EHS_Pickup Check_Local_Regs 2. Check local regulations and institutional policy on sewer disposal of neutralized solutions. Neutralize->Check_Local_Regs Sewer Permitted: Dispose via sanitary sewer with copious amounts of water. Check_Local_Regs->Sewer Yes Collect_Aqueous Not Permitted: Collect as aqueous hazardous waste. Contact EHS for disposal. Check_Local_Regs->Collect_Aqueous No

Caption: Disposal decision workflow for this compound.

Part 4: Step-by-Step Disposal Protocols

Adherence to a validated protocol is critical for ensuring safety and compliance. The following procedures are based on established best practices for handling acidic and toxic organic compounds.

Required Personal Protective Equipment (PPE):
  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Nitrile gloves (double-gloving is recommended).

  • Body Protection: Chemical-resistant lab coat.

  • Respiratory Protection: Use in a certified chemical fume hood to avoid inhalation of dust.

Protocol A: Management of Bulk Quantities and Contaminated Solids

This protocol applies to unused reagents, reaction residues, and materials grossly contaminated with the solid compound (e.g., weigh boats, contaminated gloves, absorbent pads from a spill).

Causality: The primary objective is secure containment. Due to the compound's toxicity, on-site treatment of bulk quantities is not recommended and may violate regulations.[13] The most reliable method is collection by a licensed professional waste disposal service.

Methodology:

  • Container Selection: Choose a high-density polyethylene (HDPE) or other compatible container with a secure, leak-proof lid. Ensure the container is clean and dry.

  • Waste Transfer: Carefully transfer the solid waste into the designated container. This should be performed in a chemical fume hood to minimize inhalation risk. Use tools (spatulas, funnels) that can be decontaminated or disposed of as hazardous waste themselves.

  • Container Sealing: Securely fasten the lid on the container.

  • Labeling: Affix a hazardous waste label to the container immediately. The label must include:

    • The words "Hazardous Waste."

    • The full, unambiguous chemical name: "this compound."

    • A clear indication of the hazards: "Toxic," "Corrosive (Acidic)."

    • The accumulation start date.

  • Storage: Store the sealed and labeled container in your laboratory's designated Satellite Accumulation Area (SAA). Ensure it is segregated from incompatible materials, particularly strong bases and oxidizing agents.[6]

  • Disposal Request: Follow your institution's specific procedures to request a pickup from the EHS department or their contracted hazardous waste vendor.

Protocol B: Management of Dilute Aqueous Waste (e.g., Final Glassware Rinsate)

This protocol applies only to dilute aqueous solutions, such as the final rinses from decontaminating glassware. It is not suitable for concentrated solutions or reaction mixtures. The goal is to neutralize the corrosivity hazard before disposal.

Causality: The dihydrochloride salt renders the aqueous solution acidic. Neutralization with a weak base, such as sodium bicarbonate, is a controlled reaction that produces carbon dioxide, water, and a neutral salt, making the waste less hazardous.[3] However, many municipalities have strict regulations against sewering organic compounds.[14][15] Therefore, verification of local rules is a critical, self-validating step in this protocol.

Methodology:

  • Preparation: Conduct this procedure in a fume hood. Place the container of dilute aqueous waste in a larger secondary container to contain any potential spills.

  • Neutralization:

    • While stirring the aqueous waste, slowly add a 5-10% solution of sodium bicarbonate or sodium carbonate. A solid can also be added in small portions.

    • Rationale: A weak base is used to prevent an overly aggressive, exothermic reaction that could occur with a strong base like NaOH.

    • Effervescence (fizzing) will occur as carbon dioxide is released. Continue adding the base slowly until the fizzing stops.

  • pH Verification: Use a pH meter or pH paper to confirm that the solution's pH is between 6.0 and 8.0.

  • Consult Regulations: CRITICAL STEP. Consult your institution's EHS guidelines and local wastewater regulations. Many jurisdictions prohibit the disposal of any amount of such organic compounds down the sanitary sewer.

  • Final Disposal:

    • If Permitted: Flush the neutralized solution down the drain with a large volume of running water (at least 20 times the volume of the solution).

    • If Not Permitted (or if in doubt): Collect the neutralized solution in a labeled aqueous hazardous waste container and arrange for EHS pickup as described in Protocol A. This is always the safest and most conservative approach.

References

  • Angene Chemical. (2024, April 7). Safety Data Sheet: Ethyl 3-(pyridin-2-ylamino)propanoate.

  • Environmental Protection Agency (EPA). (n.d.). Aminopyridines.

  • Environmental Protection Agency (EPA). (2023, May 30). Steps in Complying with Regulations for Hazardous Waste.

  • Environmental Protection Agency (EPA). (2024, March 24). Learn the Basics of Hazardous Waste.

  • Lab Alley. (n.d.). How to dispose of hydrochloric acid.

  • MolCore. (2015, December 24). MSDS of Ethyl 3-(pyridin-2-ylamino)propanoate.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratories - Overview.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance.

  • Occupational Safety and Health Administration (OSHA). (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. From Prudent Practices in the Laboratory (1995).

  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet: 2-Aminopyridine.

  • TCI Chemicals. (n.d.). Safety Data Sheet: Ethyl 3-(2-Pyridylamino)propionate.

  • University of Toronto Scarborough. (n.d.). Hazardous Chemical Waste Disposal.

  • Vanderbilt University. (n.d.). The Laboratory Standard. Office of Clinical and Research Safety.

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Personal protective equipment for handling Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Essential Safety and Handling Guide for Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) is currently available for this compound. The following guidance is based on the safety profiles of analogous compounds, including pyridine derivatives and amino acid ester hydrochlorides. This information should be used to supplement, not replace, a thorough risk assessment and adherence to your institution's safety protocols.

This guide provides immediate, essential safety and logistical information for handling this compound. As a Senior Application Scientist, the following protocols are designed to ensure both the integrity of your research and the safety of all laboratory personnel.

Hazard Identification and Personal Protective Equipment (PPE)

Given that the target compound is a dihydrochloride salt of a pyridine-containing amino acid ester, it is prudent to treat it as a potentially corrosive and hazardous substance. Pyridine and its derivatives can be harmful if inhaled, swallowed, or absorbed through the skin, and may cause severe skin and eye irritation.[1][2][3] The hydrochloride salt form suggests the compound may be acidic and could cause burns upon contact with skin or mucous membranes.[4][5]

A comprehensive personal protective equipment (PPE) plan is your first line of defense.[6][7]

Protection Type Specific Recommendations Rationale
Eye and Face Protection Chemical safety goggles with side shields are mandatory. A full-face shield should be worn over goggles when handling larger quantities or when there is a significant risk of splashing.[4][6][8]Protects against splashes and dust that can cause serious eye irritation or chemical burns.[9]
Hand Protection Chemically resistant gloves such as nitrile or neoprene are recommended. Inspect gloves for any signs of degradation or puncture before use and change them frequently.[4][6]Provides a critical barrier against skin contact, which could lead to irritation or burns.[9]
Body Protection A flame-retardant lab coat, fully buttoned, is required. For tasks with a higher risk of spillage, a chemical-resistant apron should be worn over the lab coat.[6]Protects skin and personal clothing from contamination.
Respiratory Protection Work should be conducted in a certified chemical fume hood to avoid inhalation of dust or aerosols.[8] If a fume hood is not available, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and acid gases should be used.[10]Prevents respiratory tract irritation that may be caused by fine dust particles or vapors.

Step-by-Step Handling and Operational Plan

Adherence to a strict operational workflow is critical to minimize exposure and maintain a safe laboratory environment.

Receiving and Storage:
  • Upon receipt, inspect the container for any damage.

  • Store the compound in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.[9]

  • The storage area should be clearly labeled for corrosive and potentially toxic materials.

Weighing and Aliquoting:
  • All weighing and aliquoting must be performed within a chemical fume hood.[8]

  • Use dedicated, clean spatulas and weighing vessels.

  • Handle the solid material gently to avoid generating dust.

  • Close the container tightly after use.

Dissolution and Use in Experiments:
  • When preparing solutions, slowly add the compound to the solvent to control any potential exothermic reactions. When diluting with water, always add the acidic compound to water, never the other way around.[8][11]

  • Ensure that all glassware is clean and dry before use.

  • Conduct all experimental work involving this compound in a well-ventilated area, preferably a fume hood.

Emergency Procedures

In the event of an emergency, immediate and appropriate action is critical.[12]

Exposure Scenario Immediate Action
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[5][9]
Skin Contact Remove all contaminated clothing and immediately flush the affected area with plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[9][13][14]
Inhalation Move the individual to fresh air. If breathing is difficult or stops, provide artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.[9]
Chemical Spill Response Workflow

The following diagram outlines the procedural flow for managing a chemical spill.

Spill_Response_Workflow A Assess the Spill (Size and Immediate Hazard) B Alert Personnel & Evacuate Area (If necessary) A->B C Don Appropriate PPE B->C D Contain the Spill (Use absorbent material like sand or vermiculite) C->D E Neutralize (If Acidic) (Use sodium bicarbonate) D->E F Collect Spill Residue (Into a labeled hazardous waste container) E->F G Decontaminate the Area F->G H Dispose of Waste Properly G->H

Caption: Workflow for responding to a chemical spill.

Disposal Plan

Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Classification: This compound should be treated as hazardous chemical waste. Due to the pyridine component, it should not be disposed of down the drain.[15][16][17]

  • Waste Segregation: Collect all solid waste and solutions containing this compound in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Disposal Route: Dispose of the hazardous waste through your institution's licensed hazardous waste disposal service. Follow all local, regional, and national regulations for chemical waste disposal.

By adhering to these safety and handling protocols, you can mitigate the potential risks associated with this compound and ensure a safe and productive research environment.

References

  • Chemsafe. (2025, October 15). 10 Tips Working Safely with corrosives. Retrieved from [Link]

  • Australian Government Department of Health. (2015, September 1). Pyridine, alkyl derivatives: Human health tier II assessment. Retrieved from [Link]

  • Anquan Chemical. (2026, January 6). What are the safety precautions when handling organic salts? Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • Zaera Research Group - UC Riverside. (2014, March 3). WORKING WITH ACIDS STANDARD OPERATING PROCEDURE. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Pyridine ≥99 %, for synthesis. Retrieved from [Link]

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]

  • New Jersey Department of Health. (2002, March). HAZARD SUMMARY: Pyridine. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Amino acid. Retrieved from [Link]

  • University of Washington. (n.d.). Organic Acid Standard Operating Procedure. Retrieved from [Link]

  • OSHA Training School. (2024, January 19). Corrosive Safety: Protecting Workers from Harmful Substances. Retrieved from [Link]

  • Anquan Chemical. (2025, September 18). What are the safety precautions when handling acids? Retrieved from [Link]

  • Ester Amine. (2018, September 20). SAFETY DATA SHEET. Retrieved from [Link]

  • DENIOS. (n.d.). Managing Corrosive Substances: Safety Protocols for Businesses. Retrieved from [Link]

  • University of Utah. (n.d.). Acid Handling. Retrieved from [Link]

  • Agilent Technologies, Inc. (2024, December 27). SAFETY DATA SHEET: Amino Acid Standard - 250 pmol per ul in 0.1 N HCL Solution. Retrieved from [Link]

  • PENTA. (2024, November 26). SAFETY DATA SHEET: Pyridine. Retrieved from [Link]

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Retrosynthesis Analysis

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Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride
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Ethyl 2-amino-3-(pyridin-2-yl)propanoate dihydrochloride

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